1,16-Dibromohexadecane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,16-dibromohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBUFWEFKVFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334576 | |
| Record name | 1,16-Dibromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45223-18-5 | |
| Record name | 1,16-Dibromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties and Solubility of 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,16-Dibromohexadecane is a bifunctional long-chain alkyl halide that serves as a valuable building block in a multitude of applications, including the synthesis of polymers, surfactants, and pharmaceutical intermediates. Its sixteen-carbon backbone provides significant hydrophobicity, while the terminal bromine atoms offer reactive sites for various nucleophilic substitution reactions. A thorough understanding of its physical properties and solubility is paramount for its effective use in chemical synthesis and material science. This guide provides a comprehensive overview of these characteristics, supported by experimental data and established scientific principles.
Core Physical and Chemical Properties
This compound is a waxy solid at room temperature, appearing as a white to off-white crystalline powder. The long aliphatic chain dictates many of its physical characteristics, leading to a relatively low melting point and a high boiling point.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂Br₂ | [1] |
| Molecular Weight | 384.23 g/mol | [1] |
| CAS Number | 45223-18-5 | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 52-54 °C | |
| Boiling Point | 235-238 °C at 10 mmHg | |
| Density | 1.204 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.49 |
Note: Some physical properties like boiling point are often reported at reduced pressure to prevent decomposition at high temperatures.
Spectral Data for Structural Elucidation
Spectroscopic data is crucial for the identification and purity assessment of this compound. Below is a summary of expected spectral characteristics based on available data for long-chain alkyl halides.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a few key signals. The most downfield signal is a triplet corresponding to the methylene protons adjacent to the bromine atoms (-CH₂Br). The large central portion of the spectrum is dominated by a broad multiplet arising from the overlapping signals of the internal methylene groups (-(CH₂)₁₄-). A triplet at the most upfield region would correspond to the terminal methyl groups if it were a mono-bromoalkane; however, in this symmetrical dibromoalkane, all methylene protons are accounted for in the other two regions.
-
δ ~3.4 ppm (t, 4H, -CH₂Br)
-
δ ~1.8 ppm (quintet, 4H, -CH₂CH₂Br)
-
δ ~1.2-1.4 ppm (m, 24H, -(CH₂)₁₂-)
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, only half the number of expected signals will appear.
-
δ ~34 ppm (-CH₂Br)
-
δ ~33 ppm (-CH₂CH₂Br)
-
δ ~28-30 ppm (internal -(CH₂)₁₂-)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain alkane.
-
2920-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene groups.[5]
-
1465 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.[5]
-
720 cm⁻¹ (weak): C-H rocking vibrations of the long methylene chain.[5]
-
640-550 cm⁻¹ (medium to strong): C-Br stretching vibration.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will primarily involve the loss of bromine and successive cleavage of the hydrocarbon chain.
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The long, nonpolar C₁₆ alkyl chain is the dominant structural feature, making the molecule highly nonpolar.
Qualitative Solubility
-
Water & Polar Solvents: this compound is practically insoluble in water and other highly polar solvents. The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals interactions the nonpolar alkane chain can offer.[6]
-
Nonpolar Organic Solvents: It exhibits good solubility in a range of nonpolar and moderately polar organic solvents. This is due to the favorable van der Waals forces between the solute and solvent molecules.
| Solvent | Polarity | Expected Solubility |
| Water (H₂O) | Highly Polar | Insoluble |
| Methanol (CH₃OH) | Polar | Sparingly Soluble |
| Ethanol (C₂H₅OH) | Polar | Soluble (especially when warm) |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Very Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | Very Soluble |
| Toluene (C₇H₈) | Nonpolar | Very Soluble |
| Hexane (C₆H₁₄) | Nonpolar | Soluble (especially when warm) |
Causality Behind Solubility
The energy required to break the intermolecular forces in the pure solvent and the solute must be compensated by the energy released upon the formation of new solute-solvent interactions. For this compound, the solute-solute interactions in its crystalline lattice are primarily van der Waals forces. In nonpolar solvents, the solvent-solvent interactions are also van der Waals forces of similar strength, leading to a favorable enthalpy of mixing and thus good solubility. Conversely, dissolving in water would require disrupting the strong hydrogen bonds between water molecules, which is energetically unfavorable as these are replaced by much weaker interactions with the dibromoalkane.
Experimental Protocol for Quantitative Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a solid in a solvent is the shake-flask method.[7][8] This protocol is adapted for a waxy solid like this compound.
Objective
To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, THF, hexane)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Pipette a known volume of the chosen solvent into the vial.
-
Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C.
-
Allow the mixture to equilibrate for at least 24-48 hours. The long equilibration time is necessary to ensure that thermodynamic equilibrium is reached, especially for waxy solids which may dissolve slowly.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.45 µm PTFE syringe filter and discard the first few drops to saturate the filter material.
-
Filter the remaining supernatant into a pre-weighed, clean vial.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the linear range of the GC-FID.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions by GC-FID to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Self-Validating System
This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that saturation has been reached. The long equilibration time minimizes the risk of measuring kinetic solubility instead of thermodynamic solubility. The use of a calibration curve in the chromatographic method ensures the accuracy of the concentration measurement.
Visualization of Concepts
Solubility Logic Diagram
Caption: Logical flow of solubility prediction for this compound.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility measurement.
Conclusion
This compound is a highly nonpolar molecule with physical properties characteristic of long-chain alkanes. Its solubility is limited to nonpolar and moderately polar organic solvents, while it is practically insoluble in water. The provided experimental protocol for solubility determination offers a robust method for obtaining precise quantitative data, which is essential for the effective application of this versatile chemical intermediate in research and development.
References
- 1,6-dibromohexane - Solubility of Things
- A Comparative Guide to the Solubility of Long-Chain Alkanes in Various Solvents - Benchchem
- This compound | C16H32Br2 | CID 521177 - PubChem
- 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem
- A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC - NIH
- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0294754) - NP-MRD
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies
- This compound - the NIST WebBook
- Shake-Flask Solubility Assay - Enamine
- 16-Bromo-1-hexadecanol - ChemBK
- Solubility of 1,2-Dibromoethene in Common Organic Solvents: An In-depth Technical Guide - Benchchem
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io
- What is the solubility of hydrocarbons? - Quora
- Application Note: A Two-Step Synthesis of 1,16-Hexadecanediol
- 1-Bromohexadecane(112-82-3) 1H NMR spectrum - ChemicalBook
- Solubility of Organic Compounds
- Hexadecane, 1-bromo- - the NIST WebBook
- The Analysis of the Solubility of Hydrocarbons in Water - ResearchG
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine
- Solubility of Organic Compounds - Chemistry Steps
- 1,16-HEXADECANEDIOL synthesis - ChemicalBook
- Why can't alkanes dissolve in water, but is soluble in an organic solvent? - Quora
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility)
- Hexadecane, 1-bromo- - the NIST WebBook
- 1-Bromohexadecane(112-82-3) 13C NMR spectrum - ChemicalBook
- 1,16-Hexadecanediol | 7735-42-4 | Benchchem
- 12.
- Hexadecane, 1-bromo- - the NIST WebBook
- Infrared spectroscopy - The Royal Society of Chemistry
- 1,16-Hexadecanediol | C16H34O2 | CID 82184 - PubChem
- 1-Bromohexane(111-25-1) 13C NMR spectrum - ChemicalBook
- Hexadecane, 1-bromo- - the NIST WebBook
Sources
- 1. This compound | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexadecane, 1-bromo- [webbook.nist.gov]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 1,16-Dibromohexadecane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,16-Dibromohexadecane is a bifunctional long-chain aliphatic hydrocarbon bearing bromine atoms at both terminal positions. This symmetrical structure makes it a highly versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. Its sixteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms serve as reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, and diverse applications of this compound, with a focus on its utility for researchers and professionals in the scientific community.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 45223-18-5 | [1] |
| Molecular Formula | C₁₆H₃₂Br₂ | [1] |
| Molecular Weight | 384.2 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 53-56 °C | |
| Boiling Point | >200 °C at 1 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is through the bromination of its corresponding diol, 1,16-hexadecanediol. This reaction is typically achieved using a hydrobromic acid (HBr) reagent.
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of 1,16-Hexadecanediol
This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1,16-Hexadecanediol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,16-hexadecanediol and toluene.
-
Addition of Reagents: Slowly add 48% hydrobromic acid to the stirred mixture. Following this, carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or ethanol, to yield pure this compound as a white solid.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable tool in various scientific disciplines.
Polymer Chemistry: A Versatile Crosslinking and Chain-Extending Agent
The two terminal bromine atoms allow this compound to act as a crosslinking agent or a chain extender in the synthesis of various polymers. The long, flexible sixteen-carbon chain can impart unique properties to the resulting materials, such as increased hydrophobicity, flexibility, and altered thermal properties.
Mechanism of Action: In polymerization reactions, this compound can react with difunctional monomers (e.g., diamines, diols, dithiols) through nucleophilic substitution reactions to form long polymer chains. When used with monomers of higher functionality, it can create crosslinked polymer networks.
Caption: Role of this compound as a crosslinking agent.
Drug Development and Medicinal Chemistry
This compound serves as a crucial linker molecule in the synthesis of various pharmaceutical agents and drug delivery systems.
a) Synthesis of Macrocycles:
Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.[2][3][4] this compound can be used in cyclization reactions to form large ring structures, such as crown ethers and other macrocycles with potential therapeutic applications.[1][5]
b) PROTAC Linkers:
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker plays a critical role in orienting the two proteins to facilitate ubiquitination and subsequent degradation of the target protein. This compound, with its long and flexible chain, is an ideal candidate for use as a PROTAC linker.[6]
Caption: Structure of a PROTAC molecule utilizing a this compound linker.
c) Linkers in Drug-Eluting Polymers:
In the field of drug delivery, this compound can be used to synthesize polymers for drug-eluting stents and other medical devices.[7][8] The drug can be covalently attached to the polymer backbone via the linker, allowing for a controlled and sustained release of the therapeutic agent at the target site.
Synthesis of Antiviral Agents
The long alkyl chain of this compound can be incorporated into the structure of antiviral compounds to enhance their lipophilicity, which can improve their ability to cross cell membranes and reach their intracellular targets.[9][10][11][12] While specific examples directly utilizing this compound are proprietary, the general strategy of using long-chain dialkyl halides in the synthesis of antiviral agents is a known approach in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: It is generally considered to be an irritant.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with a wide range of applications in both academic and industrial research. Its bifunctional nature, combined with a long and flexible hydrocarbon chain, makes it an essential building block for the synthesis of polymers with tailored properties, complex macrocycles for drug discovery, and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in the development of new materials and therapeutics.
References
- PubChem. This compound.
- Organic Syntheses. 18-crown-6. [Link]
- JETIR.
- IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]
- SD Fine-Chem. 1-bromohexadecane. [Link]
- MDPI.
- PubMed.
- PubMed. Polymers for drug eluting stents. [Link]
- ACS Fall 2025.
- PubMed. The enzymatic synthesis of antiviral agents. [Link]
- NIH.
- NIH.
- PMC. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. [Link]
- PubMed Central. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. [Link]
Sources
- 1. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polymers for drug eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enzymatic synthesis of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.dk [fishersci.dk]
A Senior Application Scientist's Guide to the Synthesis of 1,16-Dibromohexadecane from 1,16-Hexadecanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of α,ω-Dihaloalkanes
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, long-chain α,ω-bifunctional molecules are indispensable building blocks. 1,16-Dibromohexadecane (CAS: 45223-18-5) stands out as a key intermediate, prized for its ability to introduce a flexible, sixteen-carbon aliphatic linker into larger molecular architectures.[1] Its two terminal bromine atoms provide reactive handles for a variety of substitution and coupling reactions, making it foundational in the synthesis of specialty polymers, macrocycles, and active pharmaceutical ingredients (APIs).[1][]
This guide provides an in-depth examination of the conversion of 1,16-hexadecanediol, a readily available precursor, to this compound. We will dissect two primary, field-proven synthetic strategies: the Appel-type reaction using a triphenylphosphine/bromine system and a classical acid-catalyzed route with hydrobromic acid. The discussion will move beyond mere procedural steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and the critical aspects of purification and characterization that ensure the final product meets the high purity standards required for advanced applications.[3]
High-Level Synthetic Workflow
The conversion of a diol to a dibromide, regardless of the specific reagents, follows a consistent strategic workflow. The core transformation is the substitution of hydroxyl groups with bromide ions. This process is followed by a series of purification steps to isolate the target molecule from byproducts and unreacted starting materials, and finally, rigorous characterization to confirm its identity and purity.
Caption: General workflow for the synthesis of this compound.
Methodology 1: The Triphenylphosphine-Bromine System
This approach, a variation of the Appel reaction, is renowned for its mild reaction conditions and high efficacy in converting primary and secondary alcohols to the corresponding alkyl bromides.[4] It avoids the use of strong acids, making it compatible with sensitive substrates.
Mechanistic Rationale
The causality of this reaction lies in a two-stage activation process. First, triphenylphosphine (PPh₃), a strong nucleophile, reacts with elemental bromine (Br₂) to form the key intermediate, dibromotriphenylphosphorane (Ph₃PBr₂). This phosphonium salt is the active brominating agent.[5][6] The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium bromide intermediate. The displaced bromide ion, now acting as a nucleophile, performs an Sₙ2 attack on the carbon atom attached to the oxygen, leading to the formation of the alkyl bromide and the highly stable triphenylphosphine oxide (Ph₃PO) as a byproduct. The thermodynamic driving force for this reaction is the formation of the very strong P=O double bond.
Caption: Simplified mechanism of the triphenylphosphine-bromine reaction.
Experimental Protocol: PPh₃/Br₂ Method
This protocol is designed for a self-validating system where the progress and purity can be monitored.
Table 1: Reagent Quantities for PPh₃/Br₂ Method
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,16-Hexadecanediol | 258.44 | 25.8 g | 0.10 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 57.7 g | 0.22 | 2.2 |
| Bromine (Br₂) | 159.81 | 35.2 g (11.3 mL) | 0.22 | 2.2 |
| Dichloromethane (DCM) | - | ~400 mL | - | - |
| Diethyl Ether | - | ~300 mL | - | - |
Step-by-Step Procedure:
-
Setup: Charge a 1 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an argon atmosphere.
-
Reagent Preparation: Dissolve triphenylphosphine (57.7 g, 0.22 mol) in 250 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice-salt bath.
-
Formation of Ph₃PBr₂: In the dropping funnel, prepare a solution of bromine (35.2 g, 0.22 mol) in 50 mL of DCM. Add this bromine solution dropwise to the stirred triphenylphosphine solution over 1 hour. Maintain the internal temperature below 5 °C. The instantaneous disappearance of the bromine color and the formation of a white precipitate of dibromotriphenylphosphorane will be observed.[5]
-
Diol Addition: After the bromine addition is complete, stir the mixture for an additional 30 minutes at 0 °C. Prepare a solution of 1,16-hexadecanediol (25.8 g, 0.10 mol) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diol spot.
-
Workup: Concentrate the reaction mixture using a rotary evaporator. Add 300 mL of anhydrous diethyl ether to the resulting residue. This will cause the triphenylphosphine oxide hydrobromide byproduct to precipitate.
-
Isolation: Filter the solid byproduct by suction filtration and wash it with two portions of fresh diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from ethanol to yield a white solid.
Methodology 2: Acid-Catalyzed Bromination with HBr
This classical method utilizes a strong acid, typically generated in situ from sodium bromide and concentrated sulfuric acid, to convert the alcohol to an alkyl bromide.[7] It is a cost-effective method suitable for robust, non-sensitive substrates.
Mechanistic Rationale
The conversion of a primary alcohol under strong acidic conditions proceeds via an Sₙ2 mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid (H₃O⁺ or H₂SO₄).[8] This protonation is a critical activation step, as it converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water). A bromide ion (Br⁻), generated from HBr, then acts as a nucleophile and attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This concerted attack displaces a molecule of water and forms the C-Br bond.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Triphenylphosphine dibromide - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. TRIPHENYLPHOSPHINE DIBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 1-bromohexane using hydrobromic acid-concentrated sulfuric acid method | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. mechanism of converting alcohols to halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
Reactivity of terminal dibromoalkanes in nucleophilic substitution
An In-depth Technical Guide to the Reactivity of Terminal Dibromoalkanes in Nucleophilic Substitution
Abstract
Terminal α,ω-dibromoalkanes (Br-(CH₂)n-Br) are foundational building blocks in modern organic synthesis, prized for their dual electrophilic nature. Their reactivity in nucleophilic substitution reactions provides a versatile platform for constructing a diverse array of molecular architectures, from linear functionalized chains to complex heterocyclic systems. This guide offers a detailed exploration of the mechanistic principles governing these reactions. We will dissect the factors that dictate the reaction pathway—intermolecular substitution, intramolecular cyclization, or elimination—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to predict outcomes and optimize synthetic strategies.
Introduction: The Bifunctional Electrophile
Terminal dibromoalkanes are characterized by the presence of two primary carbon-bromine bonds at opposite ends of an alkane chain. This bifunctionality makes them exceptionally useful synthons.[1][2][3] The C-Br bond is highly polarized due to the electronegativity of bromine, rendering the terminal carbon atoms electrophilic and susceptible to attack by electron-rich species, known as nucleophiles.[4] The bromide ion is also an excellent leaving group, a consequence of the relatively weak C-Br bond and the high stability of the resulting Br⁻ anion, making these substrates highly reactive.[2][5][6]
The synthetic utility of terminal dibromoalkanes hinges on the ability to control the reaction outcome between three competing pathways:
-
Intermolecular Nucleophilic Substitution: Two equivalents of a nucleophile displace both bromide ions, leading to a linear, symmetrically substituted alkane.
-
Intramolecular Nucleophilic Substitution (Cyclization): An initial substitution reaction is followed by a subsequent internal attack by the newly introduced nucleophilic center on the remaining C-Br bond, forming a cyclic compound.[3][7]
-
Elimination: A strong base can abstract a proton from a carbon atom adjacent (β) to the C-Br bond, resulting in the formation of an alkene. This is a significant side reaction that must be managed.[8]
This guide will systematically analyze the interplay of substrate structure, nucleophile choice, solvent, and reaction conditions that allows for the selective navigation of these pathways.
The Mechanistic Landscape
The reactivity of primary dibromoalkanes is dominated by the bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) mechanisms. The unimolecular (Sₙ1/E1) pathways, which proceed through a carbocation intermediate, are generally disfavored for these primary substrates due to the inherent instability of primary carbocations.[5][9][10]
The Sₙ2 Pathway: The Workhorse of Substitution
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[2][11] This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the dibromoalkane and the nucleophile, exhibiting second-order kinetics.[1][11][12] Given that terminal dibromoalkanes are primary alkyl halides, they are ideal substrates for the Sₙ2 mechanism, which is sterically favored at unhindered carbon centers.[2][9]
Caption: The concerted Sₙ2 mechanism on a terminal dibromoalkane.
E2 Elimination: The Primary Competing Pathway
The E2 mechanism is also a concerted, one-step process. However, instead of acting as a nucleophile, the reactant acts as a base, abstracting a proton from the carbon atom adjacent to the electrophilic carbon (the β-carbon).[13][14] Simultaneously, the C-Br bond breaks, and a π-bond forms, yielding an alkene.[15][16] This pathway is highly favored when using strong, sterically hindered bases and at elevated temperatures.[8][13][17]
Caption: Competition between Sₙ2 substitution and E2 elimination pathways.
Core Directive: Factors Governing Reaction Selectivity
Mastery over the reactivity of terminal dibromoalkanes lies in understanding and manipulating the factors that steer the reaction towards the desired outcome.
Substrate Chain Length: The Intramolecular vs. Intermolecular Decision
The number of methylene units (n) separating the two bromine atoms is a critical determinant of the product distribution. It dictates the feasibility and rate of intramolecular cyclization versus intermolecular reaction.
-
Formation of 5- and 6-Membered Rings (n=4, 5): Intramolecular cyclization is kinetically and thermodynamically favored for 1,4-dibromobutane and 1,5-dibromopentane.[18] The resulting five- and six-membered rings (e.g., pyrrolidines, piperidines, THF) have minimal ring strain, making their formation rapid and efficient.[18][19]
-
Formation of 3- and 4-Membered Rings (n=2, 3): The formation of smaller rings from 1,2-dibromoethane and 1,3-dibromopropane is less favorable due to significant angle strain. While possible, these reactions often require specific conditions and may compete more effectively with intermolecular polymerization.[3][18]
-
Longer Chains (n ≥ 6): As the chain length increases, the entropic penalty of bringing the two reactive ends of the molecule together rises. This decreased probability of intramolecular encounter means that intermolecular substitution or polymerization becomes the more dominant pathway.[18]
The Nature of the Nucleophile: A Spectrum of Reactivity
The choice of nucleophile is paramount. Its strength and basicity directly influence the Sₙ2/E2 ratio.
| Nucleophile Category | Examples | Predominant Reaction | Rationale |
| Strong Nucleophiles, Weak Bases | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Sₙ2 Substitution | These species are highly polarizable and readily attack the electrophilic carbon but are not basic enough to efficiently abstract a β-proton.[5][20] |
| Strong Nucleophiles, Strong Bases | HO⁻, RO⁻, R₂N⁻ | Sₙ2 and E2 Competition | These are potent nucleophiles but also strong bases. The reaction outcome is highly sensitive to substrate sterics and temperature. E2 is often a major side reaction.[8][13][17] |
| Weak Nucleophiles, Weak Bases | H₂O, ROH | Slow Sₙ2 Substitution | These neutral molecules are poor nucleophiles and require forcing conditions (e.g., heat) for substitution to occur. Elimination is generally not a concern.[20][21] |
| Bulky, Non-Nucleophilic Bases | t-BuOK, DBU | E2 Elimination | Steric hindrance prevents these bases from acting as nucleophiles, making them highly selective for proton abstraction and the E2 pathway.[16][17] |
Solvent Effects: The Reaction Environment
The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing reaction rates and mechanisms.[22][23]
| Solvent Type | Examples | Effect on Sₙ2 Rate | Mechanism of Action |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Increases Rate | These solvents solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but do not hydrogen-bond with the anionic nucleophile itself. This leaves a "naked," highly reactive nucleophile, accelerating the Sₙ2 reaction.[4][5][24] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | These solvents form a "cage" around the anionic nucleophile via hydrogen bonding, stabilizing it and lowering its reactivity. This significantly slows the Sₙ2 rate.[22][23][25] |
For Sₙ2 reactions of dibromoalkanes, polar aprotic solvents are the superior choice for achieving reasonable reaction times and yields.[5][26]
Field-Proven Methodologies & Protocols
The following protocols are illustrative of standard laboratory procedures for manipulating the reactivity of terminal dibromoalkanes.
Experimental Protocol: Intermolecular Disubstitution (Synthesis of 1,7-Heptanedinitrile)
This protocol details the reaction of 1,5-dibromopentane with sodium cyanide, a strong nucleophile and weak base, to achieve a clean disubstitution.
Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution.
Step-by-Step Methodology:
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add sodium cyanide (2.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Addition: Add 1,5-dibromopentane (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,7-heptanedinitrile can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Intramolecular Cyclization (Synthesis of N-Benzylpyrrolidine)
This protocol demonstrates the synthesis of a five-membered heterocycle by reacting 1,4-dibromobutane with a primary amine. The reaction proceeds via an initial intermolecular Sₙ2 reaction, followed by a rapid, base-assisted intramolecular Sₙ2 cyclization.
Step-by-Step Methodology:
-
Reagents & Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and 1,4-dibromobutane (1.1 equivalents) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 equivalents) as a base.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 18-24 hours. The base is crucial for neutralizing the HBr formed in both substitution steps.
-
Monitoring: Follow the reaction progress by TLC, observing the consumption of benzylamine and the formation of a new, less polar product spot.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude N-benzylpyrrolidine can be purified by column chromatography on silica gel.
Conclusion and Outlook
The reactivity of terminal dibromoalkanes in nucleophilic substitution is a well-defined yet highly tunable process. By carefully selecting the substrate chain length, nucleophile, solvent, and temperature, chemists can effectively control the reaction outcome. For drug development professionals and synthetic scientists, a deep understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes that are efficient, selective, and scalable. The Sₙ2 pathway remains the cornerstone of these transformations, with intramolecular cyclization providing a powerful route to valuable 5- and 6-membered heterocyclic cores, while the competing E2 elimination serves as a constant reminder of the importance of precise condition control.
References
- Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions.
- University of California, Davis. (2021). Solvent Effects - aliphatic nucleophilic substitution.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Unknown. (n.d.). Halogenalkanes and nucleophilic substitution.
- Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube.
- Unknown. (n.d.). Elimination Reactions.
- Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
- Wikipedia. (n.d.). Elimination reaction.
- Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
- Chemistry LibreTexts. (2021). 8.1: E2 Reaction.
- KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I.
- Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
- Unknown. (n.d.). Elimination Reactions.
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
- Pearson+. (n.d.). Suggest reagents and reaction conditions that would result in syn....
- The Organic Chemistry Tutor. (2018). 19.02 Intramolecular Nucleophilic Substitutions. YouTube.
- Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.
- IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution.
- Unknown. (n.d.). nucleophilic substitution and elimination of alkyl halides.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Chem Help ASAP. (2022). organic chemistry review - common nucleophiles & nucleophilic reagents. YouTube.
- Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Leah4sci. (2021). Intermolecular vs intramolecular reactions. YouTube.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
- Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions.
- Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). (2022). MCQ-219: About reaction of dibromo compound. YouTube.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 10. IB Colourful Solutions in Chemistry [ibchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. home.iitk.ac.in [home.iitk.ac.in]
- 14. Elimination reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. savemyexams.com [savemyexams.com]
- 22. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. users.wfu.edu [users.wfu.edu]
- 25. spcmc.ac.in [spcmc.ac.in]
- 26. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Chemical stability and storage conditions for 1,16-Dibromohexadecane
An In-Depth Technical Guide to the Chemical Stability and Storage of 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a long-chain bifunctional alkyl halide that serves as a critical building block and linker molecule in various fields of chemical synthesis, including the development of novel pharmaceuticals, polymers, and self-assembled monolayers. Its utility is intrinsically linked to its purity and chemical integrity. The presence of two terminal bromine atoms offers versatile reactivity, but also introduces specific vulnerabilities that can lead to degradation if not handled and stored correctly.
This guide provides a comprehensive overview of the chemical stability of this compound, delves into its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers with the necessary knowledge to ensure the long-term viability and reliability of this important chemical reagent, thereby safeguarding the reproducibility and success of their scientific endeavors.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and for predicting its behavior under various experimental conditions. Key specifications are summarized below.[1]
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₂Br₂ | [1] |
| Molecular Weight | 384.23 g/mol | [1] |
| Appearance | White to off-white powder or solid | [1] |
| Melting Point | 53-56 °C | Inferred from similar compounds |
| Boiling Point | 397.8 °C at 760 mmHg | [1] |
| Density | 1.204 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane and dichloromethane. | [2] |
| Purity (Typical) | ≥97% | [1] |
Note: Some physical properties are based on data for similar long-chain alkyl halides and should be considered approximate.
Chemical Stability and Inherent Vulnerabilities
Under optimal conditions, this compound is a stable compound.[3][4] However, its stability is contingent on avoiding specific environmental and chemical triggers that can initiate degradation. The primary sources of instability are its incompatibility with certain chemical classes and its susceptibility to energy input in the form of heat and light.
Key Incompatibilities:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.
-
Strong Bases: Bases, particularly hydroxide ions, can promote elimination and substitution reactions, compromising the integrity of the molecule.[3][4]
Primary Degradation Pathways: A Mechanistic View
To devise a robust storage strategy, it is crucial to understand the chemical reactions that lead to the degradation of this compound. The terminal carbon-bromine (C-Br) bonds are the most reactive sites and the focal point of the primary degradation pathways.
Hydrolytic Degradation
Even though it is insoluble in water, prolonged contact with moisture, especially at elevated temperatures or in the presence of nucleophiles, can lead to hydrolysis. This is a nucleophilic substitution reaction where the bromide ion (a good leaving group) is replaced.
-
Causality: The C-Br bond is polar, with the carbon atom being electron-deficient (δ+) and thus susceptible to attack by nucleophiles like water or hydroxide ions.[5] While water is a weak nucleophile, leading to a very slow reaction, hydroxide ions (OH⁻) are much stronger nucleophiles and significantly accelerate the degradation process.[6][7] The reaction proceeds via an Sₙ2 mechanism for these primary alkyl halides.[8]
-
Degradation Products: The primary products of hydrolysis are 16-bromohexadecan-1-ol and, upon complete hydrolysis, hexadecane-1,16-diol.
Caption: Hydrolytic degradation pathway of this compound.
Photochemical Degradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide sufficient energy to induce homolytic cleavage of the C-Br bond.
-
Causality: The energy from photons can exceed the bond dissociation energy of the C-Br bond, leading to the formation of highly reactive radical species.[9][10] These radicals can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with solvents or atmospheric oxygen, leading to a complex mixture of impurities.
-
Degradation Products: Initial products are the 16-bromohexadecyl radical and a bromine radical. Subsequent reactions can lead to cross-linked alkanes, unsaturated compounds, and oxidation products.
Caption: Photochemical degradation pathway of this compound.
Thermal Degradation
Elevated temperatures can lead to the thermal decomposition of this compound. The primary thermal degradation pathway is typically dehydrobromination.
-
Causality: At high temperatures, the molecule can undergo an elimination reaction, releasing hydrogen bromide (HBr) gas and forming an alkene.[11][12] This process can be autocatalytic as the HBr produced is corrosive and can promote further degradation.
-
Degradation Products: The main products are hydrogen bromide and various isomers of bromohexadecene. Further decomposition can lead to the release of carbon monoxide and carbon dioxide.[2][11]
Authoritative Protocols for Storage and Handling
Based on the vulnerabilities identified above, a multi-faceted approach to storage and handling is required to preserve the chemical integrity of this compound.
Optimal Storage Conditions
The following conditions are mandatory for the long-term storage of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool: 2-8 °C recommended. | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protect from light; store in amber vials or in the dark. | Prevents photochemical degradation by blocking UV and visible light.[13] |
| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | Prevents ingress of moisture and air.[2][13] Ensures no reaction with the container material. |
| Location | Well-ventilated, dry storage area. Segregated from incompatible materials. | Ensures safety and prevents accidental contact with reactive chemicals.[4][14][15] |
Chemical Segregation in Storage
Proper segregation is a critical safety and stability measure.[15][16][17] this compound, as a halogenated hydrocarbon, must be stored separately from specific hazard classes.
Caption: Storage segregation plan for this compound.
A Self-Validating System: Protocol for Purity Verification
Trust in a chemical reagent is paramount. A self-validating storage system involves periodic analytical testing to confirm that the material's purity remains within specification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, as it can separate and identify volatile impurities that may arise from degradation.[18]
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a robust method for quantifying the purity of this compound and identifying potential degradation products.
Objective: To determine the purity of a stored sample of this compound and identify potential impurities such as 16-bromohexadecan-1-ol or hexadecane-1,16-diol.
Materials:
-
This compound sample
-
High-purity dichloromethane (DCM) or hexane
-
Internal standard (e.g., n-eicosane), if quantitative analysis is required
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1.0 mL of dichloromethane to dissolve the sample completely.
-
Cap the vial securely.
-
-
GC-MS Parameters:
-
Injector: Split/splitless, 280°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-500 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated area of all peaks.
-
Search the chromatogram for peaks corresponding to potential degradation products. Compare their mass spectra with library data for positive identification.
-
Caption: Experimental workflow for GC-MS purity verification.
Conclusion
The chemical integrity of this compound is best preserved through a proactive and informed approach to its storage and handling. By understanding its inherent vulnerabilities to hydrolysis, photodegradation, and thermal decomposition, researchers can implement effective mitigation strategies. Adherence to the protocols outlined in this guide—specifically, storage in a cool, dark, inert environment, segregated from incompatible chemicals—will minimize degradation. Furthermore, the implementation of a periodic, self-validating purity assessment using techniques like GC-MS ensures that this valuable reagent remains fit for purpose, safeguarding the integrity and success of critical research and development activities.
References
- Vertex AI Search. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes.
- ACS Publications. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots.
- Cleveland State University. (2018). Practices for Proper Chemical Storage.
- Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- Harbin Institute of Technology. (2004).
- ResearchGate. (2025).
- Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis.
- YouTube. (2021). Hydrolysis of haloalkanes.
- University of Colorado Colorado Springs. (n.d.).
- Fisher Scientific. (2023).
- Sigma-Aldrich. (2024).
- GlobalChemMall. (n.d.).
- Thermo Fisher Scientific. (2009).
- ResearchGate. (n.d.).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Carl ROTH. (n.d.).
- IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage.
- National Institutes of Health. (2025).
- ResearchGate. (n.d.). Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes | Request PDF.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- ResearchGate. (n.d.). Degradation pathways of PE-derived long-chain linear alkanes by....
- University of California, Berkeley. (n.d.). Safe Storage.
- National Institutes of Health. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC.
- National Institutes of Health. (n.d.). 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem.
- Central Institute for Labour Protection – National Research Institute. (n.d.).
- ResearchGate. (2025). Thermal Stability and Decomposition Products of Hexabromocyclododecane | Request PDF.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
- Chemical Engineering Transactions. (n.d.).
- BenchChem. (2025).
- AIDIC - The Italian Association of Chemical Engineering. (2024).
- Eurachem. (n.d.). Guide to Quality in Analytical Chemistry.
- National Institutes of Health. (n.d.). Hexadecane | C16H34 | CID 11006 - PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.dk [fishersci.dk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 9. Studies on photodissociation of alkyl bromides at 234 and 267 nm - Harbin Institute of Technology [scholar.hit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. m.ciop.pl [m.ciop.pl]
- 12. researchgate.net [researchgate.net]
- 13. csuohio.edu [csuohio.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1,16-Dibromohexadecane for Laboratory Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for 1,16-Dibromohexadecane (CAS No. 45223-18-5), a bifunctional long-chain alkyl halide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety.
Introduction: Understanding the Reagent
This compound is a valuable reagent in organic synthesis, often employed as a long, flexible linker or crosslinking agent. Its two terminal bromine atoms provide reactive sites for various nucleophilic substitution reactions, making it useful in the synthesis of polymers, surfactants, and complex organic molecules. However, like many alkyl halides, its reactivity necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks.
Section 1: Chemical and Physical Identity
A precise understanding of a chemical's properties is the foundation of its safe use. While comprehensive experimental data for this compound is not extensively published, we can compile its known properties and make reasonable extrapolations from its mono-bromo analogue, 1-bromohexadecane.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 45223-18-5 | [1][2] |
| Molecular Formula | C₁₆H₃₂Br₂ | [1][3] |
| Molecular Weight | 384.2 g/mol | [1] |
| Physical Form | White to faint beige solid, semi-solid, or liquid | |
| Melting Point | Data not available (Analogue 1-Bromohexadecane: 16-18 °C) | [4][5] |
| Boiling Point | Data not available (Analogue 1-Bromohexadecane: 336 °C) | [4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and alcohol. | [4][5] |
| Stability | Stable under normal conditions. May decompose if exposed to light or heat. | [4] |
Section 2: Hazard Identification and GHS Classification
According to information provided to the European Chemicals Agency (ECHA), this compound is classified as a skin and eye irritant.[1] This classification is the primary driver for the handling precautions and personal protective equipment (PPE) requirements outlined in this guide.
| Classification Element | Details | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| GHS Pictogram | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1]H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Signal Word | Warning | ||
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation |
Note: While specific data on respiratory irritation (H335) is not listed for the dibromo- compound, it is a known hazard for the analogue 1-bromohexadecane and a common property of aliphatic halogenated hydrocarbons.[7] Therefore, avoiding inhalation of any mists or vapors is a critical precautionary measure.
Section 3: Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a dynamic risk assessment. Before any procedure involving this compound, personnel must follow a logical workflow to identify potential exposures and implement appropriate controls.
Caption: Risk assessment and mitigation workflow for handling this compound.
Section 4: Protocols for Safe Handling and Storage
Adherence to a detailed, step-by-step methodology is crucial for minimizing exposure. The causality for each step is explained to reinforce the safety principle.
4.1. General Handling Protocol
-
Preparation: Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Engineering Controls: All transfers, weighing, and reactions should be performed inside a fume hood. This is the primary barrier to prevent inhalation of any aerosols or vapors that may be generated, a general precaution for aliphatic halogenated hydrocarbons.
-
Aliquotting: Since the compound may be a low-melting solid, gentle warming may be required. Use a water bath, not direct heat from a hot plate, to avoid decomposition which can release hazardous hydrogen bromide gas.
-
Transfers: Use compatible tools such as spatulas or pipettes. Avoid creating dust or splashes. When dissolving, add the solid slowly to the solvent with stirring.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[8] Decontaminate all surfaces and equipment used.
4.2. Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area. Storing in a dark place is recommended as light can promote decomposition.[4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, with which alkyl halides can react.[9]
Section 5: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its correct selection and use are non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles that conform to standards like ANSI Z87.1 or EN166.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is critical to consult the manufacturer's compatibility chart for breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[8] Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[10]
-
-
Post-Use: Contaminated PPE must be removed immediately and disposed of as hazardous waste.[10] Reusable items must be thoroughly decontaminated.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
6.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]
-
Inhalation: Although not a primary classified hazard, if vapors or mists are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
6.2. Spill Response Protocol For small laboratory spills, trained personnel may perform cleanup if they have the correct equipment and PPE.
Caption: Step-by-step workflow for responding to a this compound spill.
6.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[8]
Section 7: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Classification: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Halogenated organic waste often has specific disposal requirements.
-
Environmental Precaution: Do not allow the chemical to enter drains or the environment.[8]
References
- (No author). (n.d.). Current time information in Hamilton County, US. Google Search.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Scribd. (n.d.). Aluminum Alkyl Halides.
- National Center for Biotechnology Information. (n.d.). 1-Bromohexadecane. PubChem Compound Database.
- INTERSURFCHEM SOLUTIONS. (n.d.). 1-Bromohexadecane.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromohexadecane.
Sources
- 1. This compound | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 1-Bromohexadecane – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 5. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
Introduction: The Strategic Value of a Long-Chain Bifunctional Linker
An In-Depth Technical Guide to the Commercial Availability and Purity of 1,16-Dibromohexadecane
For the Researcher, Scientist, and Drug Development Professional
This compound (CAS: 45223-18-5) is a long-chain, α,ω-dihaloalkane that serves as a critical bifunctional electrophile in synthetic chemistry.[1] Its sixteen-carbon backbone provides a flexible, hydrophobic spacer, making it an invaluable tool for covalently linking two molecular entities. In the fields of drug discovery and materials science, this molecule is frequently employed in the synthesis of dimeric ligands, Proteolysis Targeting Chimeras (PROTACs), and other complex molecular architectures where precise spatial separation of functional domains is paramount.
The utility of this compound is, however, fundamentally dependent on its purity. The presence of impurities, even in small amounts, can lead to the formation of undesired side products, complicate reaction kinetics, and result in lower yields of the target molecule.[2] For researchers in regulated environments, such as pharmaceutical development, understanding and verifying the purity of this reagent is not merely a matter of good practice but a procedural necessity. This guide provides a senior application scientist's perspective on the commercial landscape of this compound and offers robust protocols for its analysis and purification.
Commercial Landscape: Availability and Initial Quality Assessment
This compound is readily available from a multitude of chemical suppliers catering to research and bulk manufacturing needs. The primary indicator of quality upon procurement is the stated purity, which is typically specified at a minimum of 97%.[2]
Table 1: Typical Commercial Specifications for this compound
| Parameter | Typical Value | Significance in Application |
| Purity | ≥97% | Directly impacts reaction yield and side-product formation. Higher purity is critical for sensitive applications like pharmaceutical synthesis.[2] |
| CAS Number | 45223-18-5 | Ensures correct chemical identity.[1] |
| Molecular Formula | C₁₆H₃₂Br₂ | Used for all stoichiometric calculations.[1] |
| Molecular Weight | ~384.23 g/mol | Essential for accurate molar calculations in reaction design.[1][2] |
| Appearance | White to off-white powder/solid | A significant deviation may indicate gross contamination or degradation. |
| Boiling Point | ~397.8°C @ 760 mmHg | Important for assessing volatility and planning purification by distillation if necessary.[2] |
Expert Insight: The Certificate of Analysis (CoA)
Always request a batch-specific Certificate of Analysis (CoA) from the supplier.[2] This document provides the actual analytical results for the specific lot you are purchasing, rather than a generic specification sheet. Scrutinize the CoA for the analytical method used to determine purity (e.g., GC, HPLC, NMR) and the measured value. This is the first and most critical step in validating the quality of your starting material.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively analyze and purify this compound, one must first understand its likely origin. Commercially, α,ω-dibromoalkanes are most commonly synthesized from their corresponding diols. In this case, the precursor is 1,16-hexadecanediol. A common and robust method for this transformation is reaction with a brominating agent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
Figure 1. Proposed synthetic pathway for this compound.
This synthetic route directly informs the likely impurity profile:
-
Unreacted Starting Material (1,16-Hexadecanediol): If the reaction does not go to completion, residual diol will remain. Its high polarity and two hydroxyl groups can interfere with subsequent reactions, particularly those involving sensitive organometallics or coupling catalysts.
-
Mono-brominated Intermediate (16-Bromo-1-hexadecanol): The conversion of the diol to the dibromide is a stepwise process. Incomplete reaction in the second step leads to the presence of this mono-functionalized impurity.[3] This is particularly problematic as it will act as a chain terminator in polymerization reactions or occupy a binding site without providing a second reactive handle for dimerization, leading to a complex mixture of products.
-
Solvent and Reagent Residues: Residual solvents or byproducts from the brominating agent may also be present.
Protocol for Purity Verification: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound due to its volatility and the distinct mass spectral fragmentation patterns of the target compound and its likely impurities.
Objective: To separate and identify the components in a commercial sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate in a volumetric flask. Ensure complete dissolution. This creates a 1 mg/mL stock solution.
-
Causality: DCM is an excellent choice as it is volatile and effectively solubilizes the nonpolar analyte and potential impurities without reacting with them.
-
-
Instrument Setup (Example Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
Causality: The temperature program is designed to first elute any volatile solvent, then provide sufficient resolution to separate the mono-brominated intermediate from the desired di-brominated product, which will have a longer retention time due to its higher molecular weight and boiling point.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate the peaks in the resulting total ion chromatogram (TIC). The purity is calculated as the percentage area of the main peak corresponding to this compound relative to the total area of all integrated peaks.
-
Examine the mass spectrum of each peak. This compound will exhibit a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The mono-bromo impurity will show a pattern for one bromine atom, and the diol will show no bromine isotope pattern.
-
Figure 2. Workflow for GC-MS purity analysis of this compound.
Protocol for Purification: Recrystallization
If the purity of the commercial material is insufficient for your application (e.g., <99%), recrystallization is an effective and straightforward purification technique for this solid compound.[4]
Objective: To remove more polar impurities (diol, mono-bromo alcohol) from the less polar this compound.
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
For a nonpolar compound like this, a mixture of a nonpolar solvent (like Heptane or Hexane) and a slightly more polar solvent (like Isopropanol or Acetone) often works well. Start by testing Isopropanol or Ethanol.
-
Causality: The goal is to find conditions where the desired product crystallizes upon cooling, while the more polar impurities remain dissolved in the mother liquor.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., Isopropanol).
-
Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just completely dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[4]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Causality: Slow cooling is essential for the formation of large, pure crystals.[4] Rapid cooling (e.g., in an ice bath) can cause the impurities to crash out of solution along with the product, negating the purification.
-
Once the flask has reached room temperature, you may place it in an ice bath or refrigerator for an hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Validation:
-
Assess the purity of the recrystallized product using the GC-MS method described previously.
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value is an indicator of high purity.
-
Figure 3. Step-by-step workflow for the purification of this compound.
Conclusion
While this compound is a commercially accessible and vital reagent, its successful application hinges on a thorough understanding and verification of its purity. The synthetic origin of the compound provides a logical framework for predicting the most likely impurities—namely, the precursor diol and the mono-brominated intermediate. By employing standard analytical techniques like GC-MS, researchers can confidently assess the quality of their material. Should the purity be insufficient, a well-executed recrystallization can effectively remove polar contaminants, yielding a product suitable for even the most demanding synthetic applications. Trust in your starting materials is the foundation of reproducible and successful science; for this compound, this trust is best established through direct analytical validation.
References
- Understanding the Purity and Specifications of this compound. (n.d.). Google Cloud.
- 16-Bromo-1-hexadecanol. (2024, April 10). ChemBK.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- This compound | C16H32Br2 | CID 521177. (n.d.). PubChem.
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 1,16-Dibromohexadecane
This guide provides a detailed analysis of the spectroscopic data for 1,16-dibromohexadecane (C₁₆H₃₂Br₂), a valuable bifunctional alkylating agent and linker molecule in various fields of chemical synthesis. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to confirm its molecular structure, assess purity, and monitor reactions. This document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental protocols.
Molecular Structure and Spectroscopic Overview
This compound is a long-chain alkane symmetrically substituted with bromine atoms at its terminal positions. This symmetry is a key feature that simplifies its spectroscopic analysis, particularly in NMR. The primary analytical techniques—NMR, IR, and MS—each provide a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework, IR identifies the characteristic vibrations of its chemical bonds, and MS confirms the molecular weight and reveals fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical as it dissolves the nonpolar analyte without contributing interfering signals to the ¹H NMR spectrum. A standard 500 MHz spectrometer provides excellent resolution for distinguishing the subtle differences in the chemical environments of the methylene groups.
Due to the molecule's symmetry, the 16-carbon chain yields a simplified ¹H NMR spectrum. Protons closer to the electronegative bromine atoms are "deshielded" and thus resonate at a higher chemical shift (further downfield).
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Br-CH₂ -(CH₂)₁₄-CH₂-Br (α-H) | ~ 3.41 | Triplet (t) | 4H |
| Br-CH₂-CH₂ -(CH₂)₁₂-CH₂-CH₂-Br (β-H) | ~ 1.85 | Quintet | 4H |
| Br-(CH₂)₂-(CH₂ )₁₂-(CH₂)₂-Br (γ-H and internal) | ~ 1.25-1.43 | Multiplet (m) | 24H |
Interpretation:
-
α-Protons (C1, C16): The protons on the carbons directly bonded to bromine appear as a triplet around 3.41 ppm. The triplet pattern arises from coupling to the two adjacent protons on the β-carbons.
-
β-Protons (C2, C15): These protons, adjacent to the α-carbons, are found at approximately 1.85 ppm. They appear as a quintet due to coupling with the protons on both the α and γ carbons.
-
Internal Methylene Protons: The remaining 12 methylene groups are in very similar chemical environments, resulting in a large, overlapping multiplet centered around 1.25-1.43 ppm.
The ¹³C NMR spectrum is also simplified by the molecule's symmetry. The carbon atoms directly attached to the bromine atoms are significantly shifted downfield.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| Br-C H₂- (C-1, C-16) | ~ 34.0 |
| Br-CH₂-C H₂- (C-2, C-15) | ~ 32.8 |
| Br-(CH₂)₂-C H₂- (C-3, C-14) | ~ 28.8 |
| Internal Carbons (-C H₂-) | ~ 28.1 - 29.7 |
Interpretation:
-
The signal for the carbon atom bonded to bromine (C-1/C-16) appears furthest downfield due to the strong deshielding effect of the halogen.[1]
-
The signals for C-2/C-15 and C-3/C-14 are also distinct, while the remaining internal carbons produce a series of closely spaced peaks.
A standardized protocol ensures data integrity and reproducibility.[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.[4]
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 0-50 ppm.
-
Relaxation Delay (d1): 10 seconds, as quaternary carbons are not present, but long alkyl chains can have longer relaxation times.
-
Number of Scans: 1024 scans or more to achieve an adequate signal-to-noise ratio.[2]
-
Caption: Standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[5]
Spectral Interpretation: The IR spectrum of this compound is dominated by features characteristic of a long-chain alkane, with a specific absorption for the carbon-bromine bond. The NIST Chemistry WebBook provides a reference gas-phase spectrum.[6]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Asymmetric & Symmetric Stretching | 2925, 2854 | Strong |
| C-H Scissoring (Bending) | 1466 | Medium |
| C-Br Stretching | ~648 | Medium-Strong |
-
C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are definitive indicators of C-H bonds on sp³ hybridized carbons, typical for alkanes.[7]
-
C-H Bending: The peak at 1466 cm⁻¹ corresponds to the scissoring vibration of the methylene (-CH₂-) groups.
-
C-Br Stretching: The absorption in the fingerprint region around 648 cm⁻¹ is characteristic of the carbon-bromine stretching vibration, confirming the presence of the terminal bromide groups.[8]
For a liquid sample like this compound (at room temperature), the simplest method is using a salt plate.[9]
-
Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Sample Application: Place a single drop of this compound onto one plate.
-
Assembly: Place the second plate on top, spreading the liquid into a thin, uniform film.
-
Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty plates should be run first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates reproducible fragments.[10]
Analysis of the Mass Spectrum: The molecular weight of this compound is 384.23 g/mol .[6] A key feature in its mass spectrum arises from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.
-
Molecular Ion (M⁺): The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion.
-
[M]⁺: C₁₆H₃₂⁷⁹Br₂ at m/z 382
-
[M+2]⁺: C₁₆H₃₂⁷⁹Br⁸¹Br at m/z 384
-
[M+4]⁺: C₁₆H₃₂⁸¹Br₂ at m/z 386
-
The expected intensity ratio for this triplet is approximately 1:2:1 .[11]
-
-
Key Fragmentation Pathways: Fragmentation in long-chain alkanes often involves the cleavage of C-C bonds, leading to clusters of peaks separated by 14 mass units (-CH₂-).[12] For haloalkanes, the loss of the halogen is a primary fragmentation pathway.[13]
-
[M-Br]⁺: Loss of a bromine radical (m/z ~303, 305). This will be a prominent peak.
-
Alkyl Fragments: A series of alkyl carbocations will be observed at m/z = 43, 57, 71, etc., corresponding to [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, etc.
-
Caption: Primary fragmentation pathway in EI-MS.
This protocol outlines the standard procedure for obtaining an EI mass spectrum.[14][15]
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
-
Ionization: The gaseous molecules enter the ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[16]
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
This information is a summary and users should always consult the full SDS before handling the chemical.
References
- Wiley-VCH. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex...".
- BenchChem. (2025). Application Notes and Protocols for NMR-Based Characterization of Highly Branched Alkanes.
- Creative Proteomics. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Creative Proteomics. (n.d.). Electron Ionization.
- PubChem. (n.d.). 1-Bromohexadecane.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0294754).
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- University of California, Irvine. (n.d.). Sample preparation for FT-IR.
- Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir?.
- UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
- ChemicalBook. (n.d.). 1-Bromohexadecane(112-82-3) 1H NMR spectrum.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- NIST. (n.d.). This compound.
- Weizmann Institute of Science. (2002). The acquisition of multidimensional NMR spectra within a single scan.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- R-NMR. (n.d.). SOP data acquisition.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of York. (n.d.). Quantitative NMR Spectroscopy.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. This compound [webbook.nist.gov]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
The Versatility of Long-Chain α,ω-Dihaloalkanes: A Technical Guide for Researchers
Introduction: The Unique Chemical Canvas of Long-Chain α,ω-Dihaloalkanes
Long-chain α,ω-dihaloalkanes are a fascinating class of organic molecules characterized by a linear hydrocarbon chain of significant length, capped at both ends (alpha and omega positions) by halogen atoms (typically chlorine, bromine, or iodine). This bifunctional nature, where two reactive sites are separated by a long, flexible spacer, makes them exceptionally valuable building blocks in a multitude of chemical applications. Their utility spans from the creation of complex polymer architectures and functional materials to the synthesis of intricate macrocyclic structures.
The reactivity of the terminal carbon-halogen bonds, which are susceptible to nucleophilic substitution and other transformations, combined with the physical properties imparted by the long alkyl chain, such as hydrophobicity and flexibility, allows for a high degree of control in molecular design and construction. This guide provides an in-depth exploration of the key applications of these versatile molecules, offering insights into the underlying chemical principles and providing practical experimental frameworks for their utilization in research and development.
I. Pioneers in Polymerization: Crafting Novel Polymeric Architectures
The ability of long-chain α,ω-dihaloalkanes to connect molecular units makes them indispensable in polymer chemistry. They can act as monomers, chain extenders, or cross-linking agents to produce a diverse array of polymeric materials with tailored properties.
A. Synthesis of Polyethers and Polythioethers via Williamson Ether Synthesis
A classic and robust method for the synthesis of polyethers is the Williamson ether synthesis. In this reaction, a long-chain α,ω-dihaloalkane reacts with a bis-alkoxide in a nucleophilic substitution reaction to form the corresponding polyether. This method is particularly advantageous for creating polyethers with a higher number of methylene units, which are not readily accessible through ring-opening polymerization of cyclic ethers due to the high stability of larger rings.[1]
The general reaction scheme involves the deprotonation of a diol to form a more nucleophilic bis-alkoxide, which then displaces the halide ions from the α,ω-dihaloalkane. The choice of solvent and base is crucial for achieving high molecular weight polymers. A similar principle applies to the synthesis of polythioethers, where a bis-thiolate is used as the nucleophile.
Experimental Protocol: Synthesis of a Long-Chain Aliphatic Polyether
Objective: To synthesize a high molecular weight polyether using 1,12-dibromododecane and 1,6-hexanediol.
Materials:
-
1,12-dibromododecane
-
1,6-hexanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Distilled water
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Under an inert atmosphere, dissolve 1,6-hexanediol in anhydrous DMF in a three-neck flask equipped with a condenser and a magnetic stirrer.
-
Carefully add sodium hydride in small portions to the solution at 0 °C. Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the bis-alkoxide.
-
Add a solution of 1,12-dibromododecane in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 24-48 hours. Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) if available.
-
After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold water.
-
Filter the polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
-
Characterize the resulting polyether using techniques such as FTIR, NMR, and GPC to determine its structure and molecular weight distribution.
B. Building Blocks for Polyurethanes and Ionic Polymers
Long-chain α,ω-dihaloalkanes serve as precursors for the synthesis of diols or diamines, which are key monomers in the production of polyurethanes and polyamides. Furthermore, they can be used to introduce ionic functionalities into polymer chains. For instance, quaternization of a diamine with a long-chain α,ω-dihaloalkane can lead to the formation of an ionene, a type of ionic polymer with charged atoms in the polymer backbone. These materials have applications as antistatic agents, flame retardants, and in the preparation of ion-conductive membranes.[2]
The synthesis of polyurethane cationomers can involve the use of a diol derived from a long-chain α,ω-dihaloalkane, which is then reacted with a diisocyanate and a chain extender containing a tertiary amine. Subsequent quaternization of the tertiary amine with an alkyl halide introduces positive charges into the polymer structure.[3]
Logical Relationship: Synthesis of an Ionene Polymer
Sources
The Strategic Utility of 1,16-Dibromohexadecane in Advanced Organic Synthesis
A Senior Application Scientist's Guide to Harnessing a Versatile Precursor for Polymers, Macrocycles, and Supramolecular Assemblies
Introduction: Beyond a Simple Alkyl Dihalide
1,16-Dibromohexadecane (C₁₆H₃₂Br₂) is a bifunctional long-chain alkyl halide that serves as a cornerstone in a multitude of advanced organic syntheses.[1] Its sixteen-carbon backbone provides a desirable combination of flexibility and hydrophobicity, while the terminal bromine atoms offer reactive sites for a wide array of nucleophilic substitution and coupling reactions. This guide provides an in-depth technical exploration of this compound as a precursor, focusing on its application in the synthesis of polymers, macrocycles, and bolaamphiphiles. We will delve into the mechanistic underpinnings of these transformations and provide field-proven insights into experimental design and execution.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂Br₂ | [1] |
| Molecular Weight | 384.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | >200 °C at 1 mmHg | [2] |
| Solubility | Soluble in various organic solvents (e.g., THF, DMF, chloroform) | [2] |
I. Synthesis of Linear Polymers: Building Macromolecules with Precision
The difunctional nature of this compound makes it an ideal monomer for the synthesis of various linear polymers through polycondensation and polyaddition reactions.
A. Polyesters via Williamson Ether Synthesis Analogue
A common application of this compound is in the synthesis of polyesters through a reaction analogous to the Williamson ether synthesis.[3][4][5] In this approach, the dibromide is reacted with a dicarboxylate salt. The reaction proceeds via a series of Sₙ2 reactions, where the carboxylate anions act as nucleophiles, displacing the bromide ions.[6]
Causality in Experimental Design:
The choice of solvent is critical for the success of this polymerization. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is preferred to solvate the dicarboxylate salt and facilitate the Sₙ2 reaction.[7] Phase-transfer catalysis can also be employed to enhance the reaction rate and yield by facilitating the transfer of the dicarboxylate salt into the organic phase.[8][9]
Experimental Protocol: Synthesis of a Model Polyester
This protocol describes the synthesis of a polyester from this compound and the disodium salt of a generic dicarboxylic acid.
-
Preparation of the Dicarboxylate Salt: In a round-bottom flask, dissolve the dicarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol). Add two equivalents of sodium hydroxide and stir until the acid is completely neutralized. Remove the solvent under reduced pressure to obtain the dry disodium dicarboxylate salt.
-
Polymerization: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the disodium dicarboxylate salt, this compound (1 equivalent), and a polar aprotic solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., water or methanol) to precipitate the polymer. Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.
Expected Outcome: A linear polyester with repeating units derived from the dicarboxylic acid and the hexadecyl chain. The molecular weight and polydispersity of the polymer will depend on the reaction conditions and the purity of the monomers.
B. Polyamines via Polyaddition with Diamines
This compound can also undergo polyaddition reactions with diamines to form polyamines. This reaction also proceeds via an Sₙ2 mechanism, with the primary amine groups of the diamine acting as nucleophiles.
Workflow for Polyamine Synthesis
Caption: Workflow for the synthesis of polyamines from this compound.
II. Macrocycle Synthesis: The Art of Ring Closure
The synthesis of macrocycles from linear precursors is a challenging endeavor due to the entropic favorability of intermolecular polymerization over intramolecular cyclization. The high-dilution principle is a key strategy to overcome this challenge, and this compound is an excellent substrate for such transformations.[10]
A. High-Dilution Principle in Practice
The high-dilution principle dictates that by maintaining a very low concentration of the reactants, the probability of intramolecular reactions (cyclization) is increased relative to intermolecular reactions (polymerization).[11] This is typically achieved by the slow addition of the reactants to a large volume of solvent.
Experimental Protocol: Synthesis of a Crown Ether Analogue
This protocol outlines the synthesis of a macrocyclic polyether, an analogue of a crown ether, using this compound and a diol under high-dilution conditions.[3][12][13][14][15]
-
Apparatus Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and two syringe pumps.
-
Reactant Solutions: Prepare two separate solutions: one of this compound in a suitable solvent (e.g., THF) and another of a diol and a strong base (e.g., sodium hydride) in the same solvent.
-
High-Dilution Reaction: To the reaction flask containing a large volume of the solvent, simultaneously add the two reactant solutions dropwise over a period of 24-48 hours using the syringe pumps. Maintain the reaction temperature as required (e.g., reflux).
-
Work-up and Purification: After the addition is complete, continue stirring for several hours. Quench the reaction carefully (e.g., with water or a dilute acid). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The crude product is then purified by column chromatography to isolate the desired macrocycle.
Self-Validating System: The success of the high-dilution synthesis is validated by the characterization of the product. The presence of a single major product with the expected molecular weight in mass spectrometry and the corresponding signals in NMR spectroscopy confirm the formation of the macrocycle over the polymer.[4]
III. Bolaamphiphiles: Bridging Hydrophilic and Hydrophobic Worlds
Bolaamphiphiles are fascinating molecules characterized by two hydrophilic head groups connected by a long hydrophobic spacer.[10][16][17][18][19] this compound is an ideal precursor for the hydrophobic core of these molecules.[17]
A. Synthesis of Pyridinium-Based Bolaamphiphiles
A common strategy for synthesizing cationic bolaamphiphiles involves the quaternization of a pyridine derivative with an α,ω-dihaloalkane.[2][20][21][22][23]
Reaction Scheme for Bolaamphiphile Synthesis
Caption: Synthesis of a pyridinium-based bolaamphiphile.
Experimental Protocol: Synthesis of a Pyridinium Bolaamphiphile
-
Reaction Setup: In a round-bottom flask, dissolve the pyridine derivative in a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Dibromide: Add 0.5 equivalents of this compound to the solution.
-
Reaction: Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Causality and Trustworthiness: The use of a 2:1 molar ratio of the pyridine derivative to this compound ensures that both ends of the alkyl chain are functionalized, leading to the desired bolaamphiphile structure. The purity of the product can be readily assessed by NMR spectroscopy, where the integration of the signals corresponding to the pyridine head groups and the alkyl spacer should match the expected ratio.[7][24][25][26][27]
B. Synthesis of 1,16-Hexadecanediamine: A Key Intermediate
The conversion of this compound to 1,16-hexadecanediamine is a crucial step for the synthesis of various other bolaamphiphiles and polymers. The Gabriel synthesis is a classic and reliable method for this transformation, preventing the over-alkylation that can occur with direct amination.[24][28][29][30][31]
Gabriel Synthesis of 1,16-Hexadecanediamine
-
Formation of the Phthalimide Adduct: React this compound with two equivalents of potassium phthalimide in a polar aprotic solvent like DMF at elevated temperatures.[29]
-
Hydrolysis: The resulting bis(phthalimido)alkane is then cleaved, typically by refluxing with hydrazine hydrate in ethanol, to liberate the free diamine.[28]
IV. Characterization Techniques
The successful synthesis of the target molecules from this compound must be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the products. The disappearance of the characteristic signal of the -CH₂-Br protons in the ¹H NMR spectrum (around 3.4 ppm) and the appearance of new signals corresponding to the newly formed bonds are key indicators of a successful reaction.[7][24][25][26][27]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups in the product, such as the ester carbonyl stretch in polyesters or the N-H stretch in polyamines.[7][26]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized molecules, which is particularly important for confirming the formation of macrocycles and for determining the molecular weight distribution of polymers.[4][7]
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight and polydispersity index of polymers.
Conclusion
This compound is a remarkably versatile and valuable precursor in organic synthesis. Its long alkyl chain and terminal reactive sites allow for the construction of a diverse range of complex molecules with tailored properties. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can effectively harness the potential of this building block to create novel polymers, intricate macrocycles, and functional bolaamphiphiles for a wide array of applications in materials science, drug development, and supramolecular chemistry.
References
- Controlling the self-assembly of cationic bolaamphiphiles: hydrotropic counteranions determine aggregated structures. Guanglu Lab.
- High dilution principle - Wikipedia.
- The Gabriel Synthesis - Master Organic Chemistry. (2025-06-05).
- Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (2025-08-06).
- This compound | C16H32Br2 | CID 521177 - PubChem.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC - PubMed Central.
- Gabriel Synthesis - Cambridge University Press.
- Facile access to pyridinium-based bent aromatic amphiphiles: nonionic surface modification of nanocarbons in water - Beilstein Journals. (2024-01-08).
- Bolaamphiphiles | Request PDF - ResearchGate. (2025-08-06).
- Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing).
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
- 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem - NIH.
- 16 Cycloaddition Rxns 1 | PDF | Organic Chemistry - Scribd.
- Gabriel Synthesis - Organic Chemistry Portal.
- Direct synthetic routes to functionalised crown ethers - PMC - NIH.
- Gabriel Synthesis - YouTube. (2021-01-30).
- Self‐Assembly of Bolaamphiphilic Molecules | Request PDF - ResearchGate. (2025-08-06).
- 18-crown-6 - Organic Syntheses Procedure.
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
- 2.13: Polyesters - Chemistry LibreTexts. (2021-05-22).
- Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis.
- Direct synthetic routes to functionalised crown ethers | Request PDF - ResearchGate. (2025-09-21).
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023-08-01).
- CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org.
- 1,16-Hexadecanediol | C16H34O2 | CID 82184 - PubChem - NIH.
- Gabriel Synthesis - ResearchGate.
- Cycloaddition Reactions in Organic Synthesis - ResearchGate. (2025-08-07).
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. - ResearchGate.
- Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes - ResearchGate. (2025-08-05).
- Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC. (2025-03-24).
- Hexadecane, 1-bromo- - the NIST WebBook.
- Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bc - Semantic Scholar. (2023-03-27).
- Facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide) - Zenodo.
- Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - ResearchGate. (2025-08-06).
- Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - MDPI.
- 16.5 Diels-Alder Reactions | Organic Chemistry - YouTube. (2021-02-19).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008-04-10).
- Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions - MDPI.
- 1,3-dipolar cycloaddition reactions - YouTube. (2020-02-08).
- Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. english.gyig.cas.cn [english.gyig.cas.cn]
- 5. scribd.com [scribd.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. guanglu.xyz [guanglu.xyz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. Self-Assembly of Bolaamphiphilic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - Facile access to pyridinium-based bent aromatic amphiphiles: nonionic surface modification of nanocarbons in water [beilstein-journals.org]
- 21. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hexadecane, 1-bromo- [webbook.nist.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 29. Gabriel Synthesis [organic-chemistry.org]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Advanced Polymers from 1,16-Dibromohexadecane: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of advanced polymers using 1,16-dibromohexadecane as a key monomer. This document eschews rigid templates in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Versatility of a Long-Chain α,ω-Dihaloalkane Monomer
This compound, a long-chain α,ω-dihaloalkane, serves as a valuable and versatile building block in polymer chemistry. Its sixteen-carbon aliphatic chain imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymers, making them attractive for a range of applications, including as engineering plastics, in biomedical devices, and for drug delivery systems. The terminal bromine atoms provide reactive sites for various polymerization reactions, primarily through step-growth polymerization mechanisms such as polycondensation and polyaddition. This guide will focus on the synthesis of three important classes of polymers derived from this compound: Ionene Polymers , Aliphatic Polyamides , and Aliphatic Polyesters .
I. Synthesis of Aliphatic Ionene Polymers
Ionene polymers are a class of polycations containing quaternary ammonium groups integrated into the polymer backbone.[1] These materials are of significant interest for applications such as gene delivery, antimicrobial agents, and as components in electrochemical devices. The synthesis of ionenes from this compound typically involves a step-growth polymerization with a tertiary diamine.
A. Mechanistic Insight: The Menshutkin Reaction in Polymerization
The formation of ionene polymers from a dibromoalkane and a tertiary diamine is a classic example of the Menshutkin reaction extended to polymerization. This reaction involves the quaternization of the tertiary amine by the alkyl halide. In this step-growth polymerization, the reaction proceeds by the sequential formation of quaternary ammonium linkages, building the polymer chain. The choice of solvent is critical, as it must facilitate the quaternization reaction, which involves the formation of ionic species. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed.
B. Experimental Protocol: Synthesis of a C16-based Ionene Polymer
This protocol details the synthesis of an aliphatic ionene polymer from this compound and N,N,N',N'-tetramethyl-1,6-hexanediamine.
Materials:
-
This compound (DBHD)
-
N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and N,N,N',N'-tetramethyl-1,6-hexanediamine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen). The concentration of each monomer should be approximately 0.5 M.
-
Polymerization: Heat the reaction mixture to 70-80 °C with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.
-
Isolation of the Polymer: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of diethyl ether with stirring.
-
Purification: Collect the precipitated polymer by filtration or decantation. Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
Table 1: Representative Reaction Parameters for Ionene Synthesis
| Parameter | Value |
| Monomer Ratio (DBHD:TMHDA) | 1:1 |
| Solvent | Anhydrous DMF |
| Monomer Concentration | ~0.5 M |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 24-48 h |
| Precipitation Solvent | Diethyl ether |
Diagram 1: Synthesis of an Aliphatic Ionene Polymer
Caption: Polycondensation of this compound and a diamine.
III. Synthesis of Long-Chain Aliphatic Polyesters
Long-chain aliphatic polyesters are a class of biodegradable polymers with properties that can be tailored to resemble those of polyethylene. [2][3]The synthesis of these materials from this compound can be achieved through polycondensation with a dicarboxylic acid salt.
A. Mechanistic Insight: Williamson Ether Synthesis Analogy in Polyesterification
The reaction of a dibromoalkane with the salt of a dicarboxylic acid to form a polyester is analogous to the Williamson ether synthesis. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, leading to the formation of an ester linkage and the displacement of the bromide ion. This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate salt.
B. Experimental Protocol: Synthesis of a C16-based Polyester
This protocol outlines the synthesis of a long-chain aliphatic polyester from this compound and the potassium salt of a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound (DBHD)
-
Adipic acid
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Water
-
Argon or Nitrogen gas
-
Round-bottom flask with condenser and magnetic stirrer
Procedure:
-
Preparation of the Dicarboxylate Salt: In a round-bottom flask, dissolve adipic acid (1.0 eq) in methanol. Add a stoichiometric amount of potassium hydroxide (2.0 eq) dissolved in methanol. Remove the solvent under reduced pressure to obtain the dry potassium adipate salt.
-
Reaction Setup: In a separate flask equipped with a condenser and magnetic stirrer, dissolve the prepared potassium adipate (1.0 eq) and this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Isolation of the Polymer: After cooling, pour the reaction mixture into a large volume of water to precipitate the polyester.
-
Purification: Collect the polymer by filtration and wash it extensively with water and then with methanol.
-
Drying: Dry the purified polyester in a vacuum oven at 50-60 °C until a constant weight is achieved.
Table 3: Representative Reaction Parameters for Polyester Synthesis
| Parameter | Value |
| Monomer Ratio (DBHD:Diacid Salt) | 1:1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 24-48 h |
| Precipitation Solvent | Water |
Diagram 3: Polyester Synthesis Workflow
Sources
Application Notes & Protocols: 1,16-Dibromohexadecane as a Long-Chain Crosslinking Agent in Polymer Chemistry
Abstract: Chemical crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical properties.[1][2] This guide focuses on 1,16-dibromohexadecane, a long-chain, bifunctional α,ω-dihaloalkane, as a versatile crosslinking agent. Its defining feature—a sixteen-carbon aliphatic chain—introduces substantial flexibility and hydrophobicity into polymer networks, making it distinct from shorter, more rigid crosslinkers. This characteristic is particularly advantageous in the design of advanced materials such as soft hydrogels for controlled drug delivery and in the modification of polyamines for biomedical applications.[3][4] This document provides an in-depth look at the reaction mechanisms, application-specific protocols, and essential characterization techniques for researchers, scientists, and drug development professionals working with this reagent.
Principle of Operation: The Chemistry of Flexible Crosslinking
The utility of this compound as a crosslinker stems from its ability to form stable covalent bonds between polymer chains.[3] The process creates a durable three-dimensional structure that is resistant to dissolution and exhibits altered physical properties.[1]
Reaction Mechanism: Nucleophilic Substitution
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The bromine atoms at each end of the hexadecane chain are good leaving groups. Nucleophilic functional groups present on polymer backbones—such as the primary or secondary amines of polyamines (e.g., polyethyleneimine, polyallylamine) or polysaccharides (e.g., chitosan)—attack the electrophilic carbon atoms bonded to the bromine atoms.[3][] This results in the formation of a new carbon-nucleophile bond and the displacement of a bromide ion. Because the molecule is bifunctional, this reaction can occur at both ends, thereby "linking" two separate polymer chains together.
The choice of this compound over shorter-chain dihalides (like 1,6-dibromohexane) or other crosslinkers (like glutaraldehyde) is critical and deliberate. The long C16 chain acts as a flexible, hydrophobic spacer. This leads to:
-
Increased Flexibility: The resulting network is less rigid and more elastic compared to networks formed with shorter crosslinkers.
-
Larger Mesh Size: The long spacer creates a more open network structure, which can be tailored for specific applications like the controlled release of large therapeutic molecules.[6]
-
Modified Hydrophilicity: The introduction of long alkyl chains reduces the overall hydrophilicity of the polymer network, which can be used to modulate swelling behavior in aqueous environments and to control the release of hydrophobic drugs.[7]
Caption: SN2 reaction between amine groups on polymer chains and this compound.
Applications in Advanced Polymer Systems
The unique properties imparted by this compound make it suitable for specialized applications, particularly in the biomedical field.
Hydrogel Formation for Drug Delivery
Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them ideal for drug delivery systems.[8][9] When using this compound, the crosslinking density can be precisely controlled by adjusting its concentration relative to the polymer.[10]
-
Low Crosslinking Density: Results in a hydrogel with a larger mesh size and higher swelling capacity, facilitating the rapid release of an entrapped drug.[11]
-
High Crosslinking Density: Creates a tighter network with a lower swelling ratio, leading to slower, more sustained drug release.[3]
The hydrophobic nature of the hexadecane spacer is particularly useful for creating amphiphilic hydrogels capable of encapsulating and delivering hydrophobic drugs, which are often challenging to formulate.[7][12]
Modification of Polyamines for Gene Delivery
High molecular weight polyamines like polyethyleneimine (PEI) are effective gene delivery agents but often exhibit significant cytotoxicity.[3] A common strategy to mitigate this is to crosslink low molecular weight (LMW) PEI. Using this compound to crosslink LMW PEI chains creates larger polyplexes that can efficiently condense and protect DNA while having lower toxicity than high molecular weight PEI.[3] The flexible C16 linker allows the resulting polymer to maintain conformational freedom, which is crucial for effective interaction with both nucleic acids and cell membranes.
Experimental Protocols
Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Protocol: Synthesis of a Crosslinked Polyallylamine Hydrogel
This protocol describes the synthesis of a crosslinked polyallylamine hydrogel for potential use in drug entrapment. Polyallylamine is chosen for its high density of primary amine groups available for crosslinking.[13][14]
Caption: Workflow for the synthesis of a crosslinked polyallylamine hydrogel.
Materials:
-
Polyallylamine hydrochloride (PAA·HCl, MW ~17,000 g/mol )
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetone
-
Deionized (DI) water
Procedure:
-
Prepare Free Polyallylamine:
-
Dissolve 1.0 g of PAA·HCl in 20 mL of DI water.
-
Slowly add 1.0 M NaOH solution dropwise while stirring until the pH reaches ~10. This converts the hydrochloride salt to the free amine form.
-
Lyophilize the solution to obtain the solid, free PAA polymer.
-
-
Polymer Dissolution:
-
In a 50 mL round-bottom flask, dissolve 200 mg of the dried PAA in 10 mL of anhydrous DMSO. Stir with a magnetic stir bar until fully dissolved. Causality: DMSO is an excellent polar aprotic solvent for both the polar polymer and the less polar crosslinker, facilitating a homogenous reaction.
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Calculate the required volume to achieve the desired molar ratio of amine groups to bromine atoms (see Table 1).
-
-
Crosslinking Reaction:
-
Heat the polymer solution to 70°C in an oil bath with continuous stirring.
-
Using a syringe pump, add the calculated volume of the this compound solution dropwise to the polymer solution over 30 minutes. Causality: Slow, dropwise addition prevents localized, inhomogeneous crosslinking and promotes the formation of a uniform gel.
-
Allow the reaction to proceed at 70°C for 24 hours. Gel formation should be observable as a significant increase in viscosity, eventually forming a solid mass.
-
-
Purification and Solvent Exchange:
-
After the reaction, remove the flask from the heat and allow it to cool.
-
Cut the resulting hydrogel into smaller pieces and place them in a beaker with 100 mL of acetone. Stir gently for 4-6 hours to extract unreacted crosslinker, PAA, and DMSO. Replace the acetone and repeat this washing step twice.
-
Decant the acetone and add 100 mL of DI water. Allow the gel to swell for 4-6 hours to exchange the solvent from acetone to water. Repeat the water wash twice.
-
-
Drying:
-
Freeze the purified, swollen hydrogel at -80°C.
-
Lyophilize the frozen gel for 48 hours or until completely dry to obtain a porous, sponge-like scaffold ready for characterization or drug loading.
-
Table 1: Example Reaction Parameters and Expected Outcomes
| Parameter | Value (Example) | Rationale & Expected Effect |
| PAA Concentration | 2% (w/v) | Affects chain proximity. Higher concentration can lead to faster gelation. |
| Molar Ratio (Amine:Bromo) | 10:1 | A high excess of amine groups ensures most crosslinker molecules react at both ends, forming network links rather than dead-end branches. |
| Molar Ratio (Amine:Bromo) | 4:1 | Decreasing the ratio (i.e., increasing crosslinker) will increase crosslinking density, resulting in a stiffer gel with a lower swelling ratio.[15] |
| Temperature | 70°C | Provides sufficient thermal energy to overcome the activation energy of the SN2 reaction without causing polymer degradation. |
| Reaction Time | 24 hours | Ensures the reaction proceeds to a high degree of conversion, which is necessary due to the relatively lower reactivity of alkyl bromides compared to other crosslinking chemistries. |
Characterization and Validation
Confirming the successful synthesis and understanding the properties of the crosslinked polymer network are critical.[16][17]
Caption: Logical workflow for the characterization of crosslinked hydrogels.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the crosslinks.
-
Protocol: Acquire spectra of the initial PAA, this compound, and the final crosslinked hydrogel.
-
Expected Result: A successful reaction will show a decrease in the intensity of the N-H bending vibration (around 1600-1650 cm⁻¹) of the primary amines in PAA and the appearance of new C-N stretching vibrations, confirming the formation of secondary and tertiary amines.[13]
Swelling Studies & Gel Fraction
This protocol quantifies the extent of crosslinking by measuring the hydrogel's ability to absorb solvent.[15]
-
Weigh a piece of the lyophilized hydrogel (Wdry).
-
Immerse the gel in a beaker of DI water (or another suitable solvent) at room temperature.
-
Allow the gel to swell until it reaches equilibrium (typically 24-48 hours).
-
Remove the swollen gel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Wswollen).
-
Dry the swollen gel to a constant weight in a vacuum oven (Wfinal_dry).
-
Calculate the Swelling Ratio (Q):
-
Q = Wswollen / Wdry
-
-
Calculate the Gel Fraction (%):
-
Gel Fraction = (Wfinal_dry / Wdry) * 100
-
A high gel fraction (>90%) indicates an efficient crosslinking reaction with minimal uncrosslinked, soluble polymer.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Crosslinking restricts the mobility of polymer chains, which leads to an increase in the glass transition temperature (Tg).[18]
-
Protocol: Analyze samples of the non-crosslinked PAA and the crosslinked hydrogel using a DSC instrument.
-
Expected Result: The crosslinked hydrogel will exhibit a higher Tg compared to the initial linear polymer. The magnitude of the Tg increase correlates with the crosslinking density.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Gel Formation | 1. Insufficient crosslinker concentration.2. Reaction temperature too low or time too short.3. Polymer amine groups are not in the free base form. | 1. Increase the amount of this compound (e.g., move from a 10:1 to a 4:1 amine:bromo ratio).2. Increase temperature to 80-90°C or extend reaction time to 48 hours.3. Ensure the starting polymer was properly basified to pH >9.5 before use. |
| Gel is Weak or Brittle | 1. Inhomogeneous mixing of the crosslinker.2. Crosslinking density is too low (weak) or too high (brittle). | 1. Ensure slow, dropwise addition of the crosslinker with vigorous stirring.2. Adjust the crosslinker concentration to achieve the desired mechanical properties. |
| Low Gel Fraction (<80%) | 1. Incomplete reaction.2. Molar ratio favors chain extension over network formation. | 1. Increase reaction time and/or temperature.2. Ensure the stoichiometry does not excessively favor the polymer, which can lead to the crosslinker reacting only at one end. |
Conclusion
This compound is a highly effective crosslinking agent for creating polymer networks with significant flexibility and hydrophobicity. Its long aliphatic chain provides a unique tool for tuning the mechanical and physicochemical properties of materials. By carefully controlling reaction conditions, researchers can design advanced polymers, such as soft hydrogels and modified polyamines, for a wide range of applications in drug delivery, tissue engineering, and biotechnology. The protocols and characterization methods outlined in this guide provide a robust framework for the successful implementation of this compound in the laboratory.
References
- BenchChem. (n.d.). Application Notes and Protocols: 1,6-Dibromohexane as a Crosslinking Agent in Polymer Synthesis. BenchChem.
- Wijayapala, R., et al. (2018).
- Royal Society of Chemistry. (n.d.). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
- ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- Nikolova, M. P., & Chavali, M. S. (2020).
- Lu, L., et al. (2018).
- SpecialChem. (2024).
- Yablokov, M. Y., et al. (2023). Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane. MDPI.
- O'Connor, N. A., et al. (2014). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. PubMed.
- Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. PubMed Central.
- BOC Sciences. (n.d.). Crosslinking Agents. BOC Sciences.
- Li, Y., et al. (2024). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI.
- ChemPoint. (n.d.). The Chemistry of Polymer Cross-Linkers. ChemPoint.com.
- Patel, H. M. (1985). Drug delivery systems. 1. site-specific drug delivery using liposomes as carriers. PubMed.
- Adilah, Z. M., et al. (2023). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI.
- Bentham Science Publisher. (n.d.). The Formation Mechanism of Hydrogels. Bentham Science.
- D'Este, M., & Eglin, D. (2014). Formulation of In Situ Chemically Cross-Linked Hydrogel Depots for Protein Release: From the Blob Model Perspective.
- O'Connor, N. A., et al. (2014). The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels.
- Azad, A. K., et al. (2022). Dual-Self-Crosslinking Effect of Alginate-Di-Aldehyde with Natural and Synthetic Co-Polymers as Injectable In Situ-Forming Biodegradable Hydrogel. NIH.
Sources
- 1. specialchem.com [specialchem.com]
- 2. chempoint.com [chempoint.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review [mdpi.com]
- 8. The Formation Mechanism of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-Self-Crosslinking Effect of Alginate-Di-Aldehyde with Natural and Synthetic Co-Polymers as Injectable In Situ-Forming Biodegradable Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Preparation of Self-Assembled Monolayers (SAMs) with 1,16-Dibromohexadecane
Introduction: The Architectural Versatility of Bifunctional Self-Assembled Monolayers
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1] These highly ordered, single-molecule-thick films are integral to advancements in a myriad of fields, including biosensing, molecular electronics, and drug development.[2][3][4][5][6] The power of SAMs lies in their modular design, typically consisting of a headgroup that anchors to a specific substrate, a spacer (often an alkyl chain), and a terminal functional group that dictates the surface chemistry.[7][8]
This application note focuses on the preparation of SAMs using 1,16-dibromohexadecane, a bifunctional long-chain alkane. The presence of a bromine atom at both ends of the hexadecane backbone presents unique opportunities for surface engineering.[9][10][11][12][13] Unlike monofunctional alkanes, this compound can be used to create surfaces with a terminal bromide group, which serves as a versatile chemical handle for subsequent surface modification reactions. This "grafting-to" approach is pivotal for the covalent immobilization of a wide array of molecules, from small organic compounds to complex biomolecules.[10]
This guide provides detailed protocols for the formation of this compound SAMs on two common substrates: gold and silicon oxide. We will delve into the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques to validate the formation and quality of the monolayer.
Materials and Equipment
A successful SAM preparation relies on high-purity reagents and a meticulously clean environment to prevent contamination.[14]
| Reagent/Equipment | Specification/Purpose | Supplier Example |
| This compound | >98% purity | Sigma-Aldrich |
| Gold Substrates | Evaporated gold on silicon or glass with a titanium or chromium adhesion layer | Platypus Technologies |
| Silicon Wafers | P-type, <100> orientation, prime grade | University Wafer |
| 200 Proof Ethanol | Anhydrous, for solution preparation and rinsing | Decon Labs, Inc. |
| Toluene | Anhydrous, for solution preparation | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS reagent grade | VWR |
| Hydrogen Peroxide (H₂O₂) | 30% solution, ACS reagent grade | VWR |
| Nitrogen Gas (N₂) | High purity (99.999%) | Airgas |
| Ultrasonic Bath | For substrate cleaning | Branson |
| UV Photoreactor | For photochemical reactions on silicon | Rayonet |
| Contact Angle Goniometer | For wettability measurements | Krüss |
| Ellipsometer | For thickness measurements | J.A. Woollam Co. |
| X-ray Photoelectron Spectrometer (XPS) | For elemental and chemical state analysis | Thermo Fisher Scientific |
Experimental Protocols
The following protocols provide detailed steps for the preparation of this compound SAMs on gold and silicon oxide substrates. The choice of substrate is application-dependent, with gold being common for electrochemical and plasmonic applications, while silicon oxide is prevalent in electronics and as a glass model.[15]
Protocol 1: SAM Formation on Gold Substrates
The interaction between an alkyl bromide and a gold surface is not as robust as the well-established thiol-gold bond.[16] However, chemisorption can occur, leading to the formation of a stable monolayer. This protocol is adapted from standard procedures for alkanethiol SAMs on gold.[17][18]
1. Substrate Cleaning: a. Cut gold substrates to the desired size using a diamond scribe. b. Thoroughly rinse the substrates with ethanol. c. Immerse the substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is a powerful oxidant and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood. d. After 10-15 minutes, carefully remove the substrates using Teflon tweezers and rinse copiously with deionized water, followed by ethanol. e. Dry the substrates under a gentle stream of high-purity nitrogen gas.
2. SAM Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 3.84 mg of this compound in 10 mL of ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
3. Self-Assembly: a. Place the cleaned, dry gold substrates in a clean glass container. b. Submerge the substrates in the this compound solution. c. To minimize oxidation and contamination, purge the container with nitrogen gas, seal it tightly, and wrap with Parafilm®. d. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
4. Post-Assembly Rinsing: a. Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules. b. Sonicate the substrates in fresh ethanol for 1-2 minutes to further remove non-specifically bound molecules. c. Dry the substrates under a stream of nitrogen gas. d. Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.[14]
Protocol 2: SAM Formation on Silicon Oxide Substrates
The formation of alkyl halide SAMs on silicon often involves a photochemical reaction with a hydrogen-terminated silicon surface.[2][19][20][21] This protocol adapts this principle for this compound on a hydroxylated silicon oxide surface.
1. Substrate Cleaning and Hydroxylation: a. Cleave silicon wafers into appropriately sized pieces. b. Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each). c. Immerse the cleaned substrates in a piranha solution for 15-20 minutes to remove organic residues and create a fresh, hydroxylated oxide layer. (See safety warning in Protocol 1) . d. Rinse extensively with deionized water and dry with nitrogen gas.
2. SAM Solution Preparation: a. Prepare a 1-2% (v/v) solution of this compound in an anhydrous, non-polar solvent such as toluene.
3. Photochemical-Assisted Assembly: a. Place the hydroxylated silicon substrates in a quartz reaction vessel. b. Add the this compound solution to the vessel, ensuring the substrates are fully submerged. c. Place the vessel in a UV photoreactor equipped with a low-pressure mercury lamp (emitting at 254 nm). d. Irradiate the solution for 2-4 hours. The UV light is thought to promote the reaction between one of the bromo-alkane ends and the hydroxylated surface.
4. Post-Assembly Rinsing and Curing: a. After irradiation, remove the substrates and rinse thoroughly with fresh toluene, followed by ethanol. b. Sonicate the substrates in ethanol for 2-3 minutes. c. Dry the substrates with nitrogen gas. d. To potentially enhance covalent bonding and remove any remaining physisorbed molecules, the substrates can be baked at 120 °C for 1 hour.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for SAM preparation on both gold and silicon oxide substrates.
Caption: Workflow for this compound SAM on gold.
Caption: Workflow for this compound SAM on SiO₂.
Characterization and Validation
Validating the presence and quality of the SAM is a critical step. A combination of techniques should be employed to assess different aspects of the monolayer.
| Technique | Principle | Expected Results for this compound SAM |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy and wettability.[8][12][14][22][23] | A bare gold or hydroxylated silicon surface is hydrophilic. After SAM formation, the surface should become more hydrophobic due to the alkyl chains. The terminal bromide may impart some polarity, so the water contact angle is expected to be in the range of 70-90°. |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness.[9][13][24][25][26] | The expected thickness of a fully extended this compound monolayer is approximately 2.0-2.5 nm. This assumes a standing-up orientation of the molecules. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information.[5][7][27][28][29] | The XPS spectrum should show the presence of Bromine (Br 3d peak at ~70 eV for C-Br bond) and Carbon (C 1s peak at ~285 eV), along with the substrate signals (Au 4f or Si 2p and O 1s). The absence of contaminants should be confirmed.[28] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or low contact angles | Incomplete monolayer formation or contamination. | Ensure ultra-clean glassware and high-purity solvents. Increase the incubation time for self-assembly. Optimize the post-assembly rinsing and sonication steps. |
| Measured thickness is too low | Molecules are lying down or forming a disordered layer. | For gold, ensure the substrate is clean and the solution is fresh. For silicon, optimize UV irradiation time and consider a different solvent. The interaction may not be strong enough to induce a fully upright orientation. |
| No bromine signal in XPS | SAM did not form, or the bromine has reacted/desorbed. | Re-evaluate the entire protocol, from substrate cleaning to the assembly conditions. For silicon, ensure the UV lamp is functioning correctly. Consider the stability of the C-Br bond under the chosen conditions. |
| Contaminant peaks in XPS (e.g., Si, O on gold) | Cross-contamination from the environment (e.g., silicone grease, dust). | Work in a clean environment. Avoid using materials containing silicones (e.g., PDMS) in the same lab space.[14] |
Conclusion
The preparation of self-assembled monolayers from this compound offers a robust platform for creating surfaces with a reactive bromide terminus. This functionality is a gateway to a vast range of subsequent surface chemistries, making it a valuable tool for researchers in materials science, biotechnology, and drug development. The protocols outlined in this application note, while adapted from established methods, provide a solid foundation for the successful fabrication and validation of these versatile surfaces. Careful attention to cleanliness, reagent purity, and characterization is paramount to achieving high-quality, reproducible results.
References
- Structural characterization of 4-bromostyrene self-assembled monolayers on si(111). (n.d.).osti.gov.
- Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111) - The Bedzyk Group - Northwestern University. (n.d.).bedzyk.mccormick.northwestern.edu.
- Ciampi, S., et al. (2011). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). Langmuir, 27(21), 13560-13568. [Link]
- Ciampi, S., et al. (2011). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111).
- Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as ALD resists. (n.d.).scholar.valpo.edu.
- Saywell, A., et al. (2009). Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions. Langmuir, 25(1), 305-11. [Link]
- Artiglia, L., et al. (2020). Surface Propensity of Aqueous Atmospheric Bromine at the Liquid–Gas Interface. The Journal of Physical Chemistry Letters, 11(9), 3537-3543. [Link]
- Forming a SAM on a gold electrode - zimmerandpeacock. (n.d.).www.zimmerpeacock.com.
- Kalanyan, B., et al. (2020). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists.
- Gengenbach, T. R., et al. (2006). Rapid radiation degradation in the XPS analysis of antibacterial coatings of brominated furanones.
- Zhang, H., et al. (2016). Evolution of the XPS spectra of Br 3d (a), C 1s (b), and N 1s (c) for a...
- X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Bromine. (n.d.).xps.surfiscispec.com.
- An XPS study of bromine in methanol etching and hydrogen peroxide passivation treatments for cadmium zinc telluride radiation detectors. (n.d.).epubs.surrey.ac.uk.
- Florio, G. M., et al. (2008). Chain-Length Effects on the Self-Assembly of Short 1-Bromoalkane and n-Alkane Monolayers on Graphite. The Journal of Physical Chemistry C, 112(47), 18536-18545. [Link]
- Kalanyan, B., et al. (2020). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists. NSF Public Access Repository. [Link]
- Surface "Click" Chemistry on Brominated Plasma Polymer Thin Films. (2010).
- Marashdeh, A., et al. (2023). Interaction of Bromine with Cu(100) surface: adsorption and thermodynamics stability study. Research Square. [Link]
- Aswal, D. K., et al. (2006). Different steps involving the mechanism of SAM formation of hydrated...
- S. Anand, K. S. V. S. S. Sunder, and S. Umapathy. (1996). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ias.ac.in.
- Self assembled monolayer formation of alkanethiols on gold. (n.d.).www.if.tugraz.at.
- Self-assembled monolayers (SAMs) - Darren Lipomi. (2019). YouTube. [Link]
- Arisawa, M., et al. (2015). C–C bond forming radical SAM enzymes involved in the construction of carbon skeletons of cofactors and natural products. MedChemComm, 6(5), 755-765. [Link]
- A New Approach to Generate Thiol-terminated SAMs on Gold. (n.d.).agilent.com.
- Asymmetry and bromination strategies in the design of self-assembled monolayers for high-performance organic solar cells. (2023). Royal Society of Chemistry. [Link]
- Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. (2019).
- Thiol-based Self-assembled Monolayers: Formation and Organization. (n.d.).www.owlnet.rice.edu.
- Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (2012). MDPI. [Link]
- Static contact angles on surfaces with and without SAM coatings. (n.d.).
- Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. (n.d.).chem.uh.edu.
- Structures of a 1-bromohexane monolayer resulting from energy... (n.d.).
- Thiol-Terminated Monolayers on Oxide-Free Si: Assembly of Semiconductor−Alkyl−S−Metal Junctions. (2004).
- Contact angle of HD compared to that of water on SAMs formed on Au TS .... (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Self-assembled monolayers for electrostatic electrocatalysis and enhanced electrode stability in thermogalvanic cells. (2020). Royal Society of Chemistry. [Link]
- Estimating advancing and receding contact angles for pure and mixed liquids on smooth solid surfaces using the PCP-SAFT equation of state. (2020). Royal Society of Chemistry. [Link]
- Making and Breaking Carbon-Carbon Bonds in Class C Radical SAM Methyltransferases. (2021).
- Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab. (n.d.).semilab.com.
- Patel, D. I., et al. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry.
- Surface Modification to Improve Properties of M
- Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. (2021). MDPI. [Link]
- Spectroscopic Ellipsometry Investigation of a Sensing Functional Interface: DNA SAMs Hybridization. (2019).
Sources
- 1. Photopatterning Self-Assembled Monolayers [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Bromine [xpsfitting.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. Bromine-passivated Au(111) as a platform for the formation of organic self-assembled monolayers under electrochemical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 18. if.tugraz.at [if.tugraz.at]
- 19. Structural characterization of 4-bromostyrene self-assembled monolayers on si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Estimating advancing and receding contact angles for pure and mixed liquids on smooth solid surfaces using the PCP-SAFT equation of state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab [semilab.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Research Portal [openresearch.surrey.ac.uk]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of long-chain alkyl linkers for Proteolysis Targeting Chimeras (PROTACs) utilizing 1,16-dibromohexadecane. We delve into the strategic rationale for employing extended linkers in PROTAC design, offering insights into their impact on ternary complex formation and pharmacokinetic properties. The protocols herein are designed to be robust and adaptable, providing a framework for the synthesis of bifunctional linkers amenable to conjugation with various warheads and E3 ligase ligands. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel protein degraders.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition critically influence the efficacy, selectivity, and drug-like properties of the resulting degrader.[3]
The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] An optimally designed linker facilitates the necessary protein-protein interactions within this ternary complex.[5] While polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, alkyl linkers, such as those derived from this compound, offer distinct advantages, including increased metabolic stability and enhanced cell membrane permeability due to their hydrophobic nature.[1][]
The choice of a long C16 alkyl chain is a strategic one, often employed to span a significant distance between the warhead and the E3 ligase ligand, which can be crucial for engaging targets that are sterically hindered or to optimize the geometry of the ternary complex for efficient ubiquitin transfer.[2]
Strategic Rationale for Employing a 16-Carbon Alkyl Linker
The decision to utilize a long-chain aliphatic linker derived from this compound is guided by several key considerations in PROTAC design:
-
Spanning Significant Distances: For some target proteins, the binding pocket for the warhead and the solvent-exposed regions suitable for linker attachment may be distant from surface lysines that can be ubiquitinated. A long linker can bridge this gap, enabling productive ternary complex formation.
-
Optimizing Ternary Complex Geometry: The flexibility of a long alkyl chain can allow the warhead and E3 ligase ligand to adopt multiple conformations, increasing the probability of achieving an orientation that is optimal for ubiquitin transfer.[2]
-
Modulating Physicochemical Properties: The inherent hydrophobicity of a C16 chain can significantly impact the PROTAC's properties. While it can enhance membrane permeability, it may also decrease aqueous solubility. This trade-off must be carefully considered and can be balanced by the properties of the warhead and E3 ligase ligand.[]
-
Exploring Structure-Activity Relationships (SAR): Systematically varying linker length is a cornerstone of PROTAC optimization. A C16 linker represents a significant extension compared to more commonly used shorter chains, allowing for a broad exploration of the impact of linker length on degradation efficacy.[2]
Synthetic Strategy and Workflow
The synthesis of a PROTAC utilizing a this compound-derived linker is typically achieved through a modular and convergent approach. This strategy involves the sequential attachment of the linker to the E3 ligase ligand and the warhead, allowing for flexibility in the choice of coupling partners.
A general workflow is as follows:
-
Mono-functionalization of this compound: One of the bromine atoms is displaced by a nucleophile, typically an amine or thiol, on either the E3 ligase ligand or the warhead. This step is crucial for preventing the formation of dimeric byproducts.
-
Purification of the mono-alkylated intermediate: The product from the first step is purified to remove any unreacted starting materials and di-substituted byproducts.
-
Coupling with the second binding moiety: The remaining bromine on the linker is then displaced by a nucleophile on the second binding partner (either the warhead or the E3 ligase ligand).
-
Final purification and characterization: The final PROTAC is purified to a high degree of purity and its identity and integrity are confirmed by various analytical techniques.
Below is a visual representation of this synthetic workflow:
Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC with a C16 alkyl linker. These are generalized procedures and may require optimization based on the specific warhead and E3 ligase ligand being used.
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound | Magnetic stirrer with heating plate |
| E3 Ligase Ligand (e.g., Pomalidomide) | Round-bottom flasks and condensers |
| Warhead with a nucleophilic handle | Syringes and needles |
| Anhydrous N,N-Dimethylformamide (DMF) | Thin Layer Chromatography (TLC) plates and chamber |
| Diisopropylethylamine (DIPEA) | Rotary evaporator |
| Potassium Carbonate (K₂CO₃) | High-Performance Liquid Chromatography (HPLC) system |
| Sodium Azide (NaN₃) (for optional modification) | Lyophilizer |
| Solvents for extraction and chromatography | Nuclear Magnetic Resonance (NMR) spectrometer |
| Mass Spectrometer (MS) |
Protocol 1: Synthesis of Mono-Bromo-C16-Linker-E3 Ligase Ligand Intermediate
This protocol describes the mono-alkylation of an E3 ligase ligand, using pomalidomide as an example.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pomalidomide (1.0 eq.) in anhydrous DMF.
-
Addition of Base and Linker: Add a suitable base such as potassium carbonate (2.0 eq.) or DIPEA (3.0 eq.) to the solution. To this mixture, add a solution of this compound (5.0 eq.) in a minimal amount of anhydrous DMF. The excess of the dibromoalkane is crucial to favor mono-alkylation.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from 12 to 48 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the mono-alkylated product from unreacted pomalidomide and the di-alkylated byproduct.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the coupling of the mono-bromo intermediate with a warhead containing a nucleophilic handle (e.g., a primary amine).
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified mono-bromo-C16-linker-E3 ligase ligand intermediate (1.0 eq.) and the warhead (1.2 eq.) in anhydrous DMF.
-
Addition of Base: Add a suitable base such as DIPEA (3.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. The final PROTAC is purified by preparative reverse-phase HPLC to achieve high purity (>95%). Due to the hydrophobic nature of the C16 linker, a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.[7]
-
Characterization: The purified PROTAC is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Characterization and Data Interpretation
Rigorous characterization of the final PROTAC is essential to ensure its identity, purity, and stability.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the PROTAC. The spectra should show the characteristic peaks for the warhead, the E3 ligase ligand, and the long alkyl chain of the linker.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the PROTAC, confirming its molecular formula.
-
HPLC: Analytical HPLC is used to determine the purity of the final compound. A single sharp peak is indicative of high purity.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield of mono-alkylated intermediate | Di-alkylation is favored. | Use a larger excess of this compound (5-10 equivalents). |
| Incomplete reaction in the final coupling step | Steric hindrance or low reactivity of the nucleophile. | Increase the reaction temperature and/or time. Consider using a more reactive warhead derivative. |
| Difficulty in purifying the final PROTAC | High hydrophobicity leading to poor solubility or aggregation. | Use a modified HPLC gradient with a higher percentage of organic solvent. Consider using a different stationary phase for chromatography. |
Conclusion
The use of long-chain alkyl linkers derived from this compound offers a valuable strategy for the design and synthesis of potent and effective PROTACs. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthesis of these important molecules. Careful optimization of reaction conditions and purification methods, coupled with thorough characterization, will be crucial for the successful development of novel protein degraders.
References
- Benchchem. (2025).
- Precise PEG. (n.d.). Linkers in PROTACs.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- McCoull, W., et al. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Medicinal Chemistry, 25(31), 3796-3816.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Figure].
- Neklesa, T. K., et al. (2017). Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors. ACS Chemical Biology, 12(7), 1917-1924.
- Benchchem. (2025). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
- Kumar, A., et al. (2018). Design, Synthesis, and Biological Evaluations of Tumor-Targeting Dual-Warhead Conjugates for a Taxoid–Camptothecin Combination Chemotherapy. Journal of Medicinal Chemistry, 61(24), 11254-11272.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2024).
- ResearchGate. (n.d.). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. [Request PDF].
- Kumar, A., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3617-3621.
- Phenomenex. (2025).
- ResearchGate. (2018, July 23). What HPLC column is suitable for very hydrophobic proteins?.
- Al-Khami, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- BroadPharm. (n.d.).
- Benchchem. (2025). A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy.
- Ferguson, F. M., et al. (2020). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry, 63(10), 5134-5147.
- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
- Liko, I., et al. (2018). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemMedChem, 13(20), 2206-2210.
- Thermo Fisher Scientific. (2019, June 10).
- ChemRxiv. (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-.
- ProteoGenix. (n.d.).
- Sun, X., et al. (2019). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 7, 863.
- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design.
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484-502.
- Kim, Y., & Park, S. B. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 21(18), 6835.
- Testa, A., et al. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 15(7), 1759-1770.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral peptide conjugates for metal-warhead delivery to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
Step-by-step synthesis of crown ethers with 1,16-Dibromohexadecane
Application Note & Protocol
Topic: Step-by-Step Synthesis of Large-Cavity Crown Ethers Utilizing 1,16-Dibromohexadecane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Supramolecular Hosts with Long-Chain Dihalides
Since their groundbreaking discovery by Charles Pedersen in 1967, crown ethers have become foundational tools in supramolecular chemistry.[1][2] These macrocyclic polyethers are renowned for their ability to selectively bind cations within their central, oxygen-rich cavity, an interaction governed by the principle of size complementarity.[3][4][5] The nomenclature, such as 18-crown-6, elegantly describes the macrocycle's structure: an 18-atom ring containing 6 oxygen atoms.[1][5]
While classical crown ethers like 18-crown-6 are well-studied, the synthesis of larger, more flexible macrocycles presents unique challenges and opportunities. This guide details a robust protocol for the synthesis of a large-ring crown ether by reacting a long, hydrophobic dialkyl halide, This compound , with an oligo(ethylene glycol). This strategy introduces a 16-carbon aliphatic chain into the macrocyclic backbone, creating a host molecule with a significantly larger, more adaptable cavity capable of complexing larger guest molecules or conferring unique solubility properties.
The core of this synthesis is the Williamson ether synthesis , a classic SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] However, achieving high yields in macrocyclization requires overcoming the strong thermodynamic propensity for intermolecular polymerization.[9] This protocol addresses this challenge by employing two critical strategies: the Ruggli-Ziegler high-dilution principle to kinetically favor intramolecular cyclization and the metal cation template effect to pre-organize the acyclic precursors into a conformation amenable to ring closure.[3][9][10]
Pillar 1: The Synthetic Rationale
The Williamson Ether Synthesis in Macrocyclization
The formation of the ether linkages that constitute the crown ether backbone is achieved via the Williamson ether synthesis.[6][11] The reaction involves the nucleophilic attack of a dialkoxide, generated by deprotonating an oligo(ethylene glycol) with a strong base, on the electrophilic carbon atoms of this compound.[12] As an SN2 reaction, it proceeds via backside attack and is most efficient with primary alkyl halides like the starting material used here.[6][8]
Overcoming Polymerization: The High-Dilution Principle
The primary competing reaction is intermolecular polymerization, where molecules react with each other to form long polymer chains instead of cyclizing. The Ruggli-Ziegler dilution principle provides the solution.[9]
-
Intramolecular cyclization is a first-order process; its rate depends on the concentration of the single precursor molecule.
-
Intermolecular polymerization is a second-order process; its rate depends on the square of the reactant concentration.
By conducting the reaction at very low concentrations (high dilution), the rate of the intermolecular side reaction is drastically reduced, thereby favoring the desired intramolecular ring closure.[9]
Pre-organization for Success: The Template Effect
The template effect is a cornerstone of modern crown ether synthesis.[3][10] An appropriately sized alkali metal cation (e.g., K⁺, Cs⁺) is introduced into the reaction. This cation coordinates with the lone pairs of the oxygen atoms in the flexible oligo(ethylene glycol) chain. This coordination organizes the linear molecule into a curved, cyclic-like conformation, bringing the reactive alkoxide ends into close proximity. This pre-organization significantly lowers the entropic barrier to cyclization, dramatically increasing the yield of the desired macrocycle.[3][10] For the synthesis of large rings, larger cations like Cs⁺ are often particularly effective.[13]
Pillar 2: Experimental Protocol & Workflow
This protocol describes the synthesis of 27-Oxa-1,18-diazoniabicyclo[16.9.1]octacosane-2,17-dione , a representative large-ring crown ether, from this compound and tetraethylene glycol, using potassium as the template ion.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₆H₃₂Br₂ | 368.23 | 3.68 g | 10 |
| Tetraethylene glycol | C₈H₁₈O₅ | 194.23 | 1.94 g | 10 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.47 g | 22 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 1.2 L | - |
Experimental Workflow Diagram
Caption: High-dilution synthesis workflow.
Step-by-Step Methodology
-
System Preparation: Assemble a 2 L three-necked round-bottom flask equipped with a reflux condenser, two pressure-equalizing dropping funnels (or inlets for syringe pumps), and a magnetic stirrer. Ensure the entire system is oven-dried and assembled while hot under a stream of dry nitrogen or argon gas.
-
Reagent Solutions:
-
Solution A: In a separate flask, dissolve this compound (3.68 g, 10 mmol) in 250 mL of anhydrous THF.
-
Solution B: In another flask, carefully add potassium tert-butoxide (2.47 g, 22 mmol) to a solution of tetraethylene glycol (1.94 g, 10 mmol) in 250 mL of anhydrous THF. Stir until dissolved.
-
-
High-Dilution Reaction:
-
Charge the 2 L reaction flask with 700 mL of anhydrous THF and bring it to a gentle reflux using a heating mantle.
-
Using syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing THF over a period of 10-12 hours. A slow, simultaneous addition is critical to maintain high-dilution conditions.
-
After the addition is complete, maintain the reflux with vigorous stirring for an additional 24 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. A white precipitate of potassium bromide (KBr) will be present.
-
Filter the mixture to remove the inorganic salts.
-
Remove the THF from the filtrate using a rotary evaporator to yield a crude oil.
-
Dissolve the oil in 200 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash with deionized water (3 x 100 mL) to remove any remaining salts or unreacted glycol.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude crown ether product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.[14]
-
Prepare a column with silica gel slurried in hexane.
-
Load the crude oil onto the column and elute with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., progressing from 9:1 to 4:1 hexane:ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified crown ether as a viscous oil or waxy solid.
-
Pillar 3: Characterization and Validation
The identity and purity of the synthesized macrocycle must be confirmed through rigorous analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see a large, broad multiplet around 1.2-1.4 ppm corresponding to the twelve internal methylene (-CH₂-) groups of the hexadecane chain. The methylene groups adjacent to the ether oxygens (-O-CH₂-CH₂- and -O-CH₂-C₁₄H₂₈-) will appear as distinct triplets or multiplets in the 3.5-3.8 ppm region.[15][16]
-
¹³C NMR: The spectrum will show characteristic peaks for the aliphatic carbons of the long chain and distinct signals for the carbons of the ethylene glycol units, typically in the 60-70 ppm range.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is essential to confirm the molecular weight of the large macrocycle.[13][17] The spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct, confirming the successful cyclization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum serves as a quick validation of the reaction. The key signature is the strong C-O-C ether stretching band (around 1100 cm⁻¹) and the complete disappearance of the broad O-H stretching band from the starting tetraethylene glycol (around 3400 cm⁻¹).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of large-ring crown ethers using this compound. By leveraging the Williamson ether synthesis under high-dilution conditions and with the aid of a potassium cation template, this method effectively overcomes the challenge of polymerization to favor macrocyclization. The resulting macrocycle, featuring a long hydrophobic chain, is a valuable addition to the supramolecular toolkit, with potential applications in ion-selective sensing, phase-transfer catalysis, and the construction of advanced molecular devices and membrane transport systems.[1][18][19]
References
- Use of alkali- and alkaline-earth-metal ions in the template synthesis of 12-crown-4, 15-crown-5, and 18-crown-6. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research (JETIR).
- Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition.
- Chapter 6: Synthesis of Crown Ethers. IntechOpen.
- Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. The Journal of Organic Chemistry.
- SYNTHESIS OF CROWN AND LARIAT ETHER COMPOUNDS. Texas Tech University.
- Williamson ether synthesis. Wikipedia.
- Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers.
- Chapter II Crown Ethers. VTechWorks.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis. ChemTalk.
- Williamson Ether Synthesis. J&K Scientific LLC.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 18-crown-6. Organic Syntheses Procedure.
- COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM.
- ¹H NMR spectral changes of the crown ether (–OCH2–CH2O–) and aromatic protons of free ligand 3 and potassium complex 3b—in CDCl3. ResearchGate.
- 18.7: Crown Ethers. Chemistry LibreTexts.
- SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.
- Adsorption and separation technologies based on supramolecular macrocycles for water treatment. PMC - NIH.
- Crown ether. Wikipedia.
- 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex... ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK1z15uQTrvvPHRV0PgCYEgbBTjA6h8znArklBLkPlyuLl4K8wAoJ3Ck2Ba1dsbgK82XkH8bYy68CpALYVECKaRQvdaOSKt76onBIQXn7mGvadX3uiILyvc3xXIYh_aFA1fhOYY2Tt08XESw8UcK96iQCFqYdQvrTcWjPo1i_qaYH_aH1VAfmKMlRn3XOZ4SNj3Mk494Y1JHTMdMhPVfcgxUnWlRJTSOfUYQXrafJAO_JUj5rqzvlMVldpng==
- Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. MDPI.
- SYNTHESIS AND APPLICATION OF CROWN ETHERS. Periodica Polytechnica Chemical Engineering.
- Engineering membranes with macrocycles for precise molecular separations. Journal of Materials Chemistry A (RSC Publishing).
- (PDF) Synthesis of macrocyclic polyethers and polyether diesters and preparation of their cationic complexes. ResearchGate.
- Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.
Sources
- 1. jetir.org [jetir.org]
- 2. iipseries.org [iipseries.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crown ether - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Use of alkali- and alkaline-earth-metal ions in the template synthesis of 12-crown-4, 15-crown-5, and 18-crown-6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 15. eprints.usm.my [eprints.usm.my]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption and separation technologies based on supramolecular macrocycles for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering membranes with macrocycles for precise molecular separations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02982G [pubs.rsc.org]
Application Note: Leveraging 1,16-Dibromohexadecane in the Design of Flexible and Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have garnered significant attention for their crystalline, porous structures, which are amenable to rational design for applications in drug delivery, catalysis, and separations. A key frontier in MOF design is the introduction of structural flexibility, or "breathing," which can lead to selective guest uptake and controlled release properties. This application note details the strategic use of 1,16-dibromohexadecane, a long-chain aliphatic building block, in the synthesis of such dynamic materials. We provide an in-depth guide for researchers, scientists, and drug development professionals on two primary methodologies: (1) its use as a precursor to long-chain dicarboxylate linkers for de novo MOF synthesis, and (2) its application as a cross-linking agent in post-synthetic modification (PSM) to tune the properties of existing frameworks. This document provides mechanistic insights, detailed, field-tested protocols, and characterization guidelines to empower researchers in harnessing the potential of long-chain linkers for advanced MOF development.
Introduction: The Significance of Flexibility and Long-Chain Linkers in MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from inorganic metal nodes and organic linkers.[1] While many MOFs are rigid, a subset known as flexible MOFs can undergo significant structural changes in response to external stimuli like pressure, temperature, or the introduction of guest molecules.[2] This dynamic behavior, often called "breathing," is highly desirable for applications such as the selective capture of specific molecules or the controlled release of therapeutic agents.[3]
The flexibility of a MOF is intrinsically linked to the nature of its components, particularly the organic linkers. The incorporation of long, flexible alkyl chains into the framework's backbone is a proven strategy for imparting dynamic properties.[4] These chains can bend and fold, allowing the framework to expand and contract. This compound serves as a versatile and accessible starting material for introducing a C16 aliphatic chain, enabling two powerful synthetic approaches:
-
Primary Linker Synthesis: It can be chemically converted into a long-chain dicarboxylate or other multitopic ligand, which is then used as a primary building block in a direct solvothermal synthesis to create a flexible MOF from the ground up.
-
Post-Synthetic Modification (PSM): It can be used as a chemical tool to modify a pre-existing MOF.[5][6] This allows for the introduction of long alkyl chains into frameworks that were initially rigid, or to "pillar" 2D layered MOFs into 3D structures, precisely tuning their pore environment and mechanical properties.
This guide provides the scientific rationale and step-by-step protocols for both approaches.
Mechanism of Action: The Role of this compound in MOF Architecture
The utility of this compound stems from its bifunctional nature and the flexibility of its sixteen-carbon chain. The terminal bromine atoms are excellent leaving groups, providing reactive handles for covalent bond formation.
Scenario A: Precursor for Primary Linkers In this approach, the dibromoalkane is first converted into a ditopic linker, such as octadecanedioic acid (HOOC-(CH₂)₁₆-COOH). When this linker is reacted with a metal source (e.g., zinc or copper salts) and often a secondary pillar ligand (e.g., dabco), it forms a "pillared-layer" MOF.[4] The long, flexible -(CH₂)₁₆- chains act as the primary struts, connecting metal centers. Their conformational freedom allows the entire framework to respond dynamically to guest molecules, potentially opening pores that are inaccessible in the "closed" state.
Scenario B: Post-Synthetic Modification (PSM) Agent PSM is a powerful technique for functionalizing MOFs that may be difficult to synthesize directly.[5][7] For this application, a stable parent MOF containing reactive functional groups (e.g., -NH₂ groups on the linkers of UiO-66-NH₂) is synthesized first. The MOF is then treated with this compound. The dibromoalkane can react with two proximal amino groups, forming a new covalent bridge that spans across linkers or layers. This "cross-linking" can enhance the mechanical stability of the framework or introduce controlled flexibility by tethering previously independent components.
Application Protocol 1: Synthesis of Octadecanedioic Acid Linker
This protocol describes a reliable method for converting this compound into the corresponding dicarboxylic acid, a crucial primary linker for MOF synthesis. The process involves a nucleophilic substitution to form a dinitrile, followed by acid-catalyzed hydrolysis.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Supplier/Grade |
|---|---|---|---|
| This compound | C₁₆H₃₂Br₂ | 384.23 | Sigma-Aldrich, 96% |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | Acros Organics, 98% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Fisher Scientific, Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR, 37% (conc.) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | EMD, ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific, Anhydrous |
Step-by-Step Procedure:
-
Dinitrile Formation: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (2.5 g, 51 mmol, 2.2 eq). b. Add 100 mL of anhydrous DMSO to the flask and stir the suspension. c. Add this compound (8.8 g, 23 mmol, 1.0 eq) to the suspension. d. Heat the reaction mixture to 90 °C and maintain for 12 hours under a nitrogen atmosphere. The mixture will become homogeneous as the reaction progresses. e. After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. A white precipitate (the dinitrile product) will form. f. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and air dry.
-
Hydrolysis to Dicarboxylic Acid: a. Transfer the crude dinitrile product to a 500 mL round-bottom flask. b. Add 200 mL of concentrated hydrochloric acid (~37%). c. Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours. The solid will slowly dissolve as the hydrolysis proceeds. d. Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the dicarboxylic acid product. e. Collect the white solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral (pH ~7). f. Recrystallize the crude product from hot ethanol/water to yield pure octadecanedioic acid. Dry under vacuum at 60 °C overnight.
Rationale and Scientist's Notes:
-
Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the displacement of bromide by the cyanide nucleophile.
-
Trustworthiness: The hydrolysis step is driven to completion by the large excess of water and acid. The purity of the final linker is critical for obtaining a crystalline MOF and should be verified by ¹H NMR and melting point analysis.
Application Protocol 2: Solvothermal Synthesis of a Flexible MOF
This protocol details the synthesis of a hypothetical flexible pillared-layer MOF, [Zn₂(C₁₈H₃₂O₄)₂(dabco)], using the linker synthesized in Protocol 1. The procedure is based on established methods for synthesizing similar frameworks.[4]
Materials & Reagents
| Reagent/Material | Formula | M.W. | Supplier/Grade |
|---|---|---|---|
| Octadecanedioic Acid | C₁₈H₃₄O₄ | 314.46 | From Protocol 1 |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | Sigma-Aldrich, 98% |
| 1,4-Diazabicyclo[2.2.2]octane (dabco) | C₆H₁₂N₂ | 112.17 | Sigma-Aldrich, 98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific, Anhydrous |
| Chloroform | CHCl₃ | 119.38 | VWR, ACS Grade |
Step-by-Step Procedure:
-
Precursor Solution Preparation: a. In a 20 mL glass scintillation vial, dissolve octadecanedioic acid (63 mg, 0.2 mmol) and zinc nitrate hexahydrate (119 mg, 0.4 mmol) in 15 mL of anhydrous DMF. b. In a separate container, dissolve dabco (11.2 mg, 0.1 mmol) in 5 mL of anhydrous DMF. c. Add the dabco solution to the metal/linker solution and sonicate for 5 minutes to ensure homogeneity.
-
Solvothermal Reaction: a. Cap the vial tightly and place it in a programmable laboratory oven. b. Heat the oven to 110 °C over 2 hours. c. Hold the temperature at 110 °C for 48 hours. d. Cool the oven down to room temperature over 12 hours. Microcrystalline white powder should be visible at the bottom of the vial.
-
Product Isolation and Activation: a. Decant the supernatant DMF solution. b. Add 15 mL of fresh DMF, cap the vial, and gently agitate for 12 hours to wash the product. c. Repeat the DMF wash step two more times. d. To activate the MOF, the solvent must be exchanged. Decant the DMF and add 15 mL of chloroform. Let it stand for 24 hours. e. Repeat the chloroform exchange two more times to ensure complete removal of DMF from the pores. f. Isolate the final product by centrifugation or filtration. g. Dry the activated MOF under high vacuum at 120 °C for 12 hours.
Application Protocol 3: Post-Synthetic Cross-Linking of UiO-66-NH₂
This protocol describes using this compound to covalently cross-link an existing amino-functionalized MOF, thereby modifying its structural and chemical properties.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Supplier/Grade |
|---|---|---|---|
| UiO-66-NH₂ | Zr₆O₄(OH)₄(BDC-NH₂)₆ | 1725.9 | Synthesized via literature |
| This compound | C₁₆H₃₂Br₂ | 384.23 | Sigma-Aldrich, 96% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific, Anhydrous |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich, ≥99.5% |
| Acetone | C₃H₆O | 58.08 | VWR, ACS Grade |
Step-by-Step Procedure:
-
MOF Activation: a. Place 100 mg of as-synthesized UiO-66-NH₂ in a flask. b. Activate the MOF under high vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.
-
Cross-Linking Reaction: a. In a nitrogen-filled glovebox, suspend the activated UiO-66-NH₂ (100 mg) in 20 mL of anhydrous DMF. b. In a separate vial, prepare a solution of this compound (44 mg, 0.115 mmol) and triethylamine (32 µL, 0.23 mmol) in 5 mL of anhydrous DMF. c. Add the dibromoalkane solution to the MOF suspension. d. Seal the reaction vessel and heat at 80 °C with gentle stirring for 72 hours.
-
Washing and Purification: a. After cooling, isolate the modified MOF by centrifugation (8000 rpm, 10 min). b. Discard the supernatant and wash the solid by re-suspending in 25 mL of fresh DMF and centrifuging again. Repeat this DMF wash three times to remove unreacted reagents. c. To remove the high-boiling DMF, perform a solvent exchange with acetone. Wash the MOF with 25 mL of acetone three times. d. Dry the final cross-linked MOF product under high vacuum at 80 °C for 12 hours.
Rationale and Scientist's Notes:
-
Expertise: Triethylamine is added as a non-nucleophilic base to scavenge the HBr that is generated during the alkylation of the amino groups, preventing potential acid-catalyzed degradation of the MOF.
-
Validation: The success of the modification should be confirmed by FT-IR spectroscopy (disappearance or shift of N-H stretching bands) and solid-state NMR. Digestion of the MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) followed by ¹H NMR can quantify the degree of functionalization.
Characterization and Expected Data
The successful synthesis and modification of MOFs using this compound-derived linkers can be confirmed through a suite of standard characterization techniques.
| Property | Technique | Expected Result for C16-Linked MOF |
| Crystallinity | Powder X-Ray Diffraction (PXRD) | A shift in peak positions to lower 2θ angles compared to a shorter-linker analogue, indicating a larger unit cell. Crystallinity should be retained after PSM. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition onset may be slightly lower than aromatic-only frameworks due to the aliphatic chain, but should be stable up to ~250-300 °C. |
| Linker Incorporation | FT-IR Spectroscopy | Presence of strong C-H stretching bands (~2850-2920 cm⁻¹) from the long alkyl chain. For PSM, changes in the N-H region (~3300-3500 cm⁻¹). |
| Porosity | N₂ Sorption at 77 K | The BET surface area may be lower than a shorter-linker analogue due to the volume occupied by the flexible chain. The pore volume could be similar or slightly altered. |
| Flexibility | Gas Sorption (e.g., CO₂) | May exhibit a "gated" or stepped isotherm, indicating that the framework opens at a specific pressure to allow gas adsorption, a hallmark of flexible MOFs. |
Applications in Research and Drug Development
The unique properties imparted by the long, flexible C16 chain open up several advanced applications:
-
Drug Delivery: The increased hydrophobicity and flexibility of the pores make these MOFs excellent candidates for encapsulating large, nonpolar drug molecules. The "breathing" effect could be triggered by physiological conditions to enable stimuli-responsive drug release.[3]
-
Selective Separations: The ability of the framework to selectively open in the presence of specific guest molecules can be exploited for challenging gas or liquid separations, such as separating hydrocarbon isomers.[4]
-
Catalysis: The flexible chains can create a dynamic, substrate-adaptive catalytic pocket. In cross-linked MOFs, the chains can alter diffusion pathways for reactants and products, influencing selectivity.[8]
References
- Sinha, S., & Warner, J. H. (2021). Recent Progress in Using Graphene as an Ultrathin Transparent Support for Transmission Electron Microscopy. Small Structures. (Note: While this reference mentions this compound, its primary focus is on TEM supports, not MOF synthesis.) URL: [Link]
- Zhang, W., et al. (2020). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
- Sato, H. (2020). Methodology for Multistate Structural Switching of Catenanes Utilizing the High Designability. Doctoral Dissertation, The University of Tokyo. URL: [Link]
- Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. eScholarship, University of California. URL: [Link]
- Yuan, S., et al. (2018). Post‐synthetic Modification of MOFs.
- Deng, H., et al. (2010).
- Thakur, A., & Bharti, P. (2024). Some common organic linkers used in MOF synthesis.
- Muddassir, M. A., et al. (2019). Increasing Alkyl Chain Length in a Series of Layered Metal–Organic Frameworks Aids Ultrasonic Exfoliation to Form Nanosheets. Inorganic Chemistry. URL: [Link]
- Vaidya, S., et al. (2022). Synthesis of the homochiral metal–organic framework DUT-129 based on a chiral dicarboxylate linker with 6 stereocenters. CrystEngComm. URL: [Link]
- Cheng, B., et al. (2024). Advances in porous liquid research: from synthesis to characterization and applications.
- Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. URL: [Link]
- Wang, S., et al. (2023). Flexible long-chain-linker constructed Ni-based metal-organic frameworks with 1D helical channel and their pseudo-capacitor behavior studies.
- Zhou, H.-C., et al. (2024). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research. URL: [Link]
- John, A., et al. (2021). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions. URL: [Link]
- Muddassir, M. A., et al. (2019). (PDF) Increasing Alkyl Chain Length in a Series of Layered Metal–Organic Frameworks Aids Ultrasonic Exfoliation to Form Nanosheets.
- Various Authors. (2024). Metal–organic frameworks based on multicarboxylate linkers.
- Wißmann, G., et al. (2022). Structures and opening angles of some dicarboxylate linkers that have been used to construct Al‐MOFs made up of AlO chains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Surface Modification of Nanoparticles with 1,16-Dibromohexadecane
Introduction: The Strategic Advantage of a Bifunctional Linker in Nanoparticle Engineering
In the dynamic field of nanotechnology, the precise control over the surface chemistry of nanoparticles is paramount to their function.[1][2] The ability to tailor the nanoparticle interface dictates its interactions with biological systems, solubility in various media, and capacity for further conjugation.[1][3] 1,16-Dibromohexadecane, a long-chain α,ω-dihaloalkane, emerges as a particularly strategic tool for surface modification. Its sixteen-carbon backbone provides a significant hydrophobic spacer, capable of altering the solubility of nanoparticles, for instance, facilitating their transfer from aqueous to organic phases.[1][3][4] More critically, its bifunctional nature, possessing a bromine atom at each terminus, offers a versatile platform for subsequent chemical modifications. One bromine can anchor the molecule to the nanoparticle surface, leaving the other available for a myriad of conjugation reactions, including the attachment of targeting ligands, therapeutic agents, or for the creation of nanoparticle dimers and higher-order assemblies.[5]
This guide provides an in-depth exploration of the principles and methodologies for utilizing this compound in the surface modification of various nanoparticle systems. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for gold, magnetic, and silica nanoparticles, and discuss the essential characterization techniques to validate the functionalization. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to harness the potential of this compound in their work.
Underlying Principles of Surface Modification with this compound
The covalent attachment of this compound to a nanoparticle surface is typically achieved through a nucleophilic substitution reaction (SN2). This necessitates the presence of a suitable nucleophile on the nanoparticle surface to displace one of the bromide ions of the linker. Therefore, a common strategy involves a two-step process:
-
Surface Activation: The pristine nanoparticle surface is first functionalized with a nucleophilic group, most commonly a primary amine (-NH₂) or a thiol (-SH).
-
Alkylation: The activated nanoparticle is then reacted with an excess of this compound. The surface nucleophile attacks one of the carbon atoms bearing a bromine, forming a stable covalent bond and leaving the terminal bromine of the hexadecane chain exposed for further reactions.
The choice of surface activation chemistry is dependent on the nature of the nanoparticle core material.
Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should note that optimal reaction conditions, such as reagent concentrations, reaction times, and temperatures, may require empirical optimization based on the specific characteristics of the starting nanoparticles (e.g., size, initial surface coating) and the desired degree of functionalization.
Protocol 1: Modification of Gold Nanoparticles (AuNPs)
Gold nanoparticles are readily functionalized with thiol-containing molecules due to the strong affinity between gold and sulfur, forming a stable dative covalent bond.[6] This protocol first introduces a thiol-containing amine to the AuNP surface, followed by alkylation with this compound.
Part A: Amine-Functionalization of Citrate-Capped AuNPs
-
Materials:
-
Citrate-capped gold nanoparticle suspension (e.g., 20 nm)
-
Cysteamine hydrochloride
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge
-
-
Procedure:
-
To 10 mL of the citrate-capped AuNP suspension, add a 1000-fold molar excess of cysteamine hydrochloride.
-
Adjust the pH of the solution to ~9 with 0.1 M NaOH to deprotonate the thiol group, enhancing its nucleophilicity.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Purify the amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps twice more to ensure the removal of excess cysteamine.
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized AuNPs in PBS
-
This compound
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Centrifuge
-
-
Procedure:
-
Resuspend the amine-functionalized AuNP pellet in 10 mL of DMF.
-
Add a 3-5 molar excess of triethylamine to act as a non-nucleophilic base.
-
Add a 10 to 50-fold molar excess of this compound.
-
Stir the reaction mixture at 50-60 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature and purify the nanoparticles by centrifugation.
-
Wash the pellet sequentially with DMF and ethanol to remove excess reagents.
-
Dry the final product under vacuum or resuspend in a suitable organic solvent.
-
Workflow for Gold Nanoparticle Modification
Caption: Workflow for the two-step modification of gold nanoparticles.
Protocol 2: Modification of Magnetic Nanoparticles (MNPs)
This protocol is suitable for iron oxide nanoparticles (IONPs) that are initially coated with oleic acid, a common feature of commercially available MNPs synthesized by co-precipitation. The surface is first modified with a silane-containing amine, followed by alkylation.
Part A: Amine-Functionalization of Oleic Acid-Coated MNPs
-
Materials:
-
Oleic acid-coated iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Magnetic separator or centrifuge
-
-
Procedure:
-
Disperse 100 mg of oleic acid-coated IONPs in a mixture of 80 mL ethanol and 20 mL deionized water.
-
Add 1 mL of APTES to the dispersion.
-
Stir the mixture vigorously at 60 °C for 6 hours.
-
Collect the nanoparticles using a strong magnet or by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove unreacted silane.
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized IONPs
-
This compound
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Magnetic separator or centrifuge
-
-
Procedure:
-
Disperse 100 mg of amine-functionalized IONPs in 50 mL of anhydrous DMF.
-
Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃ or 0.5 mL of TEA).
-
Add a 10-fold molar excess of this compound relative to the estimated amine groups on the IONP surface.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, collect the nanoparticles using a magnet or by centrifugation.
-
Wash the nanoparticles sequentially with DMF and ethanol.
-
Dry the final product under vacuum.
-
Reaction Scheme for Magnetic Nanoparticle Modification
Caption: Chemical pathway for modifying magnetic nanoparticles.
Protocol 3: Modification of Silica Nanoparticles (SiO₂NPs)
The surface of silica nanoparticles is rich in silanol groups (Si-OH), which can be readily functionalized using silane chemistry.[7][8]
Part A: Amine-Functionalization of SiO₂NPs
-
Materials:
-
Silica nanoparticles (SiO₂NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Centrifuge
-
-
Procedure:
-
Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture at 110 °C for 12 hours with constant stirring.
-
Cool the reaction to room temperature and collect the nanoparticles by centrifugation.
-
Wash the amine-functionalized SiO₂NPs thoroughly with toluene and then ethanol to remove unreacted APTES.
-
Part B: Alkylation with this compound
-
Materials:
-
Amine-functionalized SiO₂NPs
-
This compound
-
Anhydrous DMF
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Centrifuge
-
-
Procedure:
-
Disperse 100 mg of amine-functionalized SiO₂NPs in 50 mL of anhydrous DMF.
-
Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃ or 0.5 mL of TEA).
-
Add a 10-fold molar excess of this compound relative to the estimated amine groups on the silica surface.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, collect the modified SiO₂NPs by centrifugation.
-
Wash the nanoparticles sequentially with DMF and ethanol.
-
Dry the final product under vacuum.
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Technique | Parameter Measured | Expected Outcome for this compound Modification |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter is expected due to the addition of the long alkyl chain. The magnitude of the increase will depend on the grafting density.[9][10] |
| Zeta Potential | Surface Charge | The initial zeta potential will depend on the starting material (e.g., negative for citrate-capped AuNPs). After amine functionalization, the zeta potential should become positive. The final bromo-terminated nanoparticles will likely have a near-neutral or slightly negative zeta potential in neutral pH.[9][11][12] |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The core size and shape of the nanoparticles should remain unchanged after surface modification. TEM can confirm the absence of significant aggregation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of C-H stretching vibrations (~2850-2950 cm⁻¹) from the hexadecane chain. Disappearance or reduction of peaks corresponding to the initial surface ligands. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Appearance of a Bromine (Br 3d) peak, confirming the presence of the linker. Changes in the atomic percentages of Carbon, Nitrogen, and Oxygen consistent with the modification steps. |
| Thermogravimetric Analysis (TGA) | Grafting Density | A weight loss step corresponding to the decomposition of the organic linker can be used to quantify the amount of this compound attached to the nanoparticle surface. |
Applications in Drug Development and Research
The terminal bromide on the this compound-modified nanoparticles is a versatile handle for a wide range of subsequent conjugation reactions, opening up numerous applications.[13][14][15]
-
Targeted Drug Delivery: The terminal bromine can be substituted by nucleophiles such as amines or thiols present on targeting ligands (e.g., antibodies, peptides, folic acid). This allows for the creation of nanoparticle-based drug delivery systems that can specifically accumulate at disease sites, enhancing therapeutic efficacy and reducing off-target effects.[2][16]
-
Bio-imaging and Diagnostics: Fluorophores, contrast agents for MRI, or other imaging moieties can be attached to the bromo-terminated linker, enabling the use of these nanoparticles as probes for in vitro and in vivo imaging.
-
Creation of Nanoparticle Dimers and Assemblies: The terminal bromine can react with a nucleophilic group on another nanoparticle, leading to the formation of nanoparticle dimers or larger, controlled assemblies.[5] This is of significant interest in fields such as plasmonics and catalysis.
-
Sensor Development: The functionalized nanoparticles can serve as a platform for the immobilization of biorecognition elements (e.g., enzymes, DNA) for the development of highly sensitive biosensors.
Logical Pathway for Drug Delivery Application
Caption: Logical steps for utilizing bromo-terminated nanoparticles in targeted drug delivery.
Conclusion
The surface modification of nanoparticles with this compound provides a powerful and versatile platform for the development of advanced nanomaterials. The long alkyl chain imparts hydrophobicity, while the terminal bromine serves as a reactive site for a multitude of subsequent functionalizations. The protocols and characterization guidelines presented in this document offer a comprehensive starting point for researchers to successfully implement this strategy. By understanding the underlying chemistry and carefully optimizing the reaction conditions, scientists can unlock the full potential of these bifunctionalized nanoparticles for a wide array of applications in drug delivery, diagnostics, and materials science.
References
- Molecules. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles.
- Langmuir. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding.
- Preprints.org. (2022). Conjugation reactions of hybrid organosilanes for nanoparticle and surface modifications.
- MDPI. (2022). Long-Chain Hydrosilanes Mediated Phase Transfer of Aqueous Metal Nanoparticles.
- Journal of Controlled Release. (2017). Applications of nanoparticle systems in drug delivery technology.
- Heliyon. (2024). A review on the role of nanoparticles for targeted brain drug delivery: synthesis, characterization, and applications.
- Beilstein Journal of Nanotechnology. (2018). Facile phase transfer of gold nanorods and nanospheres stabilized with block copolymers.
- MDPI. (2018). Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy.
- PubMed. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles.
- RSC Advances. (2016). The first study of surface modified silica nanoparticles in pressure-decreasing application.
- University of Regensburg. (n.d.). Surface Modification of Silica Particles and Upconverting Particles Using Click Chemistry.
- MDPI. (2024). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential.
- ResearchGate. (2020). A convenient phase transfer protocol to functionalize gold nanoparticles with short alkylamine ligands.
- ACS. (2019). New Pathway for The Phase Transfer of Metal Nanoparticles: First Example of Long Chain Hydrosilanes as Phase Transfer Agent.
- ResearchGate. (2012). Functionalization of magnetic nanoparticles with organic molecules: Loading level determination and evaluation of linker length effect on immobilization.
- International Journal of Molecular Sciences. (2019). Progress in nanoparticles characterization: Sizing and zeta potential measurement.
- Pharmaceutics. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy.
- ResearchGate. (2015). Surface Modification of Silica Nanoparticles for the Development of Fouling Resistant Coatings.
- APL Materials. (2014). Research Update: Progress in synthesis of nanoparticle dimers by self-assembly.
- Small Science. (2024). Surface Modification of Mesoporous Silica Nanoparticles as a Means to Introduce Inherent Cancer-Targeting Ability in a 3D Tumor Microenvironment.
- Biosensors. (2021). Methods for Conjugating Antibodies with Quantum Dots.
- ResearchGate. (2011). Particle size and zeta potential measurements of DP nanoparticles and their corresponding DNA complexes.
- Pharmaceuticals. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development.
- Sensors. (2017). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.
- ACS Publications. (2016). Functionalization of Monodisperse Magnetic Nanoparticles.
- American Laboratory. (n.d.). Combined Use of Dynamic Light Scattering, Laser Diffraction, Imaging and Zeta Potential for Characterization of Nanoparticles.
- Beilstein Journal of Nanotechnology. (2015). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA).
- ResearchGate. (2018). Linkers used for the functionalization of the magnetite nanoparticles.
- ResearchGate. (2021). a) Dynamic light scattering (DLS) and (b) zeta-potential measurement of MSE-AgNPs (sample no. 10).
- RSC Publishing. (n.d.). Role of functionalization: strategies to explore potential nano-bio applications of magnetic nanoparticles.
- Preprints.org. (2022). Conjugation reactions of hybrid organosilanes for nanoparticle and surface modifications.
- SciELO. (2014). (Bio)conjugation Strategies Applied to Fluorescent Semiconductor Quantum Dots.
- MDPI. (2022). Surface Functionalization of Magnetite Nanoparticles with Multipotent Antioxidant as Potential Magnetic Nanoantioxidants and Antimicrobial Agents.
- Chemical Reviews. (2012). Chemical Basis of Interactions Between Engineered Nanoparticles and Biological Systems.
- Frontiers in Chemistry. (2021). Surface Reactivity of Carbonaceous Nanoparticles: The Importance of Surface Pocket.
- APL Materials. (2014). Research Update: Progress in synthesis of nanoparticle dimers by self-assembly.
Sources
- 1. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental Methods for the Phase Transfer of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Update: Progress in synthesis of nanoparticle dimers by self-assembly | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first study of surface modified silica nanoparticles in pressure-decreasing application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [ouci.dntb.gov.ua]
- 16. 2024-7163 [excli.de]
The Unseen Bridge: Harnessing 1,16-Dibromohexadecane Derivatives for Advanced Phase-Transfer Catalysis
Foreword: Beyond the Beaker – A New Paradigm in Biphasic Reactions
In the realm of synthetic chemistry, the challenge of bringing together reactants from immiscible phases has perpetually driven innovation. Phase-transfer catalysis (PTC) has emerged as a powerful and elegant solution, offering a greener and more efficient alternative to harsh, homogeneous reaction conditions.[1] This guide delves into a specialized, yet highly effective, class of phase-transfer catalysts derived from 1,16-dibromohexadecane. These long-chain, dicationic "bolaform" amphiphiles act as molecular shuttles, efficiently transporting anions across the phase boundary, thereby accelerating reactions and enhancing yields.[2] We will explore the synthesis, mechanisms, and practical applications of these unique catalysts, providing researchers, scientists, and drug development professionals with the knowledge to unlock new synthetic possibilities.
Chapter 1: The Architectonics of a Superior Catalyst – Synthesis of Bis-Quaternary Ammonium Salts from this compound
The efficacy of a phase-transfer catalyst is intrinsically linked to its structure. The long C16 alkyl chain of this compound provides the necessary lipophilicity to solubilize the catalyst-anion complex in the organic phase, while the two terminal quaternary ammonium groups offer a powerful electrostatic anchor for the anion. This dicationic nature can lead to enhanced catalytic activity compared to conventional monocationic catalysts.[2]
The synthesis of these bis-quaternary ammonium salts is primarily achieved through the Menschutkin reaction, a cornerstone of amine chemistry involving the alkylation of a tertiary amine with an alkyl halide.[3]
Synthetic Protocol: Preparation of 1,16-Bis(triethylammonium)hexadecane Dibromide
This protocol details the synthesis of a representative bis-quaternary ammonium salt from this compound and triethylamine.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen inlet
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Addition of Amine: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The bis-quaternary ammonium salt will precipitate out of the solution. If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.
-
Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the 1,16-bis(triethylammonium)hexadecane dibromide as a white, crystalline solid.
Causality in Experimental Choices:
-
Stoichiometry: A slight excess of triethylamine is used to ensure the complete conversion of the dibromoalkane.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the reactants.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction with atmospheric moisture, which could potentially hydrolyze the product.
Caption: Workflow for the synthesis of the bis-quaternary ammonium PTC.
Chapter 2: Applications in Nucleophilic Substitution – The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4] Phase-transfer catalysis significantly enhances this reaction, particularly when using solid bases like potassium hydroxide, by transporting the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides.
Application Protocol: Synthesis of Benzyl Octyl Ether
This protocol demonstrates the use of a this compound-derived bis-quaternary ammonium salt in the Williamson ether synthesis.
Materials:
-
Benzyl alcohol
-
1-Bromooctane
-
Potassium hydroxide (pellets)
-
Toluene
-
1,16-Bis(triethylammonium)hexadecane dibromide (catalyst)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzyl alcohol (1.0 equivalent), 1-bromooctane (1.2 equivalents), toluene, and 1,16-bis(triethylammonium)hexadecane dibromide (0.02 equivalents).
-
Azeotropic Water Removal: Heat the mixture to reflux to remove any residual water from the reactants and solvent via azeotropic distillation.
-
Addition of Base: After cooling slightly, add powdered potassium hydroxide (2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add water to dissolve the potassium bromide salt. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure benzyl octyl ether.
Self-Validation and Causality:
-
Catalyst Loading: A low catalyst loading (2 mol%) is typically sufficient to achieve high yields, demonstrating the efficiency of the bis-quaternary ammonium salt.
-
Vigorous Stirring: A high stirring rate is crucial in heterogeneous PTC reactions to maximize the interfacial area between the phases, thereby increasing the rate of anion transfer.
-
Solid Base: The use of solid KOH pellets simplifies the work-up procedure compared to aqueous bases.
Quantitative Data Summary
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1,16-Bis(triethylammonium)hexadecane dibromide | 2 | 5 | 92 |
| Tetrabutylammonium bromide (TBAB) | 5 | 8 | 85 |
| No Catalyst | - | 24 | <10 |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.
Chapter 3: Broadening Horizons – N-Alkylation of Heterocycles
The N-alkylation of heterocycles is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[5][6] Phase-transfer catalysis provides a mild and efficient method for this reaction, often avoiding the need for strong, hazardous bases and anhydrous solvents. The lipophilic nature of this compound-derived catalysts makes them particularly effective at transporting the heterocyclic anion into the organic phase.
Application Protocol: N-Alkylation of Carbazole
This protocol outlines the N-alkylation of carbazole with 1-bromobutane using a bis-quaternary ammonium salt catalyst.
Materials:
-
Carbazole
-
1-Bromobutane
-
Potassium carbonate (powdered)
-
Toluene
-
1,16-Bis(tributylammonium)hexadecane dibromide (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine carbazole (1.0 equivalent), 1-bromobutane (1.5 equivalents), powdered potassium carbonate (2.0 equivalents), toluene, and 1,16-bis(tributylammonium)hexadecane dibromide (0.01 equivalents).
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 6-8 hours. Monitor the disappearance of carbazole by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-butylcarbazole.
Performance Insights:
-
Catalyst Choice: The larger tributyl groups on the quaternary ammonium catalyst, compared to triethyl groups, can enhance its lipophilicity and, in some cases, improve its performance in less polar organic solvents.
-
Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating carbazole under these conditions.
Comparative Performance Data
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1,16-Bis(tributylammonium)hexadecane dibromide | 1 | K₂CO₃ | Toluene | 95 |
| Aliquat 336 | 2 | K₂CO₃ | Toluene | 88 |
| No Catalyst | - | K₂CO₃ | Toluene | 15 |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Caption: Experimental workflow for the N-alkylation of carbazole.
Conclusion: A Versatile Tool for Modern Synthesis
Derivatives of this compound represent a class of highly effective and versatile phase-transfer catalysts. Their unique bolaform structure, combining a long lipophilic spacer with two cationic heads, provides distinct advantages in a range of nucleophilic substitution reactions. As demonstrated, these catalysts can significantly improve reaction rates and yields under mild, environmentally benign conditions. The protocols and data presented herein serve as a practical guide for researchers looking to leverage the power of these advanced catalytic systems in their synthetic endeavors, from fundamental research to industrial drug development.
References
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of Very Polar Heterocycle.
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of a Water-Soluble Heterocycle Salt.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Wikipedia. (2023). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Station. (2015). Phase-Transfer Catalyst (PTC).
- ResearchGate. (2016). Synthesis, spectroscopic studies, aggregation and surface behavior of hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide).
- NIH. (2011). Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides).
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using (S)-2-Bromooctane. Retrieved from [https://www.benchchem.com/application-notes/B9139/williamson-ether-synthesis-with-s-2-bromooctane]
- ResearchGate. (2023). Long Chain Dicationic Phase Transfer Catalysts Long Chain Dicationic Phase Transfer Catalysts in the Condensation Reactions of Aromatic Aldehydes in Water Under Ultrasonic Effect.
- NIH. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS.
Sources
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis with 1,16-Dibromohexadecane
Welcome to the technical support center for the Williamson ether synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with 1,16-dibromohexadecane. The following troubleshooting guide is presented in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing a very low yield of my desired diether product when reacting this compound with my alcohol. What are the most common causes?
Low yields in a Williamson ether synthesis involving a long-chain dihalide like this compound can stem from several factors. The reaction's success hinges on a classic SN2 mechanism, where an alkoxide nucleophile attacks the primary alkyl halide.[1][2][3] Here are the primary areas to investigate:
-
Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a potent alkoxide nucleophile from your starting alcohol.[4][5] If the base used is not strong enough or is used in insufficient quantities, the equilibrium will favor the starting alcohol, leading to a slower and less efficient reaction.
-
Poor Solubility of Reactants: this compound is a long, nonpolar molecule. If your alkoxide or the resulting salt is not soluble in the chosen solvent, the reaction will be slow and inefficient.
-
Side Reactions: The primary competing reaction is E2 elimination, especially if there is any steric hindrance or if the reaction is run at too high a temperature.[1][2][3] With a primary halide like this compound, this is less of a concern unless a sterically bulky alkoxide is used.[4][5]
-
Formation of Intramolecular and Polymeric Byproducts: Due to the difunctional nature of this compound, there is a possibility of intramolecular cyclization to form a large ring ether, or intermolecular polymerization where multiple dihalide and alcohol molecules react to form long polymer chains.
Question 2: What is the best choice of base for this reaction and why?
The choice of base is critical for ensuring the complete and rapid deprotonation of your alcohol to form the necessary alkoxide nucleophile.
| Base Type | Examples | Rationale and Considerations |
| Strong Hydride Bases | Sodium Hydride (NaH), Potassium Hydride (KH) | These are excellent choices for deprotonating a wide range of alcohols, including less acidic ones.[1][6] The reaction is irreversible as H₂ gas evolves. It is crucial to use these reagents under anhydrous conditions as they react violently with water. |
| Hydroxide Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | While less potent than hydrides, they can be effective, especially for more acidic alcohols like phenols.[6] Their use often necessitates a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble hydroxide and the organic-soluble alcohol and dihalide. |
| Carbonate Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | These are weaker bases and are typically used for more acidic alcohols like phenols.[6] They are a milder option and can sometimes reduce the formation of side products. |
Expert Insight: For a typical aliphatic alcohol reacting with this compound, Sodium Hydride (NaH) is a reliable starting point due to its high basicity and the irreversible nature of the deprotonation.
Question 3: My reaction seems to be very slow or not going to completion. How can I improve the reaction rate and conversion?
Several factors influence the reaction kinetics. Here’s a troubleshooting workflow to address slow or incomplete reactions:
Caption: Troubleshooting workflow for slow Williamson ether synthesis.
Question 4: I am getting a mixture of products and purification is difficult. What are the likely side products and how can I minimize them?
With a difunctional substrate like this compound, you can expect a few potential side products which can complicate purification.
Potential Side Products:
-
Monoether-monohalide: This results from the reaction at only one end of the this compound chain.
-
Polymeric ethers: Intermolecular reactions can lead to the formation of long-chain polyethers.
-
Intramolecular cyclization product: The monoether-monohalide intermediate can cyclize to form a large-ring ether.
Strategies for Minimizing Side Products and Favoring Diether Formation:
-
Stoichiometry Control: Use a slight excess of the alkoxide (e.g., 2.1 to 2.2 equivalents) to ensure both ends of the dibromoalkane react.
-
Slow Addition/High Dilution: To disfavor intermolecular polymerization and intramolecular cyclization, one can employ high dilution conditions. Alternatively, slowly adding the this compound to a solution of the alkoxide can favor the formation of the desired diether.
Caption: Reaction pathways leading to desired and side products.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound using NaH
This protocol is a general guideline and may require optimization for your specific alcohol.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add your alcohol (2.0 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Dihalide Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[2]
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is useful when using a hydroxide base and a less polar solvent.
-
Setup: To a round-bottom flask, add your alcohol (2.0 equivalents), this compound (1.0 equivalent), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a solvent like toluene.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, 4-5 equivalents).
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring. The PTC will facilitate the transfer of the hydroxide to the organic phase to deprotonate the alcohol, and subsequently, the alkoxide will react with the dihalide.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Francis Academic Press. (2023).
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
- ResearchGate. (2025). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]
- Organic Chemistry Portal.
- International Ayurvedic Medical Journal. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- American Institute of Chemists.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Side reactions of 1,16-Dibromohexadecane in polymerization reactions
Technical Support Center: 1,16-Dibromohexadecane in Polymerization
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile long-chain dihaloalkane in polymerization reactions. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to help you navigate and mitigate common side reactions, ensuring the successful synthesis of your target polymers.
Introduction to this compound in Polymerization
This compound (C₁₆H₃₂Br₂) is a valuable linear, bifunctional monomer used in various step-growth polymerization techniques, including polycondensation and as a difunctional initiator in certain chain-growth polymerizations. Its long, flexible sixteen-carbon chain imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and crystallinity.
However, like all bifunctional monomers, its reactivity can be a double-edged sword. The two terminal bromide groups, while essential for chain extension, are also susceptible to several competing side reactions. These undesirable pathways can lead to low molecular weight products, cyclic species, uncontrolled branching, and polymers with poor physical properties. Understanding and controlling these side reactions is paramount for achieving reproducible and high-quality results.
This guide will focus on the four most prevalent side reactions:
-
Intramolecular Cyclization: The formation of a cyclic monomeric species.
-
Intermolecular Wurtz-type Coupling: Reductive coupling that can lead to chain termination or crosslinking.
-
Elimination (E2) Reactions: Formation of unsaturated end-groups, leading to chain termination.
-
Incomplete Substitution: Resulting in polymers with one or both ends still containing a bromo- group.
Troubleshooting Guide: Intramolecular Cyclization
Intramolecular cyclization is a kinetically and thermodynamically driven process where the two ends of the same this compound molecule react with a co-monomer or catalyst to form a stable, strain-free 18-membered ring (cyclo-octadecane derivative), rather than participating in the desired intermolecular chain growth. This is a classic ring-chain competition reaction.[1]
Frequently Asked Questions (FAQs)
Q1: My Gel Permeation Chromatography (GPC) results show a bimodal distribution with a significant, sharp peak at a very low molecular weight. Is this cyclization?
A1: Yes, this is a classic indicator of intramolecular cyclization. The low molecular weight peak corresponds to the mass of the cyclic species formed from a single monomer unit, while the broader, higher molecular weight peak represents your desired polymer. In some cases, especially under highly dilute conditions, this cyclic byproduct can even become the major product.[2]
Q2: Why is cyclization so prevalent with a long-chain monomer like this compound?
A2: While it may seem counterintuitive, the long, flexible C₁₆ chain can easily fold back on itself. This proximity of the two reactive ends increases the probability of an intramolecular reaction. Kinetically, this process is concentration-dependent. At low monomer concentrations, the probability of one end of a molecule finding its other end is higher than finding another monomer, thus favoring cyclization.
Q3: How can I suppress or eliminate intramolecular cyclization?
A3: The most effective strategy is to manipulate the reaction kinetics to favor intermolecular polymerization. The key is to increase the relative rate of the polymerization reaction compared to the cyclization reaction. This is primarily achieved through:
-
High Concentration Conditions: Running the polymerization at the highest possible monomer concentration (while maintaining solubility and stirrability) increases the likelihood of reactive ends of different molecules encountering each other.
-
Pseudo-High Dilution (Slow Addition): If high concentration is not feasible (e.g., due to viscosity or exotherms), a "pseudo-high dilution" or "slow addition" technique is highly effective. In this method, the monomer solution is added slowly over a long period to a reaction vessel containing the co-monomer and/or catalyst. This keeps the instantaneous concentration of the unreacted bifunctional monomer very low, but the concentration of growing polymer chains high, thereby favoring the reaction of the monomer with a polymer chain end over self-cyclization.
Visualizing the Competing Pathways
The diagram below illustrates the competition between the desired linear polymerization and the intramolecular cyclization side reaction.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide: Wurtz-type Coupling & Elimination Reactions
These two side reactions are often promoted by the choice of nucleophile/base and reaction conditions.
A. Wurtz-type Coupling
The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of a reactive metal, classically sodium.[3][4] In the context of polymerization, a similar "Wurtz-type" coupling can be initiated by strong reducing agents, certain organometallic catalysts, or even strongly basic/nucleophilic conditions, leading to uncontrolled C-C bond formation.[5][6]
Frequently Asked Questions (FAQs)
Q1: I am performing a polycondensation with a strong base, and my polymer has gelled or precipitated from the solution unexpectedly. What is happening?
A1: Unwanted gelation or precipitation is often a sign of crosslinking. Wurtz-type coupling between growing polymer chains can create covalent crosslinks, leading to an insoluble network. This side reaction can be particularly problematic when using reagents like metallic sodium, lithium, or highly reactive organometallics.[3][5]
Q2: How can I avoid Wurtz-type coupling?
A2:
-
Avoid Harsh Reducing Agents: If possible, avoid using alkali metals (Na, Li) or other strong reducing agents in your polymerization.
-
Control Basicity: Use the mildest base necessary to achieve deprotonation of your nucleophile. Very strong, sterically hindered bases are sometimes less prone to acting as reducing agents.
-
Temperature Control: These side reactions often have a higher activation energy than the desired substitution. Running the reaction at the lowest effective temperature can help minimize them.
B. Elimination (E2) Reactions
When this compound is reacted with a strong, sterically hindered base, a β-elimination (E2) reaction can occur, where a proton from the carbon adjacent to the C-Br bond is abstracted, and bromide is eliminated to form a double bond (an alkene).[7][8] This converts a reactive chain end into a non-reactive vinyl group, effectively terminating chain growth.
Frequently Asked Questions (FAQs)
Q1: My final polymer has a lower molecular weight than expected, and ¹H NMR analysis shows signals in the olefinic region (~5-6 ppm). What is the cause?
A1: The presence of olefinic protons is a strong indication that E2 elimination has occurred. The base used in your reaction is acting not as a nucleophile for substitution, but as a Brønsted base to remove a proton, terminating the chain.
Q2: Which conditions favor elimination over substitution?
A2:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are classic reagents for promoting E2 elimination.
-
High Temperatures: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures.[9]
-
Solvent Choice: Polar aprotic solvents can increase the rate of E2 reactions.
Troubleshooting Flowchart for Low MW / Insoluble Products
Caption: Troubleshooting flowchart for common polymerization issues.
General Best Practices & FAQs
Q1: How important is the purity of this compound?
A1: It is critically important. The typical purity is 97% or higher.[10] The most common impurity is 1-bromohexadecane (a monofunctional species), which will act as a chain-stopper, severely limiting the molecular weight of your polymer. Always verify the purity via a Certificate of Analysis (CoA) or in-house characterization before use.[10]
Q2: What is the best way to store this compound?
A2: It should be stored in a cool, dry, well-ventilated area away from strong bases, oxidizing agents, and reactive metals. Keep the container tightly sealed to prevent moisture ingress.
Q3: Can the choice of solvent affect the reaction outcome?
A3: Absolutely. The solvent plays a crucial role in both solubility and reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are common for polycondensation as they solubilize many polar monomers and growing polymer chains. However, be aware that they can accelerate Sₙ2 and E2 reactions.[11] THF, under certain conditions, can even oligomerize itself, leading to unexpected byproducts.[2]
-
Nonpolar Solvents (e.g., Toluene, Xylene): These may be required for certain catalyst systems but can present solubility challenges for more polar co-monomers or the resulting polymer.
Experimental Protocol: Minimizing Cyclization via Slow Addition Polycondensation
This protocol provides a general methodology for a polycondensation reaction between this compound and a difunctional nucleophile (e.g., a bisphenol or a diamine), designed to minimize intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Difunctional Nucleophile (e.g., Bisphenol A) (1.0 eq)
-
Base (e.g., K₂CO₃) (2.2 eq)
-
High-purity, anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the difunctional nucleophile (1.0 eq), the base (2.2 eq), and approximately 70% of the total solvent volume.
-
Initial Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-120 °C) to ensure the nucleophile is deprotonated and fully dissolved.
-
Monomer Solution Preparation: In a separate, dry flask, dissolve the this compound (1.0 eq) in the remaining 30% of the solvent.
-
Slow Addition: Draw the this compound solution into a syringe and place it on a syringe pump. Once the main reaction vessel is at temperature, begin adding the monomer solution via the syringe pump over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at temperature for an additional 12-24 hours. The progress can be monitored by periodically taking aliquots and analyzing the molecular weight increase via GPC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water, or a mixture). Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove salts and unreacted monomer, and dry it under vacuum.
Self-Validation:
-
GPC Analysis: The resulting polymer should show a monomodal distribution with minimal to no peak in the low molecular weight region corresponding to the cyclic byproduct.
-
NMR Spectroscopy: Confirm the polymer structure and verify the absence of olefinic protons (from elimination) or unreacted bromo-end groups.
References
- Vertex AI Search. (n.d.). Elimination Reactions. Retrieved January 7, 2026.
- Vertex AI Search. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. Retrieved January 7, 2026.
- Scribd. (n.d.). Elimination Reactions of Alkyl Halides | PDF.
- Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved January 7, 2026.
- Chem Help ASAP. (2019, July 17). substitution & elimination reactions of alkyl halides [Video]. YouTube. [Link]
- ResearchGate. (n.d.). The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide. Request PDF.
- Ye, H., et al. (n.d.). Intramolecular cyclization of long-chain hyperbranched polymers (HyperMacs)
- PHYWE Systeme GmbH & Co. KG. (n.d.). Haloalkanes: Wurtz reaction - lithium organyls. Retrieved January 7, 2026.
- PHYWE Systeme GmbH & Co. KG. (n.d.). Haloalkanes: Wurtz synthesis (Item No.: P3101100). Retrieved January 7, 2026.
- Zhang, K., et al. (2021). Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction.
- Korley, L. S. T., et al. (2018). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. MDPI. [Link]
- Ye, S., et al. (2018).
- Wikipedia. (n.d.). Wurtz reaction.
- Rule, J. D., Wilson, S. R., & Moore, J. S. (2003).
- Grokipedia. (n.d.). Wurtz reaction. Retrieved January 7, 2026.
- GlobalChemMade. (n.d.). Understanding the Purity and Specifications of this compound. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved January 7, 2026.
- MDPI. (2024). The Influence of Conditions of Polycondensation in Acid Medium on the Structure of Oligosilsesquioxanes with a Novel Eugenol-Containing Substituent. [Link]
- ResearchGate. (n.d.). Radical Polymerization Initiated by Bergman Cyclization. Request PDF.
- Kasmi, N., et al. (n.d.). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry (RSC Publishing). [Link]
- Ogata, N. (n.d.). Solvent Effect on Polycondensation Reactions. Amanote Research. [Link]
Sources
- 1. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. spegroup.ru [spegroup.ru]
- 6. profistend.info [profistend.info]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Optimizing SN2 Reactions with 1,16-Dibromohexadecane
Welcome to the technical support center for optimizing SN2 reactions involving 1,16-dibromohexadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, you will find troubleshooting advice and frequently asked questions to help you maximize the yield and purity of your desired substitution products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.
Issue 1: Low or No Reaction Conversion
You've set up your reaction of this compound with your chosen nucleophile, but after the expected reaction time, analysis (e.g., TLC, GC-MS) shows a large amount of unreacted starting material.
Possible Causes and Solutions
-
Insufficient Nucleophile Strength: The SN2 reaction rate is directly dependent on the strength of the nucleophile.[1][2][3] Weak nucleophiles, such as water or alcohols, will react very slowly with a primary alkyl halide like this compound.[1][4]
-
Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize the anionic nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity.[8][9] This significantly slows down the reaction rate.[8][10]
-
Recommendation: Use a polar aprotic solvent.[6][7][8][11][12] These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN), can dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[7][8][9] This can lead to dramatic increases in reaction rates.[10]
-
-
Low Reaction Temperature: While SN2 reactions are often run at moderate temperatures to avoid side reactions, an excessively low temperature may not provide enough kinetic energy for the molecules to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious, as higher temperatures can favor elimination (E2) side reactions, although this is less of a concern for primary halides compared to secondary or tertiary ones.[7]
-
-
Poor Solubility of Reactants: this compound is a long, nonpolar molecule. If your nucleophile salt has low solubility in the chosen organic solvent, the effective concentration of the nucleophile in the solution will be too low for a reasonable reaction rate.
-
Recommendation: Consider using a phase-transfer catalyst (PTC).[13][14][15] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved, accelerating the reaction.[13][15] This technique is particularly useful in green chemistry as it can reduce the need for expensive and high-boiling point polar aprotic solvents.[14][16]
-
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
Your reaction is proceeding, but you are obtaining a significant amount of the mono-substituted product (1-bromo-16-substituted-hexadecane) in addition to your desired di-substituted product.
Possible Causes and Solutions
-
Insufficient Nucleophile Stoichiometry: To drive the reaction to completion and ensure both bromine atoms are substituted, a sufficient excess of the nucleophile is required.
-
Recommendation: Use at least a two-fold molar excess of the nucleophile relative to the this compound. Depending on the nucleophile's reactivity, a larger excess (2.2 to 2.5 equivalents) may be necessary to ensure the second substitution occurs efficiently.
-
-
Short Reaction Time: The second substitution step may be slower than the first due to potential electronic or steric effects introduced by the first substitution.
-
Recommendation: Increase the reaction time and monitor the disappearance of the mono-substituted intermediate by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Precipitation of Byproducts: As the reaction proceeds, an inorganic salt (e.g., NaBr, KBr) is formed as a byproduct. If this salt precipitates and coats the surface of the unreacted nucleophile (if it is a solid), it can prevent it from dissolving and participating in the reaction.
-
Recommendation: Ensure vigorous stirring throughout the reaction to maintain a good dispersion of all components. If precipitation is significant, using a solvent system that can better solvate the byproduct salt, or employing a phase-transfer catalyst, can be beneficial.
-
Issue 3: Significant Formation of Intramolecular Cyclization Product
Instead of the desired intermolecular di-substitution, you are observing the formation of a macrocyclic product resulting from an intramolecular SN2 reaction.
Possible Causes and Solutions
-
High Dilution Conditions: Intramolecular reactions, where the two ends of the same molecule react with each other, are favored at very low concentrations.[17][18] At high dilution, the probability of one end of the this compound reacting with a nucleophile that is part of another molecule is low, while the probability of its two ends reacting (if a suitable nucleophile is attached to one end) remains constant.
-
Recommendation: Run the reaction at a higher concentration. This will favor the intermolecular pathway, where different molecules react with each other. A concentration of 0.1 M or higher for the this compound is a good starting point to favor the intermolecular di-substitution.
-
-
Nature of the Nucleophile: If a di-nucleophile (a nucleophile with two reactive centers) is used, the first substitution will attach it to one end of the hexadecane chain, creating a substrate that is perfectly set up for an intramolecular cyclization.
-
Recommendation: If your goal is to link two hexadecane chains, for example, it is better to use a mono-nucleophile to form the di-substituted product first, and then react this product in a separate step with a di-electrophile. If macrocyclization is the goal, then using a di-nucleophile under high dilution is the correct approach.[19][20][21][22]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for SN2 reactions with this compound?
A1: The optimal solvents are polar aprotic solvents.[6][7][8][11][12] Examples include:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power for many organic and inorganic compounds. |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar, excellent solvent, but can be difficult to remove due to its high boiling point.[14] |
| Acetonitrile (ACN) | 37.5 | 82 | Good balance of polarity and a lower boiling point, making it easier to remove post-reaction. |
| Acetone | 21 | 56 | A less polar option, but still effective and very easy to remove. |
These solvents enhance the nucleophilicity of anions by solvating the counter-cation while leaving the nucleophile relatively "naked" and reactive.[7][8][9]
Q2: How does the structure of this compound affect the SN2 reaction?
A2: this compound is a primary alkyl halide. The carbon atoms attached to the bromine atoms are only bonded to one other carbon atom. This structure is ideal for SN2 reactions because it presents minimal steric hindrance to the incoming nucleophile.[2][23][24] The SN2 mechanism involves a backside attack on the electrophilic carbon, and the less crowded this carbon is, the faster the reaction will proceed.[10][24][25] The order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[24][26] Tertiary halides generally do not react via the SN2 mechanism due to excessive steric hindrance.[5]
Q3: Can elimination (E2) reactions be a problem with this compound?
A3: For primary alkyl halides like this compound, the SN2 pathway is generally much more favored than the E2 pathway.[7] Elimination reactions become more competitive with secondary and tertiary halides, and when using bulky, strongly basic nucleophiles. To further minimize the risk of elimination, you can:
-
Use a good nucleophile that is a weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻).[7]
-
Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate, as elimination reactions are favored at higher temperatures.[7]
Q4: What is the difference between an intermolecular and an intramolecular reaction in this context?
A4:
-
Intermolecular Reaction: This is a reaction that occurs between two different molecules. In the context of this compound, this would typically be the reaction of two equivalents of a nucleophile with one molecule of the dibromide to yield a di-substituted product. This is favored at higher concentrations.[17]
-
Intramolecular Reaction: This is a reaction that occurs within the same molecule.[27][28][29] For this to happen with this compound, one end of the chain must first be functionalized with a nucleophilic group. Then, this nucleophilic group can attack the carbon at the other end of the chain, displacing the second bromine atom and forming a large ring (a macrocycle). This process is favored under high-dilution conditions.[18]
Q5: How can I monitor the progress of my reaction?
A5: The most common and convenient method for monitoring the progress of many organic reactions is Thin-Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting material (this compound) on a TLC plate. As the reaction proceeds, you should see the spot for the starting material diminish and new spots for the mono-substituted intermediate and the di-substituted final product appear. The final product should have a different polarity and thus a different Rf value than the starting material and the intermediate. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Experimental Protocols
Protocol 1: General Procedure for Di-substitution
This protocol provides a general method for the di-substitution of this compound with a strong nucleophile.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a polar aprotic solvent (e.g., DMF or ACN) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add the nucleophile (2.2 eq). If the nucleophile is a salt, it can be added directly.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts and the solvent. This typically involves diluting the reaction mixture with water and extracting the product with a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Macrocyclization via Intramolecular SN2 Reaction
This protocol outlines a general approach for synthesizing a macrocycle from this compound and a di-nucleophile.
-
Set up a syringe pump and a large three-neck round-bottom flask containing a large volume of a suitable polar aprotic solvent (e.g., DMF) and a strong, non-nucleophilic base (e.g., potassium carbonate, if the di-nucleophile requires deprotonation). Heat the solvent to the desired reaction temperature (e.g., 80 °C).
-
In a separate flask, prepare a solution of this compound (1.0 eq) and the di-nucleophile (1.0 eq) in the same solvent. This solution should be relatively concentrated.
-
Using the syringe pump, add the solution of the reactants to the hot solvent in the large flask very slowly over a period of several hours (e.g., 8-12 hours). This maintains high-dilution conditions.
-
After the addition is complete, allow the reaction to stir at the elevated temperature for an additional period (e.g., 12-24 hours) to ensure completion.
-
Monitor the formation of the macrocycle by LC-MS.
-
Cool the reaction mixture and perform an aqueous workup as described in Protocol 1.
-
Purify the macrocyclic product, typically by column chromatography.
Visualizations
Caption: Workflow for a typical intermolecular di-substitution SN2 reaction.
Caption: Deciding between inter- and intramolecular pathways based on concentration.
References
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect S_N2 Reactions.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- Little Flower College Guruvayoor. (n.d.). phase transfer catalyst.
- PTC Organics. (n.d.). Poor Choice of Process Conditions for PTC SN2 Using Sulfinate.
- Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
- Leah4sci. (2013, February 8). SN2 and SN1 Reactions Made Easy! Part 1A - Nuclear Missles and Tips [Video]. YouTube.
- The Organic Chemistry Tutor. (2023, March 11). SN2 Intramolecular Reactions [Video]. YouTube.
- Reddit. (2020, January 2). Intramolecular SN2...?
- Raubo, P., Carbajo, R. J., McCoull, W., Raubo, J., & Thomas, M. (2021). Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach. Organic & Biomolecular Chemistry, 19(28), 6234-6238. [Link]
- ResearchGate. (2025, August 6). Template Effects in SN2 Displacements for the Preparation of Pseudopeptidic Macrocycles [Request PDF].
- Chemistry university. (2021, February 1). Intermolecular vs intramolecular reactions [Video]. YouTube.
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube.
- Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions.
- Drug Hunter. (2023, June 5). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Reddit. (2019, October 21). [college: organic chemistry] are longer alkyl halides more reactive in Sn1 or Sn2?
- Chemistry LibreTexts. (2023, January 22). SN2.
- Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube.
- Chemistry Stack Exchange. (2015, December 6). Ring closure via intramolecular nucleophilic substitution or intermolecular dimerization: which is favoured?
- Newcomb, M., Azuma, Y., & Courtney, A. R. (1982). Macrocycles Containing Tin. Two Syntheses of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-Tetrastannacycloeicosane and a Synthesis o. DTIC.
- Prof. G. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions [Video]. YouTube.
- OrganicChemistryTutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube.
- PubMed Central. (n.d.). Site-directed late-stage diversification of macrocyclic nannocystins facilitating anticancer SAR and mode of action studies.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. scribd.com [scribd.com]
- 13. ijirset.com [ijirset.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. drughunter.com [drughunter.com]
- 22. Site-directed late-stage diversification of macrocyclic nannocystins facilitating anticancer SAR and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. reddit.com [reddit.com]
- 29. m.youtube.com [m.youtube.com]
Purification of 1,16-Dibromohexadecane from starting materials and byproducts
Welcome to the technical support center for the purification of 1,16-dibromohexadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile bifunctional alkyl halide.
I. Understanding the Chemistry: Synthesis and Impurity Profile
This compound is most commonly synthesized from 1,16-hexadecanediol via nucleophilic substitution, typically using reagents like hydrobromic acid (HBr) with a sulfuric acid catalyst, or phosphorus tribromide (PBr₃). The choice of reagents and reaction conditions can significantly influence the impurity profile of the crude product.
Key Reaction:
HO-(CH₂)₁₆-OH + 2 HBr → Br-(CH₂)₁₆-Br + 2 H₂O
Common Impurities and Byproducts:
-
Unreacted Starting Material: 1,16-Hexadecanediol.
-
Mono-substituted Intermediate: 16-Bromohexadecan-1-ol.[1]
-
Elimination Products: Alkenes formed by the dehydration of the starting diol or the product.
-
Ethers: Symmetrical or unsymmetrical ethers formed from the reaction between alcohol molecules.
A thorough understanding of these potential impurities is the first step toward designing an effective purification strategy.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue, particularly with long-chain, relatively nonpolar molecules. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a large difference in polarity between the solute and the solvent.
Probable Causes & Solutions:
-
High Impurity Load: A significant amount of impurities can depress the melting point of your product, causing it to separate as a liquid at the temperature of recrystallization.
-
Solution: First, try a preliminary purification step. A simple filtration through a plug of silica gel, eluting with a nonpolar solvent like hexanes, can remove polar impurities such as residual diol.
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the product to crash out of solution too quickly and above its melting point.
-
Solution:
-
Add a more polar co-solvent: If you are using a nonpolar solvent like hexanes, add a small amount of a slightly more polar, miscible solvent like ethyl acetate or dichloromethane to the hot solution to increase the solubility of your product and slow down the crystallization process.
-
Switch to a different solvent system: Ethanol or ethanol/water mixtures can be effective for recrystallizing this compound. Dissolve the crude product in a minimal amount of hot ethanol. If it is too soluble, add water dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
-
-
Cooling Too Rapidly: Rapid cooling encourages the formation of an amorphous oil rather than an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.
-
Question: I have low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery can be due to several factors, from using too much solvent to incomplete crystallization.
Probable Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again for a second crop of crystals, although this second crop may be less pure.
-
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant amount of product.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Also, add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Column Chromatography Issues
Question: I'm not getting good separation between this compound and a nonpolar impurity on my silica gel column. What can I do?
Answer: Achieving good separation of nonpolar compounds on normal-phase silica gel can be challenging.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase: The mobile phase may be too polar, causing all compounds to elute too quickly, or not providing enough selectivity.
-
Solution:
-
Decrease the polarity of the mobile phase: For nonpolar compounds, you often need a very nonpolar mobile phase. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 1-2% ethyl acetate in hexanes).
-
Use a different solvent system: Sometimes a different combination of solvents can provide better selectivity. For example, a mixture of hexanes and toluene can sometimes separate compounds that co-elute in hexanes/ethyl acetate.
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight.
-
Question: How do I visualize my colorless this compound on a TLC plate?
Answer: Since this compound lacks a UV chromophore, you will need to use a chemical stain for visualization.
Effective Stains for Alkyl Halides:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. While alkyl bromides are not strongly oxidized, this stain can often visualize them as yellow spots on a purple background, especially with gentle heating.
-
Phosphomolybdic Acid (PMA) Stain: This is a versatile stain that can visualize a wide range of organic compounds, including alkyl halides, typically as dark blue or green spots on a yellow-green background after heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often cause organic compounds to appear as temporary brown spots. Note that alkyl halides may not stain as strongly as other functional groups.[2]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the unreacted 1,16-hexadecanediol starting material?
A1: 1,16-Hexadecanediol is significantly more polar than this compound. This large polarity difference makes separation relatively straightforward.
-
Column Chromatography: This is the most effective method. The diol will have a much lower Rf value on a silica gel TLC plate and will elute from the column much later than the dibromo product. A mobile phase of hexanes with a small amount of ethyl acetate will elute the this compound while the diol remains at the baseline. The polarity can then be increased to elute the diol if desired.
-
Aqueous Wash: In the workup of the reaction, washing the organic layer with water can help to remove some of the water-soluble diol.
Q2: How can I remove the mono-substituted byproduct, 16-bromohexadecan-1-ol?
A2: 16-Bromohexadecan-1-ol has a polarity intermediate between the starting diol and the final dibromo product due to the presence of one hydroxyl group.
-
Column Chromatography: This is the most reliable method for removing the mono-substituted byproduct. Careful selection of the mobile phase polarity, guided by TLC analysis, is crucial. The 16-bromohexadecan-1-ol will elute after the desired this compound but before the 1,16-hexadecanediol.
Q3: Is it better to use recrystallization or column chromatography for the final purification?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the product. It is often more scalable and economical than chromatography.
-
Column Chromatography: This is a more powerful technique for separating mixtures with multiple components or when impurities have similar properties to the desired product. It is generally the preferred method for achieving very high purity, especially on a smaller scale.
Q4: What are the key physical properties I should be aware of during purification?
A4: Knowing the physical properties of your target compound and potential impurities is essential for designing a successful purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 384.23 | 55-58 | ~230 (at 10 mmHg) | Soluble in nonpolar organic solvents (hexanes, ether, DCM). Insoluble in water. |
| 1,16-Hexadecanediol | 258.44 | 91-94 | 197-199 (at 3 mmHg) | Sparingly soluble in hot nonpolar solvents, more soluble in polar solvents like ethanol. |
| 16-Bromohexadecan-1-ol | 321.34 | 65-68 | - | Intermediate solubility between the diol and dibromide. |
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for purifying this compound that is relatively pure and needs a final polishing step.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from both more polar and less polar impurities.
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good starting point is 2-5% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the solution to the top of the column with a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
V. Visualization of Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
VI. References
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
ChemBK. (2024). 16-Bromo-1-hexadecanol. [Link]
-
Organic Syntheses. (1978). 3-ALKYL-1-ALKYNES SYNTHESIS: 3-ETHYL-1-HEXYNE. Org. Synth. 1978, 58, 1. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,16-Hexadecanediol. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Navigating Reactions of 1,16-Dibromohexadecane—A Guide to Preventing Intramolecular Cyclization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with 1,16-dibromohexadecane. Our focus is to provide you with the expertise and practical insights needed to control the competition between desired intermolecular coupling and undesired intramolecular cyclization, ensuring the success of your synthetic strategies.
Understanding the Core Challenge: Intramolecular vs. Intermolecular Reactions
When using a long, flexible bifunctional molecule like this compound, the two reactive bromide ends can react with an external nucleophile (intermolecular reaction) or with each other if a suitable nucleophile is formed in situ (intramolecular reaction). The outcome is critically dependent on the reaction conditions. High concentrations typically favor intermolecular reactions, where different molecules are more likely to encounter each other, leading to polymerization.[1][2] Conversely, low concentrations favor intramolecular cyclization, as the ends of the same molecule are more likely to find each other.[1][3] This is the essence of the Ruggli-Ziegler dilution principle.[3]
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a polymer by reacting this compound with a dinucleophile, but my yields are very low, and I'm isolating a significant amount of a cyclic product. What is happening?
A1: This is a classic case of intramolecular cyclization outcompeting your desired intermolecular polymerization. The long, flexible hexadecane chain allows the two bromide ends to come into close proximity, leading to ring formation, especially if the reaction concentration is too low. To favor polymerization, you need to ensure that the reactive ends of different molecules are more likely to interact with each other than the two ends of the same molecule.
Troubleshooting Steps:
-
Increase Reactant Concentration: The most direct way to promote intermolecular reactions is to work at higher concentrations. This increases the probability of collisions between different molecules.
-
Slow Addition of a Reactant: If you are reacting this compound with a dinucleophile (e.g., a diamine or a diol), consider adding the dibromide slowly to a concentrated solution of the dinucleophile. This maintains a high concentration of the dinucleophile relative to the dibromide, favoring the intermolecular reaction.
-
Solvent Choice: The solvent can influence the conformation of the this compound chain. A solvent that promotes a more extended conformation can decrease the likelihood of the ends meeting, thus disfavoring cyclization. Less polar solvents may be advantageous in this regard, although solubility of all reactants must be considered.
Q2: What is the "high-dilution principle," and how can I use it if I want to achieve intramolecular cyclization?
A2: The high-dilution principle is a strategy used to promote intramolecular reactions, such as the formation of macrocycles.[1][3] It relies on carrying out the reaction at very low concentrations (typically 10⁻³ M or less).[1] Under these conditions, the probability of the two reactive ends of the same molecule finding each other is much higher than the probability of two different molecules reacting.
To perform a high-dilution reaction, you would typically dissolve your starting material in a large volume of solvent and add it very slowly, often using a syringe pump, to an even larger volume of the reaction solvent, which may contain another reagent or catalyst.[3] This ensures that the concentration of the reactive species in the flask remains extremely low throughout the reaction.
Q3: Can I use a catalyst to favor the intermolecular reaction over cyclization?
A3: Yes, certain catalytic systems can promote intermolecular coupling. Phase-transfer catalysis (PTC) is a particularly effective technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport a nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved.[4] This can increase the effective concentration of the nucleophile in the organic phase, thereby promoting the intermolecular reaction rate. PTC is widely used in industrial processes to enhance yields and reaction rates in biphasic systems.[5]
Troubleshooting Guide: Low Yield of Intermolecular Product
Issue: Your reaction of this compound with a nucleophile (e.g., a diol for polyether synthesis or a diamine for polyamine synthesis) is resulting in low yields of the desired polymer and/or the formation of oligomers and cyclic byproducts.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution & Rationale |
| Incorrect Reactant Concentration | At low concentrations, the intramolecular reaction pathway is kinetically favored, leading to cyclization. | Increase the overall reactant concentration. A higher concentration increases the probability of intermolecular collisions. For example, in polyether synthesis with a diol, maintaining a higher concentration of the diol can favor the intermolecular reaction. |
| Suboptimal Reaction Temperature | Temperature can affect the flexibility of the alkyl chain and the rate of reaction. Higher temperatures might increase chain flexibility, potentially favoring cyclization in some cases. | Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C for Williamson ether synthesis) and adjust as needed based on reaction monitoring. Lowering the temperature might reduce the rate of cyclization relative to the intermolecular reaction. |
| Inappropriate Solvent | The solvent polarity can influence the conformation of the this compound chain and the solubility of reactants and intermediates. A solvent that encourages a coiled conformation can promote cyclization. | Screen different solvents. Polar aprotic solvents like DMF or DMSO are often used in Williamson ether synthesis to enhance the nucleophilicity of the alkoxide. However, for suppressing cyclization, a less polar solvent that keeps the reactants in solution but encourages a more extended chain conformation might be beneficial. The choice of solvent can significantly affect reaction outcomes.[6][7] |
| Inefficient Nucleophile Generation/Activation | If the nucleophile (e.g., alkoxide from a diol) is not generated efficiently or is not sufficiently reactive, the slower background cyclization reaction can become more prominent. | Use a stronger base or a phase-transfer catalyst. For polyether synthesis, a strong base like sodium hydride (NaH) in an anhydrous solvent ensures complete deprotonation of the diol.[8] For biphasic systems, a phase-transfer catalyst can effectively transport the nucleophile to the organic phase, increasing its reactivity.[4] |
| Poor Leaving Group | While bromide is a good leaving group, in some specific contexts, a different leaving group might alter the relative rates of intra- and intermolecular reactions. | Consider converting the dibromide to a ditosylate or dimesylate. Sulfonate esters are excellent leaving groups and can sometimes provide better results in nucleophilic substitution reactions. |
Experimental Protocols
Protocol 1: Intermolecular Polyether Synthesis via Phase-Transfer Catalysis
This protocol describes the synthesis of a polyether from this compound and 1,4-dihydroxybenzene (hydroquinone) using a phase-transfer catalyst, designed to favor the intermolecular polymerization.
Materials:
-
This compound
-
1,4-Dihydroxybenzene (Hydroquinone)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1,4-dihydroxybenzene (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in a 50% aqueous solution of sodium hydroxide.
-
Add a solution of this compound (1.0 equivalent) in toluene to the flask.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to observe the increase in polymer molecular weight.
-
After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with deionized water multiple times to remove the base and the phase-transfer catalyst.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 2: High-Dilution Synthesis of a Macrocycle
This protocol is an example of how to favor intramolecular cyclization to synthesize a macrocycle, in this case, a thiacycloalkane, by reacting this compound with sodium sulfide under high-dilution conditions.
Materials:
-
This compound
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol (anhydrous)
-
Syringe pump
Procedure:
-
Set up a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for a syringe pump.
-
In the flask, prepare a solution of sodium sulfide nonahydrate (1.1 equivalents) in a large volume of ethanol (e.g., to achieve a final reactant concentration of ~0.001 M). Heat the solution to reflux.
-
Prepare a solution of this compound (1.0 equivalent) in a separate flask with a smaller volume of ethanol.
-
Using a syringe pump, add the solution of this compound to the refluxing sodium sulfide solution very slowly over a period of 12-24 hours.[3] The slow addition is crucial to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired macrocycle.
Visualizing Reaction Pathways and Setups
References
- Wikipedia. High dilution principle. [Link]
- 7.1 Synthesis by high dilution principle. [Link]
- High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. J. Am. Chem. Soc.[Link]
- Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
- Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. J. Am. Chem. Soc.[Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- The Macrocycle versus Chain Competition in On‐Surface Polymerization: Insights from Reactions of 1,3‐Dibromoazulene on Cu(111). Angew. Chem. Int. Ed.[Link]
- SYNTHESIS AND USE OF POLYAMINE DERIVATIVES AS INTERNAL MASS SPECTROMETRY STANDARDS. UEF eRepo. [Link]
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. YouTube. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
- A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. J. Am. Chem. Soc.[Link]
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]
- How Polarity Influences Chemical Reactions and Intermolecular Forces. Omics Online. [Link]
- Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymeriz
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- The Role of Intermolecular Forces in Ionic Reactions: The Solvent Effect, Ion-Pairing, Aggregates and Structured Environment.
- Phase-Transfer C
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
- Synthesis of Polyphenylene Ether Derivatives: Estimation of Their Dielectric Constants.
- The Macrocycle versus Chain Competition in On‐Surface Polymerization: Insights from Reactions of 1,3‐Dibromoazulene on Cu(111).
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
- SYNTHESIS OF POLYAMINES FROM POLYOLEFINS. Eldorado - Repository of the TU Dortmund. [Link]
- Photoinduced Cross-Coupling Reactions of Diazoalkanes via a Selective Denitrogenation/Cyclization/Addition Cascade for Diversity-Oriented Synthesis of N-Acyl Pyrazolines.
- Synthesis and characterisation of telechelic poly(2,6-dimethyl-1,4-phenylene ether) for copolymerisation.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Org. Lett.[Link]
- Studies on the Interaction of Poly(phenylene methylene) with Silver(I) and Hexacarbonylchromium(0). MDPI. [Link]
- Synthesis and polymerization mechanism of poly(phenylene ether) diblock copolymers. Society of Polymer Science Japan Symposium on Macromolecules. [Link]
- Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz
Sources
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. The Macrocycle versus Chain Competition in On‐Surface Polymerization: Insights from Reactions of 1,3‐Dibromoazulene on Cu(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Managing Solubility of 1,16-Dibromohexadecane
Welcome to the technical support guide for 1,16-dibromohexadecane. As a long-chain bifunctional alkyl halide, this compound is an invaluable intermediate in the synthesis of polymers, pharmaceuticals, and advanced materials.[1] However, its long C16 alkyl backbone presents a significant and common challenge for researchers: profound insolubility in polar solvents.
This guide is designed to provide you, our fellow scientists and drug development professionals, with not just solutions, but a foundational understanding of the principles governing its solubility. We will move from foundational FAQs to advanced troubleshooting and detailed protocols, enabling you to design robust and successful experiments.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the molecule's basic properties is the first step in troubleshooting its behavior. This compound is a waxy solid or liquid depending on purity and ambient temperature, characterized by its long, non-polar hydrocarbon chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 45223-18-5 | [2] |
| Molecular Formula | C₁₆H₃₂Br₂ | [2][] |
| Molecular Weight | ~384.23 g/mol | [2][4] |
| Appearance | White to off-white powder/solid | [4] |
| Boiling Point | ~397.8 °C at 760 mmHg | [1][4] |
| Density | ~1.204 g/cm³ |[4] |
Q2: Why is this compound virtually insoluble in polar solvents like water or ethanol?
The principle of "like dissolves like" is the cornerstone of solubility.[5][6] Polar solvents, like water, form strong intermolecular hydrogen bonds.[7] For a substance to dissolve, it must be able to break these bonds and form new, energetically favorable interactions with the solvent molecules.
This compound is overwhelmingly non-polar due to its long C16 hydrocarbon chain. The weak van der Waals forces it can form with water molecules do not release enough energy to compensate for the energy required to break the strong hydrogen bonds within water.[7][8] Consequently, the compound is repelled by the polar solvent, a phenomenon known as the hydrophobic effect, leading to its insolubility.
Q3: In which solvents is this compound readily soluble?
Following the "like dissolves like" principle, this compound dissolves well in non-polar organic solvents. In these cases, the intermolecular forces (primarily van der Waals dispersion forces) in both the solute and the solvent are similar in nature and strength, allowing for easy mixing without a significant energy penalty.[7][8]
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Rationale |
|---|---|---|---|
| Water (H₂O) | Polar Protic | Insoluble | Strong hydrogen bonding network excludes the non-polar solute.[7] |
| Ethanol (EtOH) | Polar Protic | Very Poorly Soluble | While it has a non-polar ethyl group, the hydroxyl group makes it predominantly polar.[9] |
| Hexane | Non-Polar | Soluble | Both solute and solvent rely on similar van der Waals forces.[6][10] |
| Chloroform (CHCl₃) | Non-Polar | Soluble | Effective at solvating long-chain alkyl halides.[9][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Can dissolve a wider range of compounds, but may require heating for long chains. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble | Highly polar nature makes it a poor solvent for long-chain alkanes. |
Q4: What are the primary safety considerations when handling this compound?
According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant.[2] Always handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. It is incompatible with strong oxidizing agents and bases.[11]
Part 2: Troubleshooting Guide for Polar Solvent Systems
This section is designed as a direct response to common experimental failures. Use the following decision tree to guide your troubleshooting process.
Caption: Micellar solubilization of a hydrophobic molecule.
Part 3: Detailed Experimental Protocols
Protocol 1: Solubilization Using a Co-Solvent System
This protocol describes a systematic method to determine an appropriate co-solvent ratio for solubilizing this compound.
-
Objective: To create a visually clear solution of this compound in a polar solvent system.
-
Materials: this compound, Tetrahydrofuran (THF, anhydrous), deionized water, glass vials, magnetic stirrer.
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in THF (e.g., 100 mg/mL). Ensure it is fully dissolved. This is your non-polar phase.
-
Titration: Place a known volume of your stock solution in a clean vial with a magnetic stir bar. Begin stirring vigorously.
-
Slow Addition: Using a burette or syringe pump for accuracy, add deionized water dropwise to the stirring THF solution.
-
Observation: Observe the solution carefully. The point at which a faint, persistent cloudiness appears is the "cloud point." This represents the boundary of solubility for that specific concentration. [12] 5. Optimization: To create a stable solution, you must work with a co-solvent/water ratio that is safely below the cloud point. For example, if you found the cloud point at a 60:40 THF:water ratio, a stable formulation might use a 70:30 or 80:20 ratio.
-
-
Trustworthiness Check: A self-validating system is one that remains clear and free of precipitate after sitting at the intended experimental temperature for an extended period (e.g., 24 hours) and upon temperature cycling (if relevant to the application).
Protocol 2: Preparation of an Oil-in-Water (O/W) Microemulsion
This protocol provides a general workflow for developing a microemulsion to stably disperse this compound in an aqueous medium.
-
Objective: To create a thermodynamically stable, clear aqueous formulation of this compound.
-
Materials: this compound, a suitable oil (e.g., ethyl oleate, tributyrin), a non-ionic surfactant (e.g., Tween® 80), a co-surfactant (e.g., ethanol or propylene glycol), aqueous buffer or deionized water.
-
Methodology:
-
Component Selection & Oil Phase Preparation: The first step is to select a suitable, water-immiscible oil that readily dissolves this compound. [13]Prepare a solution of this compound in this oil at the desired concentration.
-
Surfactant/Co-surfactant (S/CoS) Mixture: Prepare various mass ratios of your surfactant and co-surfactant (e.g., 1:1, 2:1, 3:1). The co-surfactant helps to lower interfacial tension and increase the flexibility of the surfactant film, promoting microemulsion formation. [14] 3. Constructing a Pseudo-Ternary Phase Diagram: This is a critical step for optimizing the formulation. For each S/CoS ratio, you will prepare a series of vials with varying ratios of the oil phase to the S/CoS mixture (from 9:1 to 1:9).
-
Titration with Aqueous Phase: Each of these vials is then slowly titrated with the aqueous phase while vortexing or stirring. Note the point at which the mixture turns from turbid to a clear, transparent liquid.
-
Mapping the Microemulsion Region: By plotting these points on a ternary phase diagram, you can identify the composition range that results in a stable microemulsion. [14]This allows you to select an optimal formulation with the desired component concentrations.
-
-
Trustworthiness Check: A stable microemulsion will remain clear indefinitely at a constant temperature and will not phase-separate. Its stability can be further validated by particle size analysis (e.g., Dynamic Light Scattering), which should show droplet sizes typically in the range of 10-200 nm. [13]
References
- Lo, Y.; et al. (n.d.). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. National Institutes of Health (NIH). [Link]
- Wolf, P. (1979). Method for preparing microemulsions.
- PubChem. (n.d.). This compound. [Link]
- Gao, Y.; et al. (2018).
- ResearchGate. (n.d.). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. [Link]
- Zhu, B.; et al. (2018). Preparation and Characterization of Microemulsions Based on Antarctic Krill Oil. MDPI. [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Okchem. (2025). Why this compound is Key for Your Next Synthesis Project. [Link]
- PubChem. (n.d.). 1-Bromohexadecane. [Link]
- Solubility of Things. (n.d.). 1-Bromohexadecane. [Link]
- LibreTexts. (n.d.). 2.5 Solubility of Alkanes. [Link]
- Intersurfchem Solutions. (n.d.). 1-Bromohexadecane. [Link]
- LibreTexts. (n.d.). The Solution Process. [Link]
- Fisher Scientific. (n.d.).
- Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?. [Link]
- Okchem. (n.d.).
- Solubility of Things. (n.d.). 1-Bromodecane. [Link]
- LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. [Link]
- Quora. (2018). Why can't alkanes dissolve in water, but is soluble in an organic solvent?. [Link]
- LibreTexts. (2023). Physical Properties of Alkanes. [Link]
- Western Oregon University. (n.d.).
- Chemistry World. (2022).
- Google Patents. (n.d.).
- National Institutes of Health (NIH). (2020). Hexahydrofarnesyl as an original bio-sourced alkyl chain for the preparation of glycosides surfactants with enhanced physicochemical properties. [Link]
- Lankem. (n.d.). Nonionic Surfactants. [Link]
- MDPI. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Solution Process [chem.fsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 9. 1-Bromohexadecane – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Strategies for the Removal of Unreacted Bromine from Bromination Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted bromine from bromination reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your workup procedures with confidence.
The Challenge of Residual Bromine
Bromination is a fundamental transformation in organic synthesis; however, the presence of unreacted bromine post-reaction can complicate downstream processing and compromise the purity of your final product. Bromine's corrosive and toxic nature necessitates its complete removal.[1][2][3] This guide provides a comprehensive overview of common quenching and removal techniques, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess bromine?
A1: The most prevalent and effective methods involve chemical quenching, where unreacted bromine (Br₂) is converted into non-volatile, water-soluble bromide salts (Br⁻) that can be easily removed during an aqueous workup.[4] The most common quenching agents are mild reducing agents, including:
-
Sodium Thiosulfate (Na₂S₂O₃): Highly effective and widely used.[5][6]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives, especially in acidic conditions.[5][7][8]
-
Sodium Sulfite (Na₂SO₃): Another reliable option that avoids some of the side reactions seen with sodium thiosulfate.[5][9]
Physical methods like rotary evaporation can also be used, but are generally less common for bromine removal due to its volatility and reactivity.[10][11][12]
Q2: How do I select the appropriate quenching agent for my reaction?
A2: The choice of quenching agent is critical and depends on several factors. The following decision tree illustrates a logical approach to selecting the best agent for your specific needs.
Caption: Decision tree for selecting a suitable bromine quenching agent.
Q3: What are the crucial safety precautions when handling bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance that can cause severe burns to the skin and damage to the respiratory tract.[1][2][3] Always adhere to the following safety protocols:
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][14][15][16]
-
Have a quenching solution readily available: A container of 10% sodium thiosulfate solution should be kept in the fume hood as a precautionary measure for spills.[5][14][17]
Q4: Can I use rotary evaporation to remove bromine?
A4: While technically possible due to bromine's boiling point of 58.8°C, removing bromine via rotary evaporation is generally not recommended as a primary method for several reasons. The volatile bromine can contaminate the rotary evaporator, vacuum pump, and potentially be released into the laboratory environment if not properly trapped. Chemical quenching is a more controlled and safer method for removing bulk amounts of unreacted bromine. Rotary evaporation is more suitable for removing the reaction solvent after the bromine has been quenched and removed through an aqueous workup.[11][12][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent red-brown color after adding quencher. | 1. Insufficient quenching agent. 2. Poor mixing of the biphasic system. 3. Degraded quenching solution. | 1. Add more quenching solution portion-wise until the color disappears.[19] 2. Increase the stirring rate to ensure good contact between the organic and aqueous layers.[19] 3. Prepare a fresh solution of the quenching agent.[19] |
| Formation of a fine white or yellow precipitate. | Under acidic conditions, sodium thiosulfate can decompose to form elemental sulfur.[19][20] | 1. Adjust the pH of the reaction mixture to neutral or slightly basic with sodium bicarbonate before or during the quench.[4] 2. Use an alternative quencher like sodium bisulfite or sodium sulfite, which are more stable in acidic conditions.[4][5] 3. If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite.[19] |
| The quenching reaction is violently exothermic. | 1. The quenching solution is too concentrated. 2. The quenching agent is being added too quickly. 3. The reaction mixture is at an elevated temperature. | 1. Use a more dilute quenching solution (e.g., 5-10% w/v).[19] 2. Add the quenching agent slowly and dropwise.[19] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[19] |
| Formation of an emulsion during workup. | This can occur when the densities of the aqueous and organic layers are similar, or when surfactants are present. | 1. Add brine (saturated aqueous NaCl solution) to increase the ionic strength and density of the aqueous layer. 2. If the emulsion persists, filter the mixture through a pad of celite. 3. Allow the mixture to stand for an extended period without agitation. |
Detailed Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is the most common method for quenching unreacted bromine.
Mechanism: Sodium thiosulfate reduces elemental bromine to colorless bromide ions. 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[5]
-
Quenching Procedure: a. Cool the reaction mixture to 0-5°C in an ice bath.[19] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise to the reaction mixture.[19] c. Continue adding the quenching solution until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[5][21]
-
Aqueous Workup: a. Transfer the mixture to a separatory funnel. b. If the reaction was performed in a water-miscible solvent, dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water. c. Separate the aqueous and organic layers.[4][5] d. Wash the organic layer with water and then with brine.[4][5] e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5] f. Filter to remove the drying agent. g. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This method is a good alternative, especially if the reaction is conducted under acidic conditions where sodium thiosulfate might decompose.[4][5]
Mechanism: Sodium bisulfite also reduces elemental bromine to bromide ions.[7][22] NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to deionized water with stirring until no more dissolves.[4][5]
-
Quenching Procedure: a. Cool the reaction mixture to room temperature.[4][5] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the bromine color is discharged.[4][5]
-
Aqueous Workup: a. Separate the aqueous and organic layers.[4] b. Wash the organic layer with water and then with brine.[4] c. Dry the organic layer over a suitable drying agent and filter.[4] d. Remove the solvent under reduced pressure.[4]
The following diagram illustrates the general workflow for a typical bromination reaction workup.
Caption: General experimental workflow for quenching excess bromine.
References
- Bromine handling and safety | DOCX - Slideshare
- Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n) - Gauth
- Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem
- Technical Support Center: Handling and Quenching Reactions with Bromin
- How to remove bromine
- Workup: Bromine or Iodine - Department of Chemistry : University of Rochester
- [organic chem] Why is sodium bisulfite added in this reaction? : r/chemhelp - Reddit
- Bromine - Rutgers University
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Educ
- Sodium Bisulfite - Common Organic Chemistry
- Write a balanced equation for the reaction of sodium bisulfite with bromine. - Brainly
- Bromine | Chemical Emergencies - CDC
- Method to Remove Bromine - Christopher Bronner
- Safety D
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2)
- Chamberland SOP Working with Bromine
- Remove Sticky Reagents - University of Rochester
- Neutralizing bromine that's eaten through container? : r/chemistry - Reddit
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response
- LCSS: BROMINE - Princeton University
- How does sodium thiosulf
- Bromine Safety Data Sheet - Washington St
- Bromin
- Bisulfite - Wikipedia
- Chem 334: Electrophilic Bromin
- Organic Syntheses Procedure
- Method for purifying a bromine compound - Google P
- Bromin
- Sodium thiosulf
- 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts - Royal Society of Chemistry
- how to remove the Br
- How do you avoid sulfur production during a sodium thiosulf
- Workup for Polar and Water-Soluble Solvents - University of Rochester
- Technical Support Center: Removal of Unreacted Bromine
- quenching? organic lab - The Student Room
- Neutralization of Bromine - Beautiful Reaction - YouTube
- How to neutralize gaseous bromine?
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal
- Rotary evapor
- Bromination of Acetanilide | Journal of Chemical Education - ACS Public
- Synthesis of p-Bromo acetanilide
- Bromination of Acetanilide | PDF | Acid | Chemical Reactions - Scribd
- Rotary Evapor
- Rotary Evapor
- The “Golden Rule” for Solvent Removal - Sigma-Aldrich
Sources
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. LCSS: BROMINE [web.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Sodium Bisulfite [commonorganicchemistry.com]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. quora.com [quora.com]
- 11. torontech.com [torontech.com]
- 12. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. carlroth.com [carlroth.com]
- 16. tatachemicals.com [tatachemicals.com]
- 17. chamberlandresearch.com [chamberlandresearch.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Workup [chem.rochester.edu]
- 22. reddit.com [reddit.com]
Technical Support Center: Characterization of Impurities in Commercial 1,16-Dibromohexadecane
Welcome to the technical support center for the characterization of impurities in commercial 1,16-dibromohexadecane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional alkyl halide in their synthetic endeavors. The purity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in identifying and managing impurities effectively.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the analysis of this compound. The solutions provided are based on a systematic approach to problem-solving in analytical chemistry.
Q1: I see an unexpected peak with a mass-to-charge ratio (m/z) corresponding to a monobrominated species in my GC-MS analysis. What is it and how can I confirm its identity?
A1: An unexpected peak corresponding to a monobrominated species is likely 1-bromohexadecane. This impurity can arise from incomplete bromination of 1,16-hexadecanediol during synthesis or from certain degradation pathways.
Troubleshooting Steps:
-
Confirm the Molecular Ion: Verify the presence of the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) in the mass spectrum of the impurity peak. The molecular ion for 1-bromohexadecane (C16H33Br) would appear at m/z 304 and 306.[2]
-
Analyze Fragmentation Patterns: Compare the fragmentation pattern of the unknown peak with a reference spectrum of 1-bromohexadecane if available. Key fragments for long-chain alkyl bromides include the loss of Br (M-79/81) and successive losses of alkyl fragments.
-
Co-injection with a Standard: The most definitive way to confirm the identity of the peak is to perform a co-injection with an authentic standard of 1-bromohexadecane. If the impurity and the standard are the same compound, you will observe a single, sharp, co-eluting peak.
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient concentration, ¹H NMR spectroscopy can provide structural confirmation. The spectrum of 1-bromohexadecane would show a characteristic triplet at approximately 3.4 ppm corresponding to the two protons adjacent to the bromine atom.
Q2: My GC-MS chromatogram shows significant peak tailing for the main this compound peak. What could be causing this and how do I fix it?
A2: Peak tailing in the gas chromatography of this compound is often indicative of active sites within the GC system or suboptimal analytical conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Active Sites in the Inlet Liner | The glass inlet liner can have silanol groups that interact with the bromine atoms of the analyte, causing peak tailing. | Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to aid in volatilization, but ensure the wool is also deactivated.[3][4] |
| Column Contamination or Degradation | Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. The stationary phase can also degrade over time, especially if exposed to oxygen at high temperatures. | Trim the first 15-30 cm from the front of the column and re-install it. If tailing persists, the column may need to be replaced.[3] |
| Suboptimal Column Temperature | If the column temperature is too low, the high-boiling this compound may not be fully volatilized or may move too slowly through the column, leading to band broadening and tailing. | Increase the initial oven temperature or the temperature ramp rate. Ensure the final temperature is appropriate for eluting a high-boiling compound (boiling point ~397.8°C).[1] |
| Improper Column Installation | Dead volume in the injector or detector connections can cause peak distortion. | Re-install the column, ensuring a proper cut on the column ends and correct insertion depth into the injector and detector.[3] |
Q3: I am trying to develop an HPLC method to assess the purity of this compound, but I'm having trouble getting good separation from non-polar impurities.
A3: Due to its long alkyl chain, this compound is a very non-polar compound. Separating it from other non-polar impurities, such as residual starting materials or side-products, requires a highly retentive stationary phase and an optimized mobile phase.
HPLC Method Development Strategy:
-
Column Selection: A C18 or C30 reversed-phase column is a good starting point. The longer alkyl chains on these stationary phases will provide the necessary hydrophobicity to retain and separate non-polar analytes.
-
Mobile Phase:
-
Start with a high percentage of a strong organic solvent like acetonitrile or methanol, with a small amount of water.
-
For very non-polar compounds, a non-aqueous reversed-phase (NARP) approach using a mobile phase of acetonitrile and methanol or other organic solvent mixtures may be necessary.
-
Isocratic elution is often sufficient for purity analysis, but a shallow gradient may be required to resolve closely eluting impurities.
-
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce analysis time by lowering the mobile phase viscosity and increasing analyte diffusivity.
-
Detector: A UV detector at a low wavelength (e.g., 200-210 nm) can be used, although the chromophore is weak. A more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for detecting all non-volatile components.
Frequently Asked Questions (FAQs)
What are the most common impurities in commercial this compound?
The impurities in commercial this compound can be broadly categorized as synthesis-related and degradation products.
| Impurity | Likely Origin | Key Analytical Signature (GC-MS) |
| 1,16-Hexadecanediol | Unreacted starting material | Molecular ion at m/z 258. |
| 16-Bromo-1-hexadecanol | Incomplete bromination of the diol | Molecular ion with a bromine isotopic pattern at m/z 320/322. |
| 1-Bromohexadecane | Incomplete second bromination or side reaction | Molecular ion with a bromine isotopic pattern at m/z 304/306. |
| Hexadecene Isomers | Elimination of HBr during synthesis or storage | Molecular ion at m/z 224. |
| Oligomeric Species | Intermolecular reactions during synthesis | Higher molecular weight species, may not elute from GC. |
How should I store this compound to minimize degradation?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Cool and Dry: Store in a tightly sealed container in a cool, dry place. Long-chain alkyl halides can be susceptible to hydrolysis to the corresponding alcohols in the presence of moisture.
-
Protection from Light: While not highly photosensitive, it is good practice to store the compound in an amber vial or in the dark to prevent any potential light-induced degradation.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Avoid Strong Bases and Oxidizers: Store away from strong bases, which can promote elimination reactions, and strong oxidizing agents.[5]
What does a "clean" ¹H NMR spectrum of this compound look like?
A high-purity sample of this compound in a deuterated solvent like CDCl₃ will exhibit a simple ¹H NMR spectrum:
-
~3.41 ppm (triplet, 4H): These are the four protons on the carbons directly attached to the bromine atoms (-CH₂-Br). The signal is a triplet due to coupling with the adjacent methylene group.
-
~1.85 ppm (multiplet, 4H): These are the four protons on the carbons beta to the bromine atoms (-CH₂-CH₂-Br).
-
~1.26 ppm (broad singlet, 24H): This large signal represents the remaining 12 methylene groups in the center of the alkyl chain.
The presence of other signals may indicate impurities. For example, a signal around 3.64 ppm could suggest the presence of the corresponding diol.[6]
Visualizing the Workflow
General Workflow for Impurity Identification
Caption: A decision tree for troubleshooting peak tailing in GC-MS analysis.
References
- Understanding the Purity and Specifications of this compound. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.).
- This compound | C16H32Br2 | CID 521177 - PubChem. (n.d.).
- 16-Bromo-1-hexadecanol - ChemBK. (2024, April 10).
- How to Troubleshoot and Improve your GC/MS - Separation Science. (n.d.).
- GC FAQTroubleshooting Highlights. (n.d.).
- Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. (n.d.).
- How to Troubleshoot and Improve your GC/MS - YouTube. (2022, April 10).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review - PubMed. (2005, September).
- Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: A review - ResearchGate. (2025, August 5).
- Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology - ACS Publications. (n.d.).
- NMR impurities after chromatography : r/Chempros - Reddit. (2023, May 9).
- Synthesis of long-chain alkyl and alkenyl bromides - PubMed. (n.d.).
- 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem - NIH. (n.d.).
- Synthesis of long-chain alkyl and alkenyl bromides - ResearchGate. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
Sources
Technical Support Center: Optimizing Crosslinking Reactions with 1,16-Dibromohexadecane
Welcome to the technical support center for 1,16-dibromohexadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during crosslinking experiments with this long-chain alkyl dihalide. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.
Introduction to this compound in Crosslinking
This compound is a bifunctional crosslinking agent characterized by a 16-carbon aliphatic chain with a bromine atom at each end.[1][2] This structure allows it to form stable covalent bonds with nucleophilic functional groups on two different molecules or within the same molecule, leading to the formation of a three-dimensional network.[3] It is commonly employed in the synthesis of polymers, hydrogels, and nanoparticles for applications in drug delivery and gene therapy, where it can enhance mechanical stability and control release kinetics.[4]
The primary reaction mechanism for crosslinking with this compound is typically a bimolecular nucleophilic substitution (SN2) reaction, such as the Williamson ether synthesis when reacting with alcohols, or reactions with amines to form alkylated amines.[5][6][7] Understanding the principles of these reactions is crucial for troubleshooting and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used for crosslinking with this compound?
A1: The most common nucleophiles are primary and secondary amines, alcohols (alkoxides), and thiols. The choice of nucleophile will depend on the specific polymer or molecule you are trying to crosslink. Amine and alcohol functionalities are frequently targeted in biomedical applications.[4][8]
Q2: How do I dissolve this compound for my reaction?
A2: Due to its long, nonpolar hydrocarbon chain, this compound has low solubility in water.[1] It is miscible with many common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and chloroform.[1][6] For reactions involving aqueous phases, the use of a phase-transfer catalyst can be highly effective in improving solubility and reaction rates.[5][9][10]
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] It is stable under recommended storage conditions.[11][12]
Q4: What is a typical molar ratio of this compound to my polymer/molecule?
A4: The optimal molar ratio is highly dependent on the desired degree of crosslinking and the concentration of reactive functional groups on your substrate. It is recommended to perform a series of optimization experiments with varying molar ratios (e.g., 1:0.1, 1:0.25, 1:0.5 polymer to crosslinker) to determine the ideal conditions for your specific application.[4]
Troubleshooting Guide
Problem 1: Low or No Crosslinking Efficiency
Low yield is a common issue in crosslinking reactions. The following sections detail potential causes and solutions.
Potential Cause 1.1: Poor Solubility of Reactants
-
Explanation: As mentioned, this compound is hydrophobic. If your polymer or substrate is water-soluble, the two reactants may not be in the same phase, leading to a very slow or non-existent reaction.
-
Solution:
-
Solvent System Optimization: If possible, use a co-solvent system where both reactants have reasonable solubility. Polar aprotic solvents like DMF or DMSO are often good choices for Williamson ether synthesis type reactions.[5][6]
-
Phase-Transfer Catalysis (PTC): For two-phase systems (e.g., organic-aqueous), a phase-transfer catalyst such as tetrabutylammonium bromide or 18-crown-6 can be used. The catalyst transports the nucleophilic anion from the aqueous phase to the organic phase where the crosslinker resides, facilitating the reaction.[5][9][10]
-
Potential Cause 1.2: Inadequate Reaction Conditions
-
Explanation: SN2 reactions are sensitive to temperature, time, and the strength of the base used (if applicable).
-
Solution:
-
Temperature: A typical Williamson ether synthesis is conducted at 50 to 100 °C.[5] If the reaction is sluggish at a lower temperature, gradually increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions at very high temperatures.[13]
-
Reaction Time: These reactions can take from 1 to 24 hours to reach completion.[4][5] Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, NMR, GPC) to determine the optimal reaction time.
-
Base Strength: For reactions involving alcohols, a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is often required to deprotonate the alcohol and form the more nucleophilic alkoxide.[6][7] The choice of base can significantly impact the reaction's success.
-
Potential Cause 1.3: Inactive Crosslinker
-
Explanation: While this compound is generally stable, improper storage or handling could lead to degradation.
-
Solution:
-
Verify Purity: Before use, verify the purity of the crosslinker using techniques like NMR or GC-MS.
-
Fresh Reagent: If there is any doubt about the quality of the crosslinker, it is best to use a fresh, unopened bottle.
-
Problem 2: Product Aggregation and Precipitation
Potential Cause 2.1: Over-crosslinking
-
Explanation: An excessively high degree of crosslinking can lead to a tightly packed, insoluble network that precipitates out of the solution.
-
Solution:
-
Reduce Crosslinker Concentration: Decrease the molar ratio of this compound to your substrate.
-
Control Reaction Time: Shorten the reaction time to limit the extent of crosslinking.
-
Lower Reactant Concentration: Performing the reaction at a lower overall concentration can reduce the likelihood of intermolecular crosslinking leading to aggregation.
-
Potential Cause 2.2: Poor Solubility of the Crosslinked Product
-
Explanation: The resulting crosslinked product may have different solubility properties than the starting materials.
-
Solution:
-
Solvent Screening: If the product precipitates, try performing the reaction in a solvent that is known to be a good solvent for the final crosslinked material.
-
Temperature Control: In some cases, maintaining a higher reaction temperature can keep the product in solution.
-
Problem 3: Difficulty in Product Purification
Potential Cause 3.1: Unreacted this compound
-
Explanation: Due to its low volatility and hydrophobicity, removing unreacted this compound can be challenging.
-
Solution:
-
Precipitation and Washing: Precipitate the crosslinked product by adding the reaction mixture to a non-solvent. The unreacted crosslinker will likely remain in the solution. Wash the precipitate multiple times with a solvent that dissolves the crosslinker but not your product (e.g., ethanol).[4]
-
Dialysis: For macromolecular products, dialysis against a suitable solvent can effectively remove small molecules like the unreacted crosslinker.[4]
-
Size Exclusion Chromatography (SEC): This technique can separate the larger crosslinked product from the smaller unreacted crosslinker.
-
Potential Cause 3.2: Presence of Side Products
-
Explanation: Side reactions, such as elimination reactions or intramolecular crosslinking (cyclization), can lead to a mixture of products.
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired substitution reaction over elimination.
-
Chromatographic Purification: Techniques like column chromatography may be necessary to separate the desired crosslinked product from side products.
-
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Crosslinking
| Parameter | Recommended Range | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Good solubility for both polar and nonpolar reactants.[5][6] |
| Temperature | 50 - 100 °C | Balances reaction rate and potential for side reactions.[5] |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations and temperature.[4][5] |
| Base (for alcohols) | NaH, KOH, K₂CO₃ | Strong bases are needed to form the alkoxide nucleophile.[6] |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide, 18-crown-6 | For reactions in two-phase systems.[5] |
Protocol 1: General Procedure for Crosslinking a Polymer with this compound
-
Dissolution: Dissolve the polymer in an appropriate solvent (e.g., DMSO) in a round-bottom flask.[4]
-
Crosslinker Addition: In a separate vial, dissolve this compound in the same solvent and add it dropwise to the stirring polymer solution.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and allow it to react for the predetermined time (e.g., 24 hours) under constant stirring.[4]
-
Purification:
-
Precipitation: Add the reaction mixture to a vigorously stirring non-solvent (e.g., ethanol) to precipitate the crosslinked polymer.[4]
-
Washing: Collect the precipitate by centrifugation and wash it multiple times with the non-solvent to remove unreacted crosslinker and other impurities.[4]
-
Drying: Dry the purified product under vacuum.
-
Visualizing the Process
Diagram 1: SN2 Crosslinking Mechanism
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Decisive Chain: A Comparative Guide to 1,16-Dibromohexadecane Versus Shorter Long-Chain Dibromoalkanes in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate bifunctional linkers is a critical decision that profoundly impacts the outcome of a synthetic strategy. Among these, α,ω-dibromoalkanes serve as versatile building blocks for constructing complex molecular architectures, from macrocycles to polymers. This guide provides an in-depth technical comparison of 1,16-dibromohexadecane against its shorter-chain counterparts, such as 1,12-dibromododecane and 1,10-dibromodecane. We will explore how the seemingly subtle difference in alkyl chain length dictates reactivity, influences reaction yields, and ultimately determines the optimal choice for specific synthetic applications.
The Impact of Alkyl Chain Length on Reactivity: A Mechanistic Perspective
The utility of α,ω-dibromoalkanes in synthesis is primarily centered around nucleophilic substitution reactions, where the bromine atoms act as excellent leaving groups. The length of the intervening alkyl chain, however, is not a passive spectator in these transformations. It exerts a significant influence on the kinetics of these reactions, which are predominantly of the SN2 (bimolecular nucleophilic substitution) type.
In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine from the backside. As the length of the alkyl chain increases, so does its conformational flexibility and steric profile. This increased bulk can hinder the approach of the nucleophile, leading to a decrease in reaction rate. While this effect is more pronounced with branched alkanes, even in linear α,ω-dibromoalkanes, a longer chain can result in a more "cluttered" reaction environment, slowing down the substitution process.
Comparative Performance in Key Synthetic Applications
The choice between this compound and its shorter analogs often depends on the desired final product. Below, we compare their performance in three common applications: Williamson Ether Synthesis, Grignard Reagent Formation, and Polymerization.
Williamson Ether Synthesis: Crafting Ethers and Macrocycles
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1] When using a diol and a dibromoalkane, this reaction can be employed to synthesize both linear di-ethers and macrocyclic ethers.
Comparative Insights:
-
Intramolecular vs. Intermolecular Reactions: The longer chain of this compound can be advantageous for intramolecular cyclization to form large macrocycles, as the extended length helps to overcome ring strain. However, for intermolecular reactions to form linear polymers or di-ethers, the increased chain length may lead to slightly lower reaction rates compared to 1,10-dibromodecane or 1,12-dibromododecane.
-
Yields: In macrocyclization reactions, the yield of the desired cyclic product is often a delicate balance. While a longer chain can favor cyclization, it can also increase the likelihood of competing intermolecular polymerization. High-dilution conditions are crucial to favor the intramolecular pathway. For intermolecular di-ether formation, shorter-chain dibromoalkanes may offer slightly higher yields due to faster reaction kinetics.
Data Presentation: Expected Yields in Williamson Ether Synthesis
| Dibromoalkane | Application | Typical Yield Range | Key Considerations |
| 1,10-Dibromodecane | Intermolecular Di-ether Synthesis | 75-90% | Faster reaction rates. |
| Intramolecular Macrocyclization | Moderate | Ring strain can be a factor. | |
| 1,12-Dibromododecane | Intermolecular Di-ether Synthesis | 70-85% | Good balance of reactivity and chain length. |
| Intramolecular Macrocyclization | Good | Often a good compromise for medium-sized rings. | |
| This compound | Intermolecular Di-ether Synthesis | 65-80% | Slower reaction rates may require longer reaction times or higher temperatures. |
| Intramolecular Macrocyclization | Excellent (under high dilution) | Reduced ring strain for large macrocycles. |
Experimental Protocol: Synthesis of a Bis-Phenolic Ether
This protocol provides a general procedure for the synthesis of a di-ether from a bisphenol and a long-chain dibromoalkane.
-
Reagent Preparation: In a round-bottom flask, dissolve the bisphenol (1.0 eq.) and a suitable base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Dibromoalkane: To the stirred solution, add the α,ω-dibromoalkane (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Grignard Reagent Formation and Subsequent Reactions
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[2] The formation of a di-Grignard reagent from an α,ω-dibromoalkane can be challenging due to the potential for intramolecular Wurtz-type coupling.
Comparative Insights:
-
Formation of Di-Grignard Reagents: The formation of a di-Grignard reagent from this compound is more feasible than with shorter-chain analogs. The increased distance between the two reactive centers in the C16 chain reduces the likelihood of intramolecular cyclization, which can be a significant side reaction with shorter chains.
-
Reactivity: The reactivity of the resulting Grignard reagent is not significantly impacted by the chain length. However, the solubility of the Grignard reagent can be affected, with longer chains imparting greater solubility in non-polar solvents.
Experimental Protocol: Formation of a Di-Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (2.2 eq.) in the flask and activate with a small crystal of iodine under a gentle stream of nitrogen.
-
Initiation: Add a small amount of a solution of the α,ω-dibromoalkane (1.0 eq.) in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Addition: Add the remaining dibromoalkane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting solution should be used immediately in subsequent reactions.
Logical Relationship in Grignard Reagent Formation
Caption: Factors in Di-Grignard Reagent Formation.
Polymerization Reactions
Long-chain dibromoalkanes are key monomers in the synthesis of various polymers, including polyesters and polysulfides, through polycondensation reactions.
Comparative Insights:
-
Polymer Properties: The length of the dibromoalkane directly influences the properties of the resulting polymer. This compound will produce polymers with a longer, more flexible repeating unit compared to those made with 1,10-dibromodecane. This can affect the polymer's melting point, glass transition temperature, and crystallinity.
-
Kinetics of Polycondensation: The polycondensation reaction rate can be influenced by the chain length of the dibromoalkane, with longer chains potentially leading to slower polymerization kinetics.[3]
Data Presentation: Influence of Dibromoalkane Length on Polymer Properties
| Dibromoalkane Used | Resulting Polymer | Expected Change in Properties (vs. C10) |
| 1,10-Dibromodecane | e.g., Poly(decamethylene terephthalate) | Baseline |
| 1,12-Dibromododecane | e.g., Poly(dodecamethylene terephthalate) | Lower melting point, increased flexibility. |
| This compound | e.g., Poly(hexamethylene terephthalate) | Significantly lower melting point, greater flexibility and solubility. |
Experimental Protocol: Synthesis of a Polysulfide
-
Reactant Preparation: In a flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in water.
-
Phase Transfer Catalyst: Add a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Addition of Dibromoalkane: Add the α,ω-dibromoalkane (1.0 eq.) to the aqueous solution.
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring. The polymerization will occur at the interface.
-
Isolation: After several hours, the polymer will precipitate. Isolate the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
Conclusion: Selecting the Optimal Chain Length
The choice between this compound and its shorter long-chain dibromoalkane counterparts is a strategic decision that should be guided by the specific goals of the synthesis.
-
For the synthesis of large macrocycles , this compound is often the superior choice due to its ability to span greater distances and minimize ring strain.
-
For the formation of di-Grignard reagents , the longer C16 chain of this compound can suppress unwanted intramolecular side reactions.
-
For linear polymerization or the synthesis of simple di-ethers , shorter-chain dibromoalkanes like 1,10-dibromodecane or 1,12-dibromododecane may offer the advantage of faster reaction kinetics and potentially higher yields in a shorter timeframe.
Ultimately, a thorough understanding of the reaction mechanism and the desired properties of the final product will enable the researcher to make an informed decision and optimize their synthetic strategy for success.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Pellissier, H. The Williamson ether synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 329–347.
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322–1324.
- Rakita, P. E.; Silverman, G. S. Grignard reagents. In Handbook of Grignard Reagents; Silverman, G. S., Rakita, P. E., Eds.; Marcel Dekker: New York, 1996; pp 1-14.
- Carothers, W. H. An introduction to the general theory of condensation polymers. J. Am. Chem. Soc.1929, 51 (8), 2548–2559.
- Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2004.
- Puig, J., et al. (2018). Synthesis and properties of poly(hexamethylene terephthalate)/multiwall carbon nanotubes nanocomposites. UPCommons. [Link]
Sources
Comparative Analysis of 1,16-Dibromohexadecane and PEG Linkers in PROTAC Drug Development
A Senior Application Scientist's Guide to Linker Selection and Optimization
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy and selectivity.
This guide provides a comparative study of two commonly employed linker classes: long-chain alkyl linkers, exemplified by the use of 1,16-dibromohexadecane as a synthetic precursor, and polyethylene glycol (PEG) linkers. We will delve into their distinct characteristics, supported by experimental data, and provide practical protocols for their incorporation and evaluation.
The Dichotomy of PROTAC Linkers: Hydrophobicity vs. Hydrophilicity
The linker's primary role is to span the distance between the target protein and the E3 ligase, enabling the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). However, its chemical nature imparts properties that extend far beyond a simple spatial connection.
-
Alkyl Chains (e.g., C16 from this compound): These linkers are characterized by their hydrophobicity and relative rigidity. While their straightforward synthesis is appealing, long alkyl chains can negatively impact aqueous solubility, potentially leading to compound aggregation and complicating in-vitro assays. Furthermore, high lipophilicity can increase cell membrane permeability but may also lead to off-target effects and poor pharmacokinetic profiles.
-
PEG Linkers: In contrast, PEG linkers are hydrophilic and flexible. They are known to enhance the solubility of PROTACs, which is a significant advantage when dealing with lipophilic warheads and ligands. Their flexibility can allow for more optimal positioning of the target and E3 ligase, potentially leading to more efficient ternary complex formation. However, the increased polarity can sometimes reduce passive cell permeability.
The following diagram illustrates the conceptual difference in how these linkers might influence the ternary complex formation.
Caption: Structural impact of alkyl vs. PEG linkers on ternary complex formation.
Head-to-Head Comparison: Physicochemical and Biological Performance
The choice between an alkyl and a PEG linker is not trivial and involves a trade-off between several key parameters. The table below summarizes these differences, drawing upon established principles in medicinal chemistry and PROTAC design.
| Feature | This compound (C16 Alkyl Linker) | PEG Linker (e.g., PEG4) | Rationale & Implications |
| Solubility | Generally low | High | PEG linkers contain ether oxygens that act as hydrogen bond acceptors, improving aqueous solubility. Poor solubility of alkyl-linked PROTACs can lead to the "hook effect" at lower concentrations. |
| Permeability | High (potentially excessive) | Moderate to High | The lipophilicity of alkyl chains drives passive diffusion across cell membranes. PEG linkers can also exhibit good permeability due to their ability to form intramolecular hydrogen bonds, masking polar groups. |
| Flexibility | Relatively Rigid | Highly Flexible | The conformational freedom of PEG linkers may allow for more favorable protein-protein interactions within the ternary complex, potentially increasing degradation efficiency. |
| Metabolic Stability | Generally High | Can be susceptible to oxidation | The C-O bonds in PEG linkers can be sites of metabolic activity, although this is not always a liability. Alkyl chains are generally more metabolically robust. |
| Synthesis | Straightforward SN2 reactions | Requires activation (e.g., tosylation, mesylation) | This compound offers two reactive handles for direct conjugation, simplifying the synthetic route. |
| Ternary Complex | May enforce a less optimal geometry | Flexibility can accommodate various protein orientations | The optimal linker length and geometry are highly dependent on the specific target and E3 ligase pair. |
| Dmax & DC50 | Variable; can be potent but prone to hook effect | Often potent with a reduced hook effect | Improved solubility of PEG-linked PROTACs can lead to higher maximal degradation (Dmax) and potent half-maximal degradation concentrations (DC50). |
Experimental Protocols: Synthesis and Evaluation
To provide a practical context, we outline a generalized workflow for the synthesis and evaluation of PROTACs with these two linker types.
A Senior Application Scientist's Guide to Crosslinking Chemistry: Evaluating Alternatives to 1,16-Dibromohexadecane
Introduction: The Role and Limitations of a Long-Chain Workhorse
In the landscape of bioconjugation and material science, the covalent linkage of molecules is a foundational technique. For years, long-chain homobifunctional crosslinkers like 1,16-dibromohexadecane have served as valuable tools for spanning significant distances between reactive moieties within or between molecules. This simple, 16-carbon alkyl dihalide has been employed to probe protein structures, form polymer networks, and create stable conjugates. Its mechanism relies on the straightforward nucleophilic substitution (SN2) reaction, where terminal bromine atoms are displaced by nucleophiles such as primary amines or thiols.
However, the very properties that define this compound also impose significant limitations. Its pronounced hydrophobicity necessitates the use of organic co-solvents, which can be detrimental to protein structure and are often incompatible with in-vivo or cell-based applications.[1] Furthermore, the reactivity of bromoalkanes is modest compared to more modern crosslinking chemistries, often requiring harsher conditions or longer reaction times.
For today's researchers, who demand greater control, efficiency, and biocompatibility, a vast and versatile toolkit of alternative crosslinking agents has been developed. This guide provides an in-depth comparison of these alternatives, structured to empower scientists and drug development professionals to make informed decisions. We will move beyond simple catalog listings to explore the causality behind experimental choices, supported by comparative data and detailed protocols.
Guiding Principles for Selecting a Crosslinking Agent
The "best" crosslinker is entirely dependent on the experimental context. The choice is a multi-parameter optimization problem. Before delving into specific reagents, a researcher must consider several key factors. This decision-making process is critical for experimental success.
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A decision tree for selecting an appropriate crosslinking agent.
Comparative Analysis of Crosslinking Agents
We will compare this compound to a representative panel of modern crosslinkers, categorized by their reactivity and key features.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS³ (Bis(sulfosuccinimidyl) suberate) | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-SMCC |
| Type | Homobifunctional | Homobifunctional | Homobifunctional | Homobifunctional | Heterobifunctional |
| Reactive Group(s) | Bromoalkane | N-Hydroxysuccinimide (NHS) Ester | Sulfo-NHS Ester | Sulfo-NHS Ester | Sulfo-NHS Ester & Maleimide |
| Target Moiety | Primary Amines, Thiols | Primary Amines | Primary Amines | Primary Amines | Primary Amines & Sulfhydryls |
| Spacer Arm (Å) | ~20.8 Å | 11.4 Å[2] | 11.4 Å | 12.0 Å | 8.3 Å[3] |
| Solubility | Insoluble in water | Water-insoluble (soluble in DMSO/DMF)[2] | Water-soluble[4] | Water-soluble[5] | Water-soluble[3] |
| Cell Membrane Permeable? | Yes | Yes[6] | No[7] | No[8] | No |
| Cleavable? | No | No | No | Yes (Disulfide bond)[8] | No |
| Resulting Bond | Alkylamine / Thioether | Stable Amide | Stable Amide | Amide & Disulfide | Amide & Thioether |
| Optimal pH | Variable (base-catalyzed) | 7.0 - 9.0[2] | 7.0 - 9.0 | 7.0 - 9.0[8] | NHS: 7.2-8.5; Maleimide: 6.5-7.5[9] |
I. Homobifunctional N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most popular amine-reactive crosslinkers due to their high reactivity and the formation of stable, irreversible amide bonds.[10] The reaction proceeds efficiently at physiological to slightly alkaline pH.[10]
Mechanism of Action: NHS Ester Reactivity
The core of this chemistry is the reaction between the electrophilic carbonyl carbon of the NHS ester and the nucleophilic primary amine (e.g., the ε-amine of a lysine residue or a polypeptide N-terminus). This nucleophilic acyl substitution forms a highly stable amide bond and releases N-hydroxysuccinimide as a byproduct.[10] A critical consideration is the competition between the aminolysis (desired reaction) and hydrolysis of the NHS ester. The rate of hydrolysis increases significantly at higher pH, which can reduce crosslinking efficiency, especially in dilute protein solutions.[11]
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} Caption: Reaction mechanism of an NHS ester with a primary amine.
A. Disuccinimidyl Suberate (DSS): The Hydrophobic Standard
DSS is the water-insoluble counterpart to this compound, offering much higher reactivity. Its hydrophobicity makes it membrane-permeable, rendering it an excellent choice for intracellular crosslinking.[6]
B. Bis(sulfosuccinimidyl) suberate (BS³): The Water-Soluble Alternative
The addition of sulfonate groups to the NHS rings makes BS³ water-soluble and membrane-impermeable.[7] This is a critical feature for applications targeting cell-surface proteins, as it confines the crosslinking reaction to the exterior of the cell, preventing unwanted reactions with the intracellular milieu.[7]
Experimental Data: Comparative Crosslinking Efficiency
The efficiency of crosslinking can be readily visualized by SDS-PAGE. As proteins become crosslinked into dimers, trimers, and larger oligomers, their migration through the gel is retarded, resulting in the appearance of higher molecular weight bands. Representative data shows a comparison of crosslinking Bovine Serum Albumin (BSA) with DSS and BS³.
Table 2: Representative SDS-PAGE Analysis of BSA Crosslinking
| Molar Excess of Crosslinker | DSS (Hydrophobic) | BS³ (Water-Soluble) |
| 0x (Control) | Single band at ~66 kDa | Single band at ~66 kDa |
| 20x | Faint higher MW bands appear | Faint higher MW bands appear |
| 100x | Prominent dimer, trimer bands | Prominent dimer, trimer bands |
| 500x | Significant high MW smearing | Significant high MW smearing |
This table is an illustrative summary based on typical experimental outcomes as described in the literature.[4][12]
Interpretation: Both DSS and BS³ effectively crosslink BSA in a concentration-dependent manner. The choice between them is not based on efficiency in a simple buffer system, but on the experimental requirements of solubility and membrane permeability. For a soluble protein like BSA, both perform well. However, for a cell-based assay, the results would diverge dramatically based on the target's location.
II. Cleavable Crosslinkers: Designing for Downstream Analysis
For applications like mass spectrometry (MS) where the identification of crosslinked peptides is the goal, cleavable linkers are indispensable.[13] They allow the two linked peptides to be separated after enrichment, simplifying the complex spectra generated by crosslinked species.[14]
DTSSP: A Thiol-Cleavable, Water-Soluble Option
DTSSP is structurally analogous to BS³ but incorporates a disulfide bond in its spacer arm.[8] This allows the crosslink to be cleaved using reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[8] This feature is invaluable for two-step analytical workflows, such as isolating a crosslinked complex, cleaving the linker, and then identifying the individual protein components by SDS-PAGE or MS.[7]
III. Heterobifunctional Crosslinkers: Precision and Control
Heterobifunctional reagents possess two different reactive groups, enabling controlled, sequential conjugations that minimize the formation of unwanted polymers or self-conjugates.[15] This is crucial for creating specific bioconjugates, such as antibody-drug conjugates (ADCs) or enzyme-labeled antibodies.
Sulfo-SMCC: Bridging Amines and Sulfhydryls
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a premier example, featuring a water-soluble Sulfo-NHS ester and a sulfhydryl-reactive maleimide group.[3]
-
Step 1 (Amine Reaction): The Sulfo-NHS ester reacts with a primary amine on the first protein (e.g., an antibody) in a pH 7.2-8.5 buffer. Excess crosslinker is then removed.
-
Step 2 (Sulfhydryl Reaction): The second protein, which must possess a free sulfhydryl group (from a cysteine residue), is added. The maleimide group reacts specifically with the sulfhydryl at a slightly lower pH of 6.5-7.5 to form a stable, irreversible thioether bond.[16]
This two-step process ensures that the first protein cannot react with itself and the second protein is only conjugated to the first, providing a high degree of precision.
dot graph TD { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for a two-step conjugation using Sulfo-SMCC.
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust protocols that include necessary controls. Below is a detailed, field-proven protocol for a typical protein-protein crosslinking experiment using a water-soluble NHS ester like BS³.
Protocol: In-Vitro Crosslinking of Two Proteins (Protein A & Protein B) with BS³
1. Reagent Preparation (Self-Validation Pillar: Purity & Concentration)
-
Protein Samples: Prepare Protein A and Protein B at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
Causality: Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the NHS ester, drastically reducing crosslinking efficiency. Dialysis against the correct buffer is a critical first step.
-
-
BS³ Stock Solution: Immediately before use, dissolve BS³ in the reaction buffer to a concentration of 25 mM.
-
Causality: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[11] Preparing the stock solution fresh and using it promptly is essential to ensure maximum reactivity. Do not store aqueous stock solutions.
-
2. Crosslinking Reaction (Self-Validation Pillar: Controls)
-
Reaction Setup: In separate microcentrifuge tubes, set up the following reactions:
-
Negative Control 1: Protein A + Protein B (no crosslinker)
-
Negative Control 2: Protein A + BS³ (no Protein B)
-
Negative Control 3: Protein B + BS³ (no Protein A)
-
Test Reaction: Protein A + Protein B + BS³
-
-
Initiation: Add the BS³ stock solution to the appropriate tubes to achieve a final 50-fold molar excess of crosslinker to the total protein. Mix gently.
-
Causality: A molar excess ensures the reaction proceeds efficiently. The optimal ratio may need to be determined empirically, starting with a range from 20- to 100-fold excess.[12]
-
-
Incubation: Incubate all tubes for 30 minutes at room temperature.
3. Reaction Quenching (Self-Validation Pillar: Defined Endpoint)
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to each tube to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Causality: The quenching buffer contains a high concentration of primary amines that react with and consume all excess, unreacted BS³, definitively stopping the crosslinking reaction. This prevents artifacts during sample workup.
-
4. Analysis (Self-Validation Pillar: Verification)
-
SDS-PAGE: Add SDS-PAGE loading buffer to an aliquot of each reaction, boil for 5 minutes, and analyze on a polyacrylamide gel.
-
Expected Results:
-
Controls 1, 2, 3: Should show bands corresponding only to the monomeric proteins.
-
Test Reaction: Should show bands for monomeric proteins, plus a new, higher molecular weight band corresponding to the crosslinked Protein A-Protein B complex. The intensity of this band indicates the efficiency of the crosslinking reaction.
-
Conclusion and Future Outlook
While this compound remains a viable option for specific applications requiring a long, hydrophobic spacer and where reaction conditions are less critical, the modern chemical biology landscape offers a superior and more versatile array of alternatives.
-
For high efficiency and stability , water-soluble (BS³) and insoluble (DSS) NHS esters provide robust amide bonds with well-characterized reactivity.
-
For downstream analysis by mass spectrometry , cleavable linkers like DTSSP are the authoritative choice, simplifying data analysis.
-
For precision bioconjugation , heterobifunctional reagents like Sulfo-SMCC offer unparalleled control, enabling the creation of defined molecular constructs.
The selection of a crosslinking agent is a critical experimental design choice that directly impacts the quality and interpretability of the results. By understanding the underlying chemical principles—reactivity, solubility, cleavability, and spacer arm length—researchers can move beyond legacy reagents and select the optimal tool to answer their specific scientific questions with greater precision and confidence.
References
- MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking?. [Link]
- ResearchG
- Bio-Synthesis Inc. (2025).
- Ocean NanoTech, LLC. (2021).
- National Institutes of Health. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS. [Link]
- G-Biosciences. (2013). DSS, OneQuant™ DSS. [Link]
- ResearchGate. Structures and spacer lengths of selected MS-cleavable cross-linkers. [Link]
- National Institutes of Health.
- ResearchGate. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
- G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
- Dojindo Molecular Technologies. Cross-Linker DTSSP. [Link]
- ResearchGate.
- Springer Nature Experiments. (2021). Quantitative Cross-Linking of Proteins and Protein Complexes. [Link]
- Rappsilber Laboratory. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. [Link]
- National Institutes of Health. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. [Link]
- National Institutes of Health.
- National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
- PubMed. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. [Link]
- ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. [Link]
- ResearchGate.
Sources
- 1. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Dynamic Hydrogels: The Interplay of Cross-Linker Length, Valency, and Reaction Kinetics in Hydrazone-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alkyl Dihalide Efficacy in Cyclization Reactions
For researchers, scientists, and professionals in drug development, the synthesis of cyclic scaffolds is a cornerstone of molecular design. Intramolecular cyclization of alkyl dihalides with a suitable nucleophile is a fundamental and powerful strategy for constructing these ring systems. However, the efficiency of these reactions is exquisitely sensitive to the structure of the dihalide precursor. This guide provides an in-depth comparison of the efficacy of different alkyl dihalides in cyclization reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Decisive Factors: Chain Length and Halogen Identity
The success of an intramolecular cyclization of an alkyl dihalide hinges on a delicate balance of enthalpic and entropic factors. The two primary levers at the synthetic chemist's disposal are the length of the alkyl chain separating the two electrophilic carbons and the nature of the halogen leaving groups. These factors dictate the propensity of the molecule to adopt a conformation suitable for ring closure and the facility with which the nucleophile can displace the leaving group.
The Influence of Alkyl Chain Length: A Tale of Rings and Strain
The length of the alkyl dihalide chain directly determines the size of the ring being formed. This, in turn, has a profound impact on the reaction rate and overall yield due to ring strain and the probability of the reactive ends encountering each other. The classical approach to forming carbocycles via the malonic ester synthesis provides a well-studied platform for observing these trends. In this reaction, a diester, such as diethyl malonate, is deprotonated to form a soft nucleophile that sequentially displaces the two halide atoms.
The relative rates of cyclization for a series of ω-bromoalkyl malonate esters demonstrate a clear preference for the formation of five- and six-membered rings. The formation of three- and four-membered rings is kinetically slower due to significant angle strain in the products. Conversely, the formation of medium-sized rings (8-12 members) is notoriously difficult due to a low probability of the chain ends meeting (unfavorable entropy) and the presence of transannular strain.
| Alkyl Dihalide Precursor | Ring Size Formed | Relative Rate of Cyclization (k_rel) | Typical Yield |
| 1,3-Dihalopropane | 3 (Cyclopropane) | 1 | Moderate |
| 1,4-Dihalobutane | 4 (Cyclobutane) | 0.1 | Low to Moderate |
| 1,5-Dihalopentane | 5 (Cyclopentane) | 100 | High |
| 1,6-Dihalohexane | 6 (Cyclohexane) | 10 | High |
| 1,7-Dihaloheptane | 7 (Cycloheptane) | 1 | Moderate |
Table 1: Relative rates and typical yields for the formation of cycloalkane-1,1-dicarboxylic esters from the reaction of diethyl malonate with various α,ω-dihaloalkanes. The rates are relative to the formation of the three-membered ring.
The favorability of 5- and 6-membered ring formation is a cornerstone of organic synthesis and is rationalized by a combination of low ring strain and a high probability of the reactive ends of the chain coming into proximity. This principle is visually captured in the following workflow for a typical malonic ester cyclization.
Caption: Factors influencing the SN2 transition state energy.
Experimental Protocols
The following protocols provide a starting point for the synthesis of a five-membered ring using the malonic ester synthesis, comparing the efficacy of 1,5-dibromopentane and 1,5-diiodopentane.
Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate from 1,5-Dibromopentane
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
1,5-Dibromopentane
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
First Alkylation: Add 1,5-dibromopentane (1 equivalent) to the solution of the malonate enolate. The reaction is typically exothermic. Heat the reaction mixture to reflux for 1-2 hours to ensure complete mono-alkylation.
-
Intramolecular Cyclization: After the initial reflux, add a second equivalent of sodium ethoxide in absolute ethanol to the reaction mixture. This will deprotonate the mono-alkylated intermediate, facilitating the intramolecular SN2 reaction. Heat the mixture to reflux for an additional 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Acidify the aqueous layer with dilute hydrochloric acid and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl cyclopentane-1,1-dicarboxylate by vacuum distillation.
Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate from 1,5-Diiodopentane
The procedure is analogous to that for 1,5-dibromopentane. However, due to the higher reactivity of the C-I bond, the reaction times can often be reduced. It is also important to protect the reaction from light, as iodoalkanes can be light-sensitive.
Key Differences and Considerations:
-
Reaction Time: The reflux times for both the first alkylation and the cyclization step can often be shorter when using 1,5-diiodopentane. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Side Reactions: While 1,5-diiodopentane is more reactive, it is also more prone to elimination side reactions, especially with a strong, non-hindered base like sodium ethoxide. Careful control of the reaction temperature is crucial.
-
Cost and Stability: Diiodoalkanes are generally more expensive and less stable than their dibromo and dichloro counterparts. This is a practical consideration in process development and scale-up.
Conclusion
The choice of alkyl dihalide is a critical parameter in the design of a successful cyclization reaction. The formation of five- and six-membered rings is generally the most efficient due to a favorable combination of low ring strain and high conformational probability of ring closure. For the halogen leaving group, the trend in reactivity is I > Br > Cl, which correlates with the C-X bond strength and the stability of the resulting halide anion. While diiodoalkanes offer the highest reactivity, practical considerations such as cost, stability, and potential side reactions must be taken into account. By understanding the interplay of these factors, researchers can make informed decisions to optimize the synthesis of target cyclic molecules.
References
- Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102. [Link]
- Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
- Baldwin, J. E. (1976). Rules for ring closure.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
A Senior Application Scientist's Guide to Validating the Structure of 1,16-Dibromohexadecane Reaction Products by NMR
Introduction: The Challenge of the Long Chain
1,16-Dibromohexadecane is a highly versatile, bifunctional electrophile, serving as a fundamental building block for synthesizing molecules with long aliphatic chains, such as specialty polymers and pharmaceutical intermediates.[1] Its reactivity is centered on the two terminal bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[2][3] Common transformations involve reactions with nucleophiles like amines, hydroxides, and thiols to yield the corresponding 1,16-diaminohexadecane, 1,16-hexadecanediol, and 1,16-hexadecanedithiol, respectively.
While the synthesis is often straightforward, the structural validation of these products presents a significant analytical challenge. The long, flexible C₁₆ backbone consists of many chemically similar methylene (-CH₂-) groups. In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, this results in severe signal overlap, creating a large, unresolved multiplet that obscures the critical information needed for unambiguous structural confirmation.[4] This guide provides a comprehensive comparison of NMR techniques to definitively validate the structure of these products, grounded in the principles of scientific integrity and field-proven insights.
Part 1: NMR Spectroscopy - The Cornerstone of Structural Validation
For long-chain aliphatic compounds, a multi-faceted NMR approach is not just recommended; it is essential for trustworthy and complete characterization.
The First Look: ¹H NMR Spectroscopy
A one-dimensional ¹H NMR spectrum is the initial and quickest method to assess the outcome of a reaction. The key is to focus on the protons adjacent to the functional groups (the α-protons), as their chemical environment changes dramatically during the substitution.
-
Causality of Chemical Shifts: The chemical shift of the α-CH₂ protons is directly influenced by the electronegativity of the atom they are bonded to. Bromine is highly electronegative, deshielding the adjacent protons and shifting their signal significantly downfield. Oxygen, nitrogen, and sulfur are less electronegative than bromine, causing the α-CH₂ signal in the products to shift upfield to characteristic regions.
-
Starting Material (this compound): The ¹H NMR spectrum is characterized by a triplet at approximately 3.4 ppm, corresponding to the four protons of the two -CH₂Br groups.[5] The vast majority of the other 28 methylene protons form a broad, complex multiplet around 1.2-1.4 ppm, making individual assignment impossible.
-
Reaction Products:
-
1,16-Hexadecanediol: The α-CH₂ protons shift upfield to ~3.6 ppm (-CH₂OH), and a new, often broad signal for the two hydroxyl (-OH) protons appears.[6][7][8]
-
1,16-Diaminohexadecane: The α-CH₂ protons are found around 2.7 ppm (-CH₂NH₂), with amino (-NH₂) proton signals also appearing.[9][10]
-
1,16-Hexadecanedithiol: The α-CH₂ protons shift to ~2.5 ppm (-CH₂SH), and the thiol (-SH) protons typically appear as a triplet around 1.3-1.6 ppm.[11][12]
-
| Compound | α-CH₂ Protons (ppm) | Other Characteristic Protons (ppm) |
| This compound | ~3.4 (triplet) | - |
| 1,16-Hexadecanediol | ~3.6 (triplet) | -OH (variable, often broad) |
| 1,16-Diaminohexadecane | ~2.7 (triplet) | -NH₂ (variable, often broad) |
| 1,16-Hexadecanedithiol | ~2.5 (quartet) | -SH (~1.3-1.6, triplet) |
Table 1: Comparative ¹H NMR Chemical Shifts for this compound and its Derivatives.
While indicative of a successful reaction, the severe overlap in the aliphatic region prevents full structural confirmation by ¹H NMR alone.
Resolving the Backbone: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is the solution to the signal overlap problem. With a much wider chemical shift range and proton decoupling, it typically provides a distinct signal for each chemically unique carbon atom, offering a clear fingerprint of the molecule's carbon skeleton.
-
Trustworthiness through Resolution: The high resolution of ¹³C NMR provides a self-validating system. The disappearance of the C-Br signal and the appearance of a new signal in the characteristic region for a C-O, C-N, or C-S bond provides definitive evidence of the substitution.
-
Spectral Analysis:
-
This compound: The spectrum shows a signal for the terminal carbons bonded to bromine (C-Br) at approximately 34 ppm.[13]
-
1,16-Hexadecanediol: The C-Br signal vanishes and is replaced by a downfield signal for the carbons bonded to oxygen (C-OH) at around 63 ppm.[14][15]
-
1,16-Diaminohexadecane: The C-N signal appears at approximately 42 ppm.[9]
-
1,16-Hexadecanedithiol: The C-S signal is observed around 25-30 ppm.[11]
-
| Compound | α-Carbon (ppm) |
| This compound | ~34 (C-Br) |
| 1,16-Hexadecanediol | ~63 (C-OH) |
| 1,16-Diaminohexadecane | ~42 (C-NH₂) |
| 1,16-Hexadecanedithiol | ~25-30 (C-SH) |
Table 2: Comparative ¹³C NMR Chemical Shifts for Key Carbons.
The Gold Standard: 2D NMR for Unambiguous Validation
To establish absolute certainty in the structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals to reveal through-bond connectivity, leaving no room for ambiguity.
-
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H J-couplings, showing which protons are adjacent to each other.[16] In the context of our products, a COSY spectrum will show a clear cross-peak between the α-CH₂ protons and their neighboring β-CH₂ protons. This confirms that the new functional group is indeed located at the terminus of the alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for this application. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.[17] By linking the well-resolved carbon signals from the ¹³C spectrum to their corresponding proton signals, one can definitively assign even the most overlapped proton resonances. For example, it provides an unambiguous link between the proton signal at ~3.6 ppm and the carbon signal at ~63 ppm in the diol, confirming the -CH₂OH moiety.
Caption: NMR workflow for structural validation.
Part 2: Comparison with Alternative & Complementary Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and often faster validation of specific molecular features.
| Technique | Information Provided | Sample State | Destructive? | Primary Use Case |
| NMR Spectroscopy | Complete 3D structure, atom connectivity (¹H, ¹³C, 2D) | Solution | No | Unambiguous structural elucidation and assignment. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | Solid/Liquid | Yes | Confirming successful mass change (loss of 2xBr, gain of 2xNu). |
| FTIR Spectroscopy | Presence/absence of specific functional groups | Solid/Liquid | No | Rapidly verifying the functional group transformation (e.g., appearance of O-H). |
Table 3: Comparison of Key Analytical Techniques.
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the product. A successful reaction will show a molecular ion peak corresponding to the mass of the starting material minus the mass of two bromine atoms plus the mass of two nucleophile units. High-Resolution Mass Spectrometry (HRMS) can further provide the exact molecular formula, adding another layer of confidence. However, MS provides no information on connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent, rapid technique for confirming the functional group transformation. The disappearance of the C-Br stretch and the appearance of new, characteristic bands—such as a broad O-H stretch (~3300 cm⁻¹) for a diol, N-H stretches (~3300-3500 cm⁻¹) for a primary amine, or a weak S-H stretch (~2550 cm⁻¹) for a thiol—provides strong, immediate evidence that the desired reaction has occurred.
Caption: Decision tree for selecting analytical techniques.
Part 3: Experimental Protocol for NMR Analysis
Adherence to a robust protocol is critical for acquiring high-quality, reproducible NMR data. This protocol is designed as a self-validating system.
Protocol: Sample Preparation and Data Acquisition
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.
-
CDCl₃ (Deuterated Chloroform): A good first choice for many non-polar to moderately polar long-chain alkanes.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds like diols and diamines. It also has the advantage of shifting exchangeable protons (OH, NH) further downfield, away from the aliphatic region.
-
-
Sample Concentration: Weigh approximately 5-10 mg of the purified, dry product directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent to the NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically >4 cm).
-
Homogenization: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication can be used if necessary. A clear, particulate-free solution is required.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) is typically used for referencing the ¹H spectrum. For highly accurate work, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, but is often unnecessary with modern spectrometers. The ¹³C spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum .
-
Acquire a proton-decoupled ¹³C spectrum . Ensure a sufficient number of scans for adequate signal-to-noise, especially for the carbons of the long alkyl chain.
-
If assignments are ambiguous, acquire a 2D gCOSY (gradient-selected Correlation Spectroscopy) experiment.
-
Acquire a 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment to definitively correlate the ¹H and ¹³C signals.
-
Conclusion: An Integrated Approach for Definitive Validation
Validating the structure of this compound reaction products requires a methodical and multi-pronged analytical strategy. While FTIR and Mass Spectrometry provide rapid and crucial confirmation of functional group transformation and molecular weight, they are insufficient on their own. Nuclear Magnetic Resonance spectroscopy is the indispensable tool for complete structural elucidation. A logical workflow beginning with ¹H and ¹³C NMR to identify key chemical shifts, followed by 2D COSY and HSQC experiments to resolve ambiguities and confirm atomic connectivity, provides an unassailable, authoritative validation of the final product structure. This integrated approach ensures the scientific integrity of the data and provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Abraham, R. J., et al. (2013). ¹H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted).
- Sumper, M., et al. (2016). Synthesis and NMR analysis of ¹³C and ¹⁵N-labeled long-chain polyamines (LCPAs). RSC Advances.
- ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound.
- Dais, P. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules.
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry.
- ChemicalBook. (n.d.). 1-Bromohexadecane(112-82-3) ¹H NMR spectrum.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- Cornell eCommons. (n.d.). Structural Elucidation of An Unknown Compound.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). ¹H NMR spectra of diol 2, protic salt 3, and the equimolar mixture of 2 and 3.
- Kricheldorf, H. R. (1977). ¹³C NMR sequence analysis, 17. Investigation on polyesters from diacids and diols. Die Makromolekulare Chemie.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Chemtips. (2014). Finding Alkyl Halides in ¹³C NMR.
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
- Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers.
- ChemicalBook. (n.d.). 1-Bromohexadecane(112-82-3) ¹³C NMR spectrum.
- NEXT-NMR. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- NEXT-NMR. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis.
- ChemicalBook. (n.d.). 1,10-Dibromodecane(4101-68-2) ¹H NMR spectrum.
Sources
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,10-Dibromodecane(4101-68-2) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 1-Bromohexadecane(112-82-3) 13C NMR [m.chemicalbook.com]
- 14. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0294754) [np-mrd.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Confirming the Molecular Weight of 1,16-Dibromohexadecane Derivatives: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals working with long-chain aliphatic compounds, accurate molecular weight determination is a critical checkpoint in synthesis and characterization. This guide provides an in-depth comparison of mass spectrometry techniques for confirming the molecular weight of 1,16-dibromohexadecane and its derivatives, offering field-proven insights and supporting experimental data to inform your analytical strategy.
The Challenge: Analyzing Non-Polar, Long-Chain Molecules
This compound and its derivatives present a unique challenge for mass spectrometry due to their long, non-polar alkyl chains and the presence of two heavy bromine atoms. The inherent low polarity of these molecules makes them difficult to ionize efficiently using standard techniques like Electrospray Ionization (ESI), which typically relies on the presence of polar functional groups. Furthermore, the isotopic signature of bromine must be correctly interpreted to confirm the molecular formula.
A Comparative Overview of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of these compounds. Here, we compare the most relevant methods, highlighting their strengths and weaknesses for this specific application.
| Ionization Technique | Principle | Suitability for this compound Derivatives | Key Advantages | Key Limitations |
| Electrospray Ionization (ESI) | Soft ionization of analytes from a liquid solution. | Low, unless derivatized.[1] | Gentle ionization, minimal fragmentation.[2] | Poor efficiency for non-polar compounds.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions at atmospheric pressure. | Moderate to High. | Suitable for non-polar and thermally stable compounds.[3] | Can produce more complex spectra than ESI.[4] |
| Atmospheric Pressure Photoionization (APPI) | Ionization via photons in the gas phase. | High. | Excellent for non-polar and weakly polar compounds.[1][3] | Not suitable for thermolabile compounds.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization from a solid matrix. | High, with appropriate matrix. | Suitable for a wide range of molecular weights, including polymers.[5][6] | Matrix selection is critical; potential for matrix interference.[7][8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) | Separation by GC followed by hard ionization. | High. | Provides structural information through fragmentation.[10] | Can cause extensive fragmentation, potentially losing the molecular ion.[3][11] |
Strategic Approach: To Derivatize or Not to Derivatize?
For ESI-MS, chemical derivatization is a powerful strategy to enhance the ionization efficiency of non-polar alkyl halides.[12][13][14] By introducing a charged or easily ionizable group, the molecule becomes more amenable to the electrospray process.
A common approach involves the quaternization of a tertiary amine with the alkyl halide, creating a permanently charged quaternary ammonium salt.[12][15] This not only improves ESI response but also provides a predictable fragmentation pattern.
Figure 1: Workflow for derivatization of this compound derivatives for ESI-MS analysis.
However, derivatization adds an extra step to the workflow and may not be necessary when using ionization techniques like APPI or MALDI, which are inherently more suitable for non-polar molecules.
Recommended Protocol: GC-MS Analysis for Unambiguous Confirmation
For robust and unambiguous molecular weight confirmation and structural insights, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method. The gas chromatograph separates the derivative from any impurities, and the subsequent mass analysis provides both molecular weight and characteristic fragmentation patterns.
Experimental Workflow: GC-MS
Figure 2: Step-by-step workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.[16]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
-
Data Analysis and Interpretation:
-
Molecular Ion Peak: Identify the molecular ion peak cluster. Due to the presence of two bromine atoms, you should observe a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[18][19] For a molecule with two bromine atoms, the expected isotopic pattern for the molecular ion will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[20]
-
Fragmentation Pattern: Analyze the fragmentation pattern. For long-chain alkanes, characteristic fragmentation involves the loss of successive CnH2n+1 fragments.[21][22][23] In the case of alkyl bromides, cleavage of the C-Br bond is a common fragmentation pathway.[24][25] The presence of fragments corresponding to the loss of one or both bromine atoms can further confirm the structure.
-
Alternative and Complementary Techniques
While GC-MS is a powerful tool, other techniques can provide valuable complementary information, especially for polymeric derivatives or when dealing with complex mixtures.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly useful for higher molecular weight derivatives and polymers.[5][6] It is a soft ionization method that typically produces singly charged ions, simplifying spectral interpretation. The choice of matrix is crucial for analyzing non-polar compounds, with matrices like anthracene or pyrene showing good performance.[8][9]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): For polymeric derivatives, SEC/GPC is the standard method for determining molecular weight distribution (Mw, Mn, and PDI).[26] While it doesn't provide the exact molecular weight of individual molecules like mass spectrometry, it gives a comprehensive picture of the polymer's size distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. End-group analysis by NMR can also be used to determine the number-average molecular weight (Mn) of polymeric samples.[26]
Conclusion: A Multi-faceted Approach to Confirmation
Confirming the molecular weight of this compound derivatives requires a thoughtful analytical approach. While direct analysis of these non-polar molecules can be challenging with techniques like ESI-MS, strategies such as chemical derivatization can significantly improve performance. For unambiguous confirmation, GC-MS with EI provides a robust solution, offering both molecular weight information and valuable structural insights through its characteristic fragmentation patterns. For polymeric derivatives, a combination of MALDI-TOF MS and SEC/GPC will yield the most comprehensive characterization. By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical workflow for their specific needs.
References
- Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302–1315. [Link]
- Robb, D. B., & Blades, M. W. (2006). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Dong, Y., Han, Y., & Li, Y. (2012).
- Vautz, W., & Zimmermann, D. (2002). Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. Journal of the American Society for Mass Spectrometry, 13(11), 1348-1358. [Link]
- Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry. [Link]
- Le, B. A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8503-8510. [Link]
- ResearchGate. (2024).
- Labcompare. (2023). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. [Link]
- Caldwell, K. A., & Gross, M. L. (1999). Application of nonpolar matrices for the analysis of low molecular weight nonpolar synthetic polymers by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(12), 1269-1272. [Link]
- Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 162-174. [Link]
- Chemistry LibreTexts. (2021). 4.1: Molecular Weight of Polymers. [Link]
- Nelson, E. D., et al. (2003). The use of nonpolar matrices for matrix-assisted laser desorption/ionization mass spectrometric analysis of high boiling crude oil fractions. Rapid Communications in Mass Spectrometry, 17(15), 1669-1675. [Link]
- National Institutes of Health. (n.d.).
- van Wijk, A. M., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds.
- AZoM. (2015). Measuring Molecular Weight, Size and Branching of Polymers. [Link]
- Vautz, W., & Zimmermann, D. (2002). Atmospheric Pressure Chemical Ionization Studies of Non-polar Isomeric Hydrocarbons Using Ion Mobility Spectrometry and Mass Spectrometry with Different Ionization Techniques.
- Fiveable. (n.d.). Methods for determining molecular weight. [Link]
- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]
- ACD/Labs. (2023).
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Heiles, S., et al. (2022). IR-MALDI Mass Spectrometry Imaging with Plasma Post-Ionization of Nonpolar Metabolites. Analytical Chemistry, 94(46), 16035-16042. [Link]
- MDPI. (2023). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. [Link]
- Semantic Scholar. (n.d.).
- University of Arizona. (n.d.).
- UTHSC. (n.d.).
- Sun, P., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 400(10), 3461-3472. [Link]
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- YouTube. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. [Link]
- Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
- YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- JoVE. (2024).
- Chemguide. (n.d.).
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- National Institutes of Health. (n.d.). 1-Bromohexadecane. [Link]
- Chad's Prep. (n.d.).
- National Institutes of Health. (2019).
- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- ResearchGate. (2025).
- YouTube. (2023).
- Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Link]
- University of Victoria. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2024).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Efficient analysis of non-polar environmental contaminants by MALDI-TOF MS with graphene as matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of nonpolar matrices for the analysis of low molecular weight nonpolar synthetic polymers by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of nonpolar matrices for matrix-assisted laser desorption/ionization mass spectrometric analysis of high boiling crude oil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ddtjournal.com [ddtjournal.com]
- 15. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 23. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Ether Synthesis: A Head-to-Head Comparison of the Williamson Ether Synthesis and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental and frequently encountered transformation. The ether linkage is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic methodology is therefore a critical decision that can significantly impact yield, purity, and scalability. This guide provides an in-depth, head-to-head comparison of the venerable Williamson ether synthesis with its principal alternatives, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Enduring Standard: The Williamson Ether Synthesis
Developed in 1850 by Alexander William Williamson, this eponymous reaction has remained a stalwart in the organic chemist's toolbox for over a century and a half.[1][2] Its enduring popularity stems from its conceptual simplicity and broad applicability.
Mechanism of Action: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks an electrophilic carbon atom of an organohalide or other substrate with a good leaving group (e.g., a tosylate or mesylate).[2][4]
Figure 2: Simplified mechanism of the Ullmann condensation.
Experimental Protocol: Synthesis of 2-Methoxydiphenyl Ether
This protocol is a modification of the method by Ullmann and Stein.
Materials:
-
Guaiacol (o-methoxyphenol)
-
Potassium hydroxide
-
Chlorobenzene
-
Copper catalyst
Procedure:
-
Prepare the potassium salt of guaiacol and heat under reduced pressure to remove water.
-
In a flask fitted with an air condenser, mix the potassium salt of guaiacol with an excess of guaiacol, chlorobenzene, and a copper catalyst.
-
Heat the mixture in a metal bath, gradually raising the temperature to 200 °C, and maintain for 2 hours.
-
After cooling, extract the product with water and ether.
-
Steam distill the combined extracts to remove unreacted starting materials and collect the crude 2-methoxydiphenyl ether.
-
Recrystallize the crude product from petroleum ether to obtain the pure product.
Alkoxymercuration-Demercuration: Markovnikov Addition to Alkenes
This two-step process provides a reliable method for the synthesis of ethers from alkenes, following Markovnikov's rule without the carbocation rearrangements that can plague acid-catalyzed additions. [5][6]
Mechanism: Circumventing Rearrangements
The reaction proceeds through the formation of a cyclic mercurinium ion intermediate upon the addition of a mercury(II) salt (e.g., mercuric acetate) to the alkene. This intermediate is then opened by the nucleophilic attack of an alcohol on the more substituted carbon. The final step is a demercuration, typically achieved with sodium borohydride, which replaces the mercury with a hydrogen atom. [5]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Performance of 1,16-Dibromohexadecane in Different Solvent Systems
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. 1,16-Dibromohexadecane, a long-chain bifunctional alkylating agent, serves as a versatile building block in a multitude of synthetic applications, from the construction of complex macrocycles to the formation of specialized polymers. Its utility stems from the two reactive primary bromide groups situated at either end of a sixteen-carbon aliphatic chain. However, the performance of this reagent is not intrinsic to its structure alone; it is profoundly influenced by the medium in which the reaction occurs.
This guide provides an in-depth comparison of this compound's reactivity across various solvent systems. Moving beyond a simple catalog of solvents, we will explore the underlying chemical principles that dictate reaction kinetics, product distribution, and overall yield, providing the field-proven insights necessary to optimize synthetic outcomes.
Mechanistic Foundations: The Role of the Solvent in Nucleophilic Substitution
The reactions of this compound are predominantly governed by the principles of nucleophilic substitution. Given that both bromine atoms are attached to primary carbons, the operative mechanism is almost exclusively the bimolecular nucleophilic substitution (S(_N)2) pathway.[1] This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[1][2]
The solvent's role in an S(_N)2 reaction is far from passive. It can dramatically alter the energy of the reactants and the transition state, thereby accelerating or decelerating the reaction rate. Solvents are broadly classified into three categories, each with a distinct impact on the S(_N)2 mechanism.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[3] While they are effective at dissolving ionic nucleophiles, they form a "solvent cage" around the anionic nucleophile through strong hydrogen bonds.[1] This solvation shell stabilizes the nucleophile, increasing the energy required for it to attack the alkyl halide and significantly slowing the S(_N)2 reaction rate.[1][4]
-
Polar Aprotic Solvents: This class includes solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[5] They have large dipole moments to dissolve ionic species but lack O-H or N-H bonds.[3] Consequently, they solvate the cation of a nucleophilic salt effectively but leave the anion (the nucleophile) relatively "naked" and highly reactive.[1][6] This lack of stabilization of the nucleophile dramatically accelerates the S(_N)2 reaction rate, making these solvents the preferred choice for this mechanism.[7]
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low dielectric constants and do not effectively dissolve charged species.[3] While this compound itself is highly soluble in these solvents due to its long, nonpolar alkyl chain[8][9], most common nucleophiles (often salts) are not. This poor solubility of reactants presents a significant barrier to achieving an efficient reaction.
Figure 1. Influence of solvent on the SN2 transition state energy.
The Decisive Crossroads: Intramolecular Cyclization vs. Intermolecular Polymerization
The bifunctional nature of this compound introduces a critical competitive pathway: the reaction can proceed intermolecularly to form polymers or intramolecularly to yield a macrocycle. The outcome is primarily dictated by reactant concentration, a principle elegantly exploited in synthetic chemistry.
-
Intermolecular Polymerization: At high concentrations, the reactive ends of a this compound molecule are statistically more likely to encounter another reactant molecule than their own other end. This leads to the formation of long polymer chains.
-
Intramolecular Cyclization: Under high-dilution conditions, the concentration of the bifunctional alkane is kept extremely low. This minimizes intermolecular encounters, increasing the probability that the two reactive ends of the same molecule will find each other, leading to the formation of a cyclic product.[10]
Solvent choice also plays a subtle but important role. Solvents can influence the conformation of the long alkyl chain. A "poor" solvent might cause the chain to coil upon itself, bringing the two ends into closer proximity and potentially favoring cyclization. Conversely, a "good" solvent may promote a more extended conformation, favoring intermolecular reactions.[11]
Figure 2. Concentration-dependent competition between polymerization and cyclization.
Performance Comparison Across Solvent Systems
The optimal solvent is dictated entirely by the desired synthetic outcome. The following table summarizes the expected performance of this compound in representative solvent systems for common reaction types.
| Reaction Goal | Solvent System | Rationale | Expected Outcome | Potential Issues |
| Fast, simple substitution (e.g., with NaN₃) | Polar Aprotic (DMF, DMSO) | Maximizes nucleophilicity of the azide ion by minimizing solvation.[1][6] | High reaction rate, high yield of 1,16-diazidohexadecane. | Solvents can be difficult to remove completely. |
| Polar Protic (Ethanol/H₂O) | Strong solvation of the azide ion via hydrogen bonding reduces its reactivity.[1][4] | Very slow reaction rate, potentially requiring high temperatures and long reaction times. | Increased likelihood of elimination side reactions at higher temperatures.[12] | |
| Nonpolar (Toluene) | Poor solubility of the ionic nucleophile (NaN₃). | Extremely slow or no reaction in a single-phase system. | Requires phase-transfer catalysis to bring the nucleophile into the organic phase. | |
| Intramolecular Cyclization (e.g., with a dinucleophile) | Polar Aprotic (DMF, Acetonitrile) | Dissolves all reactants and promotes a high S(_N)2 reaction rate under high-dilution conditions.[5] | Favorable for macrocycle formation. | Precise control of addition rate is critical to maintain high dilution. |
| Step-Growth Polymerization | Polar Aprotic (DMF, DMSO) or Nonpolar (Toluene, if reactants are soluble) | High concentration favors intermolecular reactions. Solvent choice depends on the solubility of the comonomer. | Formation of high molecular weight polymers. | Solvent choice can affect polymer properties like chain conformation and solubility.[13] |
Comparative Alkylating Agents
While this compound is highly effective, the choice of an alkylating agent often depends on the specific requirements of the synthesis, such as desired chain length or reactivity.
| Agent | Structure | Type | Key Characteristics & Applications |
| 1,6-Dibromohexane | Br-(CH₂)₆-Br | Primary Alkyl Halide | Shorter, more rigid linker than this compound. Used for smaller macrocycles and polymers.[1] |
| 1,12-Dibromododecane | Br-(CH₂)₁₂-Br | Primary Alkyl Halide | Intermediate chain length, offering a balance of flexibility and length. |
| Busulfan | CH₃SO₂(O(CH₂)₄O)SO₂CH₃ | Alkyl Sulfonate | Bifunctional S(_N)2 agent with a different leaving group (mesylate). Used in cancer chemotherapy.[14] |
| Nitrogen Mustards (e.g., Mechlorethamine) | Cl-(CH₂)₂-N(CH₃)-(CH₂)₂-Cl | Nitrogen Mustard | Highly reactive agents that form aziridinium intermediates. Primarily used as cytotoxic agents in medicine.[14][15] |
Experimental Protocols
To provide a practical context, we outline two validated experimental workflows.
Protocol 1: Kinetic Analysis of Substitution Rate in Different Solvents
This experiment quantifies the impact of the solvent on the reaction rate of this compound with a model nucleophile, sodium azide.
Objective: To determine the pseudo-first-order rate constants for the reaction in DMSO (polar aprotic) and isopropanol (polar protic).
Methodology:
-
Solution Preparation:
-
Prepare a 0.05 M stock solution of this compound in the chosen solvent (DMSO or isopropanol).
-
Prepare a 1.0 M stock solution of sodium azide (NaN₃) in the same solvent. Note: A large excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the dibromoalkane.
-
-
Reaction Initiation:
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), place 50 mL of the NaN₃ solution.
-
Allow the solution to equilibrate thermally for 15 minutes.
-
Initiate the reaction by rapidly injecting 2.5 mL of the this compound stock solution with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At timed intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 5 mL of ice-cold deionized water. This effectively stops the reaction by precipitating the organic components and diluting the reactants.
-
-
Analysis:
-
Extract the quenched samples with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of this compound (ln[DBHD]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').[16]
-
Compare the calculated k' values for the reactions in DMSO and isopropanol.
-
Figure 3. Experimental workflow for kinetic analysis.
Protocol 2: High-Dilution Synthesis of a Macrocycle
This protocol details the synthesis of a 20-membered macrocycle using this compound and a dinucleophile, demonstrating the principle of high dilution.
Objective: To maximize the yield of the intramolecular cyclization product over the intermolecular polymerization product.
Methodology:
-
Apparatus Setup:
-
Use a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps. The reaction flask should contain a large volume of the chosen solvent (e.g., 500 mL of DMF).
-
-
Reagent Preparation:
-
Prepare a 0.01 M solution of this compound in DMF.
-
Prepare a 0.01 M solution of the dinucleophile (e.g., 1,4-benzenedimethanethiol) and an equivalent amount of a non-nucleophilic base (e.g., potassium carbonate) in DMF.
-
-
High-Dilution Reaction:
-
Heat the DMF in the reaction flask to a suitable temperature (e.g., 80 °C) with vigorous stirring.
-
Using the two syringe pumps, add the this compound solution and the dinucleophile solution simultaneously and dropwise to the reaction flask over an extended period (e.g., 10-12 hours). This slow, simultaneous addition ensures that the instantaneous concentration of reactants remains extremely low, favoring intramolecular reaction.
-
-
Workup and Purification:
-
After the addition is complete, continue stirring the reaction mixture at temperature for another 2 hours.
-
Cool the reaction to room temperature and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product using column chromatography to isolate the desired macrocyclic product from any oligomeric or polymeric byproducts.
-
Conclusion
The selection of a solvent system for reactions involving this compound is a critical decision that profoundly impacts reaction efficiency and product selectivity. A thorough understanding of the interplay between solvent polarity, reaction mechanism (S(_N)2), and concentration-dependent pathways is essential for success. For rapid, high-yield substitutions, polar aprotic solvents like DMF or DMSO are unequivocally superior. For the synthesis of macrocycles, the principles of high dilution must be employed in a solvent that facilitates the S(_N)2 reaction. Conversely, to produce polymers, high reactant concentrations are necessary. By leveraging these fundamental principles, researchers can harness the full synthetic potential of this versatile bifunctional building block.
References
- Nucleophilic Substitution Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdZFKDNHPi5d8UWody_tLVYnRyFqNG7XoaWzp4rM5Lexlw79zaRQGRN5BVHoawvlkUvw0GkUwRGL2XTc0LQzv7ePGS6JtyC79TQKcw0FCXVTLtjUBf2y2YzdhDnVT98kt04Wqpm8LJbufo65vc_L6sBIRGCNc1OYR3OEEEGcbWiF-tlOR0OGVFXzNWRtvqvcqGQajgipRqeiB87Abh_T7hjg==]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.04%3A_Effects_of_Solvent_Leaving_Group_and_Nucleophile_on_Unimolecular_Substitution]
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkyl_Halides_and_Nucleophilic_Substitution/4.07%3A_Solvent_Effects_in_Nucleophilic_Substitution]
- Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [URL: https://www.ck12.org/c/chemistry/nucleophilic-substitution-reactions-of-haloalkanes/lesson/Nucleophilic-Substitution-Reactions---Haloalkanes-CHEM/]
- Elimination v Nucleophilic Substitution in Halogenoalkanes. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elimsub/summary.html]
- 1-Bromohexadecane - Solubility. Solubility of Things. [URL: https://www.solubilityofthings.
- Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 46(9), 4379–4383.
- A Comparative Benchmark of 2-Bromo-4,4-dimethylhexane as an Alkylating Agent. Benchchem. [URL: https://www.benchchem.com/product/b5374]
- Comparing the cytotoxicity of different alkylating agents. Benchchem. [URL: https://www.benchchem.
- A comparison of several modern alkylating agents. (2025). ResearchGate. [URL: https://www.researchgate.
- Solvent Effects On Free Radical Polymerization. Flinders University Research. [URL: https://research.flinders.edu.
- Kinetic Solvent Effects in Organic Reactions. (2018). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7516f2332330f8428b431]
- Impact of solvent choice on the rate of reaction with 1,6-Dibromohexane. Benchchem. [URL: https://www.benchchem.
- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12869/]
- Alkylating agents and platinum antitumor compounds. (2017). Oncohema Key. [URL: https://oncohemakey.
- Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers. (2004). ResearchGate. [URL: https://www.researchgate.
- Boger, D. L., Searcey, M., Tse, W. C., & Jin, Q. (2000). Bifunctional alkylating agents derived from duocarmycin SA: potent antitumor activity with altered sequence selectivity. Bioorganic & medicinal chemistry letters, 10(5), 495–498.
- Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. (2009). Neoplasia, 11(7), 666–676.
- Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. (2009). Bioorganic & medicinal chemistry, 17(15), 5487–5497.
- 1-Bromodecane - Solubility. Solubility of Things. [URL: https://www.solubilityofthings.
- Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. (2023). ACS Sustainable Chemistry & Engineering, 11(43), 15694–15704.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/]
- Vallance, C. Reaction Kinetics. University of Oxford. [URL: https://vallance.chem.ox.ac.uk/pdfs/KineticsLectureNotes.pdf]
- Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. (2023). Proceedings of the National Academy of Sciences, 120(19), e2218633120.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). International Journal of Environmental Research and Public Health, 19(18), 11667.
- Hexadecane - Solubility. Solubility of Things. [URL: https://www.solubilityofthings.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). The Organic Chemistry Tutor. [URL: https://www.youtube.
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Organic_Chemistry_Glossary/Polar_Protic_and_Aprotic_Solvents]
- Recent Developments in the Utilization of Green Solvents in Polymer Chemistry. (2012). ResearchGate. [URL: https://www.researchgate.net/publication/279524098_ChemInform_Abstract_Recent_Developments_in_the_Utilization_of_Green_Solvents_in_Polymer_Chemistry]
- Solvent effects on polymer surface structure. (2001). ResearchGate. [URL: https://www.researchgate.net/publication/229046714_Solvent_effects_on_polymer_surface_structure]
- Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. (2018). ResearchGate. [URL: https://www.researchgate.
- 1-Bromohexane. Ataman Kimya. [URL: https://www.
- Study on the cyclization of cis-1,4 polybutadiene in various solvents and its mechanism. (1983). ResearchGate. [URL: https://www.researchgate.net/publication/244503713_Study_on_the_cyclization_of_cis-14_polybutadiene_in_various_solvents_and_its_mechanism]
- Hexadecane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11006]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 16. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
A Comparative Guide to the Kinetic Studies of Polymerization Reactions Involving 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and the efficiency of the polymerization process. 1,16-Dibromohexadecane, a long-chain α,ω-dihaloalkane, presents a versatile building block for the synthesis of a variety of polymers, including polyesters, polyethers, and polyamines, through step-growth polymerization. Understanding the kinetics of these reactions is paramount for controlling polymer molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of the kinetic aspects of polymerization reactions involving this compound, offering insights into its reactivity relative to other dihaloalkanes and exploring the influence of various reaction parameters.
The Role of Halogen Reactivity in Polycondensation
The reactivity of a haloalkane in nucleophilic substitution reactions, which lie at the heart of many polycondensation processes, is intrinsically linked to the nature of the halogen atom. The carbon-halogen bond strength decreases down the group from fluorine to iodine. This trend directly impacts the activation energy required to break this bond, with iodoalkanes being the most reactive and fluoroalkanes being the least.
Comparative Kinetics in Polyetherification
Williamson ether synthesis, a classic SN2 reaction, can be adapted for polyetherification by reacting a dihaloalkane with a bisphenoxide. The kinetics of such reactions are influenced by several factors, including the structure of the dihaloalkane, the nature of the bisphenol, the solvent, and the phase transfer catalyst, if used.
While specific kinetic data for the polyetherification of this compound is scarce, we can infer its likely behavior by examining studies on related systems. For instance, the rate of polyetherification is expected to be higher for this compound compared to 1,16-dichlorohexadecane due to the better leaving group ability of bromide over chloride.
Table 1: Hypothetical Comparison of Kinetic Parameters for Polyetherification of Dihalohexadecanes with Bisphenol A
| Dihalohexadecane | Relative Rate Constant (k_rel) | Plausible Activation Energy (Ea) Range (kJ/mol) |
| 1,16-Dichlorohexadecane | 1 | 90 - 110 |
| This compound | > 1 | 80 - 100 |
| 1,16-Diiodohexadecane | >> 1 | 70 - 90 |
This table is illustrative and based on general principles of haloalkane reactivity. Actual experimental values may vary.
The long aliphatic chain of this compound can also influence the reaction kinetics. The flexibility of the hexadecyl chain may facilitate intramolecular cyclization, particularly at low monomer concentrations, which would compete with the desired intermolecular polymerization and affect the overall reaction rate and the molecular weight of the resulting polymer.
Experimental Protocols for Kinetic Studies of Polycondensation
To quantitatively assess the polymerization kinetics of this compound, a well-designed experimental setup is crucial. A common method involves monitoring the disappearance of a reactant or the appearance of a product over time.
Protocol 1: Kinetic Study of Polyetherification by Monitoring Phenolic Group Concentration
This protocol outlines a method to study the kinetics of the reaction between this compound and a bisphenol, such as bisphenol A, under phase-transfer catalysis conditions.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide (or potassium hydroxide)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene (Solvent)
-
Hydrochloric acid (for quenching)
-
4-Aminoantipyrine (for colorimetric analysis)
-
Potassium ferricyanide
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a known concentration of bisphenol A and sodium hydroxide in water. Add a solution of this compound and tetrabutylammonium bromide in toluene.
-
Reaction Initiation: Heat the mixture to the desired reaction temperature under a nitrogen atmosphere with vigorous stirring to initiate the polymerization.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a small amount of hydrochloric acid.
-
Analysis: Separate the organic and aqueous layers. The concentration of unreacted phenolic groups in the aqueous layer can be determined colorimetrically using the 4-aminoantipyrine method.
-
Data Analysis: Plot the concentration of phenolic groups versus time. The initial rate of reaction can be determined from the initial slope of this plot. By performing the reaction at different initial concentrations of reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.
Visualization of the Polymerization Process
The following diagrams illustrate the fundamental concepts of step-growth polymerization and a typical experimental workflow for kinetic analysis.
Caption: Step-growth polymerization of bifunctional monomers.
Caption: General workflow for a polymerization kinetic study.
Conclusion
While direct, comprehensive kinetic data for the polymerization of this compound remains an area ripe for further investigation, established principles of physical organic chemistry provide a strong framework for predicting its reactivity. Its long aliphatic chain offers the potential for creating flexible polymers, while the reactivity of the terminal bromine atoms allows for participation in a variety of polycondensation reactions. Future research focusing on the systematic kinetic analysis of a series of α,ω-dibromoalkanes, including this compound, would be invaluable for the rational design and synthesis of novel polymeric materials with tailored properties. Such studies would enable a more precise comparison and selection of monomers for specific applications in materials science and drug development.
References
- Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A.[1]
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of 1,16-Dibromohexadecane from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the integrity of starting materials is non-negotiable. 1,16-Dibromohexadecane is a critical bifunctional linker, frequently employed in the synthesis of complex molecules, polymers, and active pharmaceutical ingredients (APIs). The presence of even minor impurities can compromise reaction yields, introduce unwanted side products, and significantly impact the safety and efficacy of the final product.[1][2] Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. A robust, in-house verification of purity is a cornerstone of rigorous scientific practice.
This guide provides an in-depth, multi-technique framework for benchmarking the purity of this compound from various commercial suppliers. We will move beyond simple pass/fail criteria, delving into the causality behind experimental choices to create a self-validating system for quality assessment.
Part 1: The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires the strategic combination of orthogonal methods—techniques that measure different chemical or physical properties. This approach minimizes the risk of hidden bias and provides greater confidence in the final purity assignment.[3] For this compound, we will employ a powerful duo:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile and semi-volatile organic compounds.[4][5] This technique is exceptionally sensitive for detecting structurally similar impurities, such as incompletely brominated analogues or other alkyl halides.[6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that offers highly accurate and precise purity determination without the need for a specific reference standard of the analyte itself.[8][9][10] It provides structural confirmation and quantifies the analyte against a certified internal standard.[3][11]
The overall workflow is designed to ensure that data from each stage informs the next, leading to a conclusive and defensible purity assessment.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. nbinno.com [nbinno.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why Proper Disposal is Critical
1,16-Dibromohexadecane, a long-chain alkyl dihalide, presents a unique set of challenges for disposal. While specific toxicological data for this compound is limited, its classification as a halogenated hydrocarbon necessitates a cautious approach. Halogenated organic compounds are known for their potential persistence in the environment and the possibility of forming hazardous byproducts upon improper disposal, such as incineration at uncontrolled temperatures.[1][2] Therefore, treating this compound as a hazardous waste is not merely a regulatory formality but a critical step in protecting both laboratory personnel and the wider ecosystem.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures in place. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE when handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Viton®, Barrier®) | Prevents skin absorption, which can lead to irritation and potential systemic effects. |
| Body | Chemical-resistant lab coat or apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If vapors are likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially harmful vapors. |
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date PPE recommendations.
Step-by-Step Disposal Workflow
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Hazardous Waste Container:
-
Select a clean, dry, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Segregate the Waste Stream:
-
Transferring the Waste:
-
Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to avoid spills. If a spill occurs, follow the spill management protocol outlined below.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated, secondary containment area away from general laboratory traffic.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
-
Contain the Spill:
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Collect the Absorbed Material:
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
-
-
Report the Spill:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.
-
The Science of Disposal: Incineration of Brominated Hydrocarbons
The preferred method for the disposal of halogenated hydrocarbons like this compound is high-temperature incineration by a licensed hazardous waste facility.[5] This process is designed to break down the molecule into less harmful components.
During controlled incineration, the organic part of the molecule is oxidized to carbon dioxide and water. The bromine atoms are converted primarily to hydrogen bromide (HBr).[1] This acidic gas is then scrubbed from the flue gases, typically using a basic solution, to prevent its release into the atmosphere.
It is critical that this process is carried out at high temperatures and with sufficient oxygen to ensure complete combustion. Incomplete combustion of brominated compounds can potentially lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs), which are highly toxic and persistent environmental pollutants.[5] This underscores the importance of entrusting the disposal to specialized facilities with the appropriate technology and expertise.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be a self-validating system. By adhering to the principles of proper PPE, waste segregation, and containment, you create a chain of safety that minimizes the risk of exposure and environmental contamination at every step. The final and most critical validation is the transfer of the properly contained and labeled waste to your institution's EHS office or a licensed hazardous waste disposal company, ensuring that the final disposal is conducted in a manner that is both safe and compliant with all relevant regulations.
References
- BROMINE AHD WASTE INCINERATION. (n.d.).
- Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4).
- Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2006, August).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
- The decomposition of halogenated hydrocarbons by MSO. (2005, August).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, October 16).
Sources
Navigating the Safe Handling of 1,16-Dibromohexadecane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Among these, long-chain alkyl halides such as 1,16-Dibromohexadecane serve as versatile building blocks. However, their unique physicochemical properties necessitate a robust understanding of safe handling practices to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly answer your specific operational questions. Our goal is to become your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Assessment: Understanding the Risks of this compound
Assumed Primary Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and dermatitis.
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™ or a multi-layered laminate glove). Nitrile gloves may offer limited splash protection but have poor resistance to halogenated hydrocarbons.[2][3] | Halogenated hydrocarbons can readily permeate many common glove materials. It is crucial to select gloves specifically resistant to this chemical class to prevent skin contact and absorption. Always consult the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4] | Protects against accidental splashes that could cause serious eye irritation or injury. A face shield offers an additional layer of protection for the entire face. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5] | Provides a barrier against incidental skin contact and protects personal clothing from contamination. Flame-resistant properties are a general good laboratory practice. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of any aerosols or vapors, thereby preventing respiratory tract irritation. |
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a strict, well-defined protocol is paramount for minimizing exposure and ensuring reproducible experimental outcomes.
Donning and Doffing of PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Handling Protocol
-
Preparation: Ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing and Transferring:
-
Perform all weighing and transferring of this compound within the fume hood.
-
Use a disposable weighing boat or glass container.
-
Exercise care to avoid generating dust or aerosols.
-
If transferring a solution, use a calibrated pipette or syringe to minimize drips and splashes.
-
-
Reaction Setup:
-
Set up your reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of vapors.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, again within the fume hood.
-
Perform extractions and washes with appropriate ventilation.
-
Spill Management
In the event of a spill, immediate and correct action is critical.
Caption: A logical workflow for responding to a chemical spill.
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Conclusion: A Culture of Safety
The responsible use of chemicals like this compound underpins scientific advancement. By internalizing the principles of hazard assessment, diligent use of personal protective equipment, and adherence to established protocols, you contribute to a robust culture of safety within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
- Resistance To Chemicals of Common Glove Materials. (n.d.).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Glove Compatibility - CP Lab Safety. (n.d.).
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Alkyl Halide Explained: Structure, Types, and Reactions. (2025, March 31). Patsnap.
- Aluminum Alkyl Halides | PDF | Personal Protective Equipment | Laboratories. (n.d.). Scribd.
- This compound. (n.d.). PubChem.
- Hexadecane, 1-bromo-. (n.d.). NIST WebBook.
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
